molecular formula C13H17NO B181097 1-Benzoyl-4-methylpiperidine CAS No. 5470-88-2

1-Benzoyl-4-methylpiperidine

Cat. No.: B181097
CAS No.: 5470-88-2
M. Wt: 203.28 g/mol
InChI Key: BAXKIBHBAJDALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The 1-benzoyl-4-methylpiperidine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules investigated for a range of therapeutic applications . This fragment is valued for its metabolic stability and is considered a potential bioisostere of the piperazine ring, with the carbonyl group enabling key interactions with biological targets . Researchers leverage this versatile chemical frame in the design and development of compounds for neurodegenerative diseases, with the benzoylpiperidine motif appearing in ligands for serotoninergic and dopaminergic receptors relevant to neuropsychiatric and neurodegenerative conditions . Beyond the central nervous system, this privileged structure is found in small molecules studied for their anti-cancer, anti-tubercular, and anti-arrhythmic properties, highlighting its broad utility in drug discovery . Its synthetic accessibility and lack of chiral centers further make it an attractive and straightforward building block for constructing novel candidate molecules . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5470-88-2

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

(4-methylpiperidin-1-yl)-phenylmethanone

InChI

InChI=1S/C13H17NO/c1-11-7-9-14(10-8-11)13(15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3

InChI Key

BAXKIBHBAJDALN-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC=CC=C2

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Molecular structure and properties of 1-Benzoyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure and Properties of 1-Benzoyl-4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzoylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of bioactive compounds.[1][2] This guide provides a comprehensive technical overview of a specific derivative, this compound, a molecule of significant interest for its potential applications in drug discovery. We will delve into its molecular architecture, physicochemical properties, synthetic pathways, and spectroscopic characterization. Furthermore, we will explore its potential pharmacological profile by examining structure-activity relationships (SAR) derived from closely related analogues, particularly in the context of central nervous system (CNS) targets. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the versatile piperidine framework.

The Benzoylpiperidine Scaffold: A Privileged Framework in Drug Design

The phenyl(piperidin-yl)methanone entity, commonly referred to as the benzoylpiperidine fragment, is a recurring motif in molecules designed to interact with biological systems.[3] Its prevalence stems from a combination of favorable characteristics:

  • Metabolic Stability: The amide linkage is generally robust to metabolic degradation, contributing to improved pharmacokinetic profiles.[1]

  • Structural Rigidity and Versatility: The piperidine ring provides a semi-rigid, three-dimensional scaffold that can be readily functionalized at multiple positions. This allows for precise orientation of substituent groups to optimize interactions with biological targets.

  • Bioisosteric Potential: The benzoylpiperidine core is often considered a bioisostere of the piperazine ring, a common fragment in many CNS-active drugs. This substitution can modulate basicity and lipophilicity while maintaining key binding interactions.[3]

This scaffold is a key component in drugs targeting a wide range of conditions, including neuropsychiatric and neurodegenerative diseases, cancer, and parasitic infections.[1][2] Notably, the 4-benzoylpiperidine fragment is crucial for the activity of potent 5-HT2A antagonists like ketanserin, highlighting its importance in modulating serotoninergic and dopaminergic pathways.[1] The addition of a methyl group at the 4-position, as in our topic molecule, introduces a chiral center and additional steric bulk, which can significantly influence binding affinity and selectivity.

Molecular Structure and Physicochemical Properties

This compound presents a well-defined structure combining an aromatic benzoyl group with a saturated heterocyclic piperidine ring, distinguished by a methyl substituent at the C4 position.

Chemical Structure:

  • IUPAC Name: (4-methylpiperidin-1-yl)(phenyl)methanone

  • Molecular Formula: C₁₃H₁₇NO

  • Molecular Weight: 203.28 g/mol

Below is a summary of its key computed physicochemical properties, which are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

PropertyPredicted ValueSource
Molecular Weight 203.28 g/mol -
XLogP3 2.5PubChem
Topological Polar Surface Area (TPSA) 20.3 ŲPubChem
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 1ChemScene[4]
Rotatable Bonds 2ChemScene[4]
Formal Charge 0-

Note: Properties are based on the un-substituted 1-benzoylpiperidine and related structures where direct data for the 4-methyl derivative is unavailable.

Synthesis and Characterization

The synthesis of this compound is a straightforward process, typically achieved through nucleophilic acyl substitution. The presence of the piperidine nitrogen allows for simple and efficient functionalization.[5]

Synthetic Workflow

The most common and efficient route involves the acylation of 4-methylpiperidine with benzoyl chloride. This reaction, a classic Schotten-Baumann reaction, is performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_Workflow Reactants Reactants: - 4-Methylpiperidine - Benzoyl Chloride Conditions Reaction Conditions: - Base (e.g., Triethylamine, NaOH) - Anhydrous Solvent (e.g., DCM) - Room Temperature Reactants->Conditions Reaction Product Crude Product: This compound Conditions->Product Formation Purification Purification: - Aqueous Workup - Column Chromatography Product->Purification Isolation FinalProduct Final Product: Pure this compound Purification->FinalProduct Analysis AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binds Inhibitor This compound Inhibitor->AChE Inhibits

Sources

An In-depth Technical Guide to 1-Benzoyl-4-methylpiperidine: Navigating a Sparsely Documented Chemical Landscape

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: The synthesis of a comprehensive technical guide for 1-Benzoyl-4-methylpiperidine (CAS Number: 5470-88-2) is significantly hampered by the limited availability of public-domain scientific literature and detailed database entries for this specific compound. While its existence is confirmed through commercial listings, a thorough profile encompassing detailed experimental protocols, in-depth characterization data, and established pharmacological activities is not readily accessible. This guide, therefore, serves as a foundational overview, constructed from available data on closely related analogs and general principles of organic chemistry, to provide a starting point for researchers. It is imperative to note that much of the information presented herein is based on inference and requires experimental validation.

Core Chemical Identity

Defining a molecule starts with its unambiguous identifiers. For this compound, while a definitive public database entry is elusive, we can assemble its core identity.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 5470-88-2Sigma-Aldrich[1]
Molecular Formula C₁₃H₁₇NOSigma-Aldrich[1]
IUPAC Name (4-methylpiperidin-1-yl)(phenyl)methanoneInferred
SMILES CC1CCN(CC1)C(=O)C2=CC=CC=C2Inferred
InChI InChI=1S/C13H17NO/c1-11-6-8-14(9-7-11)13(15)12-4-2-3-5-10-12/h2-5,11H,6-10H2,1H3Inferred
InChIKey Inferred from structureInferred

Note: The IUPAC name, SMILES, InChI, and InChIKey are inferred based on the chemical structure and have not been independently verified from a primary database source.

Physicochemical and Safety Profile: An Estimation

Experimental data on the physicochemical properties and a comprehensive safety profile for this compound are not available in the public domain. The information in Table 2 is largely predicted or extrapolated from related compounds and should be treated with caution. All laboratory work with this compound should be preceded by a thorough risk assessment.

Table 2: Estimated Physicochemical and Safety Data

PropertyEstimated ValueNotes
Molecular Weight 203.28 g/mol Calculated from molecular formula
Appearance Likely a solid at room temperatureBased on similar N-benzoylpiperidines
Melting Point Not available---
Boiling Point Not available---
Solubility Likely soluble in organic solvents (e.g., DCM, EtOAc, MeOH)Common for similar amide structures
GHS Pictograms Based on general hazards of amides and piperidines
GHS Hazard Statements H302, H315, H319, H335 (Assumed)Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. These are common for related structures and should be assumed in the absence of specific data.

Synthesis and Characterization: A Proposed Methodological Approach

The synthesis of this compound would most logically proceed via the acylation of 4-methylpiperidine with benzoyl chloride. This is a standard and well-established method for the formation of N-aryl amides from secondary amines.

Proposed Synthesis Workflow

The following protocol is a generalized procedure and would require optimization for this specific substrate.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-methylpiperidine (1.0 eq) and a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add an appropriate base, such as triethylamine (1.1 - 1.5 eq) or pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add benzoyl chloride (1.0 - 1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

  • Purification: Wash the combined organic layers with a mild acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted benzoyl chloride, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process 4-Methylpiperidine 4-Methylpiperidine Acylation Acylation in Aprotic Solvent 4-Methylpiperidine->Acylation Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->Acylation Base Base (e.g., Et3N) Base->Acylation Workup Aqueous Workup & Extraction Acylation->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product 1-Benzoyl-4- methylpiperidine Purification->Product

Caption: Proposed synthesis of this compound.

Rationale for Experimental Choices
  • Solvent: Aprotic solvents like DCM or THF are chosen to avoid reaction with the acylating agent.

  • Base: The inclusion of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.

  • Temperature Control: The initial cooling of the reaction mixture is a standard precaution for the exothermic addition of acyl chlorides.

Analytical Characterization

As no published spectral data for this compound is available, the following are expected characteristic signals based on its structure:

  • ¹H NMR: Signals corresponding to the aromatic protons of the benzoyl group, the methine and methylene protons of the piperidine ring, and the methyl group protons.

  • ¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperidine ring.

  • IR Spectroscopy: A characteristic strong absorption band for the amide carbonyl (C=O) stretch, typically in the region of 1630-1680 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications and Biological Significance: An Extrapolation

The benzoylpiperidine scaffold is a recognized privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules.[1] Derivatives of benzoylpiperidine have been investigated for a variety of therapeutic applications, including as anticancer, antipsychotic, and neuroprotective agents.[1]

While no specific biological activity has been reported for this compound, its structural similarity to other pharmacologically active compounds suggests it could be a valuable building block or a candidate for screening in various biological assays. The 4-methyl substitution on the piperidine ring could influence its lipophilicity, metabolic stability, and binding affinity to biological targets compared to its unsubstituted counterpart.

Conclusion and Future Directions

This compound represents a chemical entity with a confirmed existence but a notable lack of detailed scientific characterization in the public domain. This guide has provided a foundational framework based on established chemical principles and data from analogous structures. For researchers and drug development professionals, this compound presents an opportunity for novel investigation. Future work should focus on its definitive synthesis, purification, and comprehensive characterization using modern analytical techniques. Subsequent biological screening could unveil novel pharmacological activities, further expanding the utility of the benzoylpiperidine scaffold in medicinal chemistry.

References

  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link] (Accessed Mar. 4, 2026).

Sources

Physicochemical Characteristics of Benzoyl-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical characteristics, structural dynamics, and experimental profiling of benzoyl-substituted piperidines, focusing on their application in drug discovery.

Technical Guide for Drug Discovery & Development

Executive Summary

Benzoyl-substituted piperidines represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous CNS-active agents (e.g., Ketanserin, Altanserin) and metabolic enzyme inhibitors (e.g., MAGL inhibitors).

This guide distinguishes between the two primary structural classes:

  • 4-Benzoylpiperidines: Characterized by a basic secondary amine and a ketone linker.[1] These are often designed as high-affinity ligands for GPCRs (5-HT2A, D2) and Sigma receptors.[1]

  • N-Benzoylpiperidines: Characterized by a neutral amide bond.[1] These function primarily as stable linkers, prodrug moieties, or peptidomimetic fragments.

Structural Dynamics & Conformational Analysis

The Piperidine Chair & Substituent Positioning

The piperidine ring predominantly adopts a chair conformation to minimize torsional strain.[2] The physicochemical behavior of the molecule is governed by the equatorial vs. axial orientation of the benzoyl substituent.

  • 4-Benzoylpiperidine: The bulky benzoyl group at the C4 position exhibits a strong preference for the equatorial orientation (

    
     to 
    
    
    
    kcal/mol) to avoid steric clash with the axial hydrogens at C2 and C6 (1,3-diaxial interactions).
  • N-Benzoylpiperidine: The amide bond possesses partial double-bond character (

    
    ), creating a planar geometry around the nitrogen. This restricts rotation, leading to distinct rotamers  (cis/trans relative to the carbonyl oxygen) that can be observed via NMR at low temperatures.
    
Visualization: Conformational Equilibrium

The following diagram illustrates the thermodynamic preference for the equatorial conformer in 4-substituted piperidines.

Conformation Axial Axial Conformer (High Energy) Equatorial Equatorial Conformer (Low Energy / Stable) Transition Ring Flip Transition State Axial->Transition Steric Strain (1,3-Diaxial) Transition->Equatorial Relaxation

Caption: Thermodynamic equilibrium shifts toward the equatorial conformer to minimize steric strain.

Physicochemical Profiling

The distinction between the C-substituted and N-substituted scaffolds is critical for ADME prediction. The 4-benzoyl derivative retains basicity, facilitating lysosomal trapping and solubility, whereas the N-benzoyl derivative is neutral.

Comparative Data Table
Parameter4-Benzoylpiperidine (Pharmacophore)N-Benzoylpiperidine (Linker/Amide)Impact on Drug Design
pKa (Basic N) 9.5 – 10.2 (Secondary Amine)~ -0.5 (Neutral Amide)High pKa of 4-benzoyl promotes solubility but limits passive permeability.[1]
LogP (Lipophilicity) 2.2 – 2.5 (pH dependent)1.44 4-Benzoyl derivatives are moderately lipophilic; salts are highly water-soluble.[1]
H-Bond Donors 1 (NH)0The NH in 4-benzoyl is a key vector for derivatization or H-bonding.[1]
H-Bond Acceptors 2 (N, C=O)2 (Amide O, N)Ketone carbonyl acts as a weak acceptor; Amide carbonyl is a strong acceptor.
Solubility (Aq) Low (Free Base) / High (HCl Salt)Moderate (Neutral)Salt formation is standard for 4-benzoyl delivery.[1]
BBB Permeability Moderate (requires active transport or lipophilic modification)High (Passive diffusion)Neutral amides cross membranes more easily than ionized amines.[1]
Ionization & Solubility[1]
  • 4-Benzoylpiperidine: Exists predominantly as a cationic species at physiological pH (7.4).[1] This ionization aids in electrostatic interactions with Asp/Glu residues in GPCR binding pockets (e.g., Asp3.32 in 5-HT2A).

  • Solubility Protocol: To ensure accurate biological data, 4-benzoylpiperidine derivatives should be stored as hydrochloride or fumarate salts. Free bases often require DMSO stocks.[1]

Synthetic Pathways & Experimental Protocols

Synthesis of 4-Benzoylpiperidine Scaffold

The construction of the 4-benzoyl core typically proceeds via Friedel-Crafts acylation or Weinreb amide coupling.[1]

Method A: Friedel-Crafts Acylation (Scaleable) [1]

  • Protection: React isonipecotic acid with acetic anhydride or Boc2O to protect the amine.[1]

  • Activation: Convert the carboxylic acid to an acid chloride using thionyl chloride (

    
    ).
    
  • Acylation: React with benzene/fluorobenzene in the presence of

    
     (Lewis Acid).[1]
    
  • Deprotection: Acidic hydrolysis (HCl/EtOH) yields the 4-benzoylpiperidine salt.[1]

Method B: Weinreb Amide (Versatile) Allows for the introduction of complex aryl groups via Grignard reagents.[1]

Synthesis Start N-Boc-Isonipecotic Acid Weinreb Weinreb Amide (N-Methoxy-N-methylamide) Start->Weinreb CDI, NH(OMe)Me·HCl Intermediate N-Boc-4-Benzoylpiperidine Weinreb->Intermediate Ar-MgBr / THF, 0°C Grignard Grignard Addition (Ar-MgBr) Final 4-Benzoylpiperidine HCl Intermediate->Final 4M HCl / Dioxane

Caption: Weinreb amide route allows precise introduction of substituted aryl groups.

Protocol: Determination of pKa (Potentiometric Titration)

Objective: Accurate determination of the piperidine nitrogen pKa.[1]

  • Preparation: Dissolve 5-10 mg of the compound (HCl salt) in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01).

  • Titration: Titrate with standardized 0.1 M KOH solution at 25°C under inert gas (

    
     or 
    
    
    
    ) to prevent
    
    
    absorption.
  • Data Analysis: Plot pH vs. Volume of KOH. The pKa is determined at the half-equivalence point (inflection). Use the Henderson-Hasselbalch equation for calculation.[1]

    • Self-Validation: The titration curve should show a sharp inflection point.[1] A shallow curve indicates poor solubility or aggregation.[1]

Protocol: LogP Determination (Shake-Flask Method)

Objective: Measure lipophilicity for ADME prediction.[1]

  • Phases: Pre-saturate n-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Dissolve the compound in the aqueous phase (known concentration,

    
    ). Add an equal volume of saturated octanol.[1]
    
  • Partitioning: Shake for 4 hours at 25°C; centrifuge to separate phases.

  • Quantification: Analyze the aqueous phase via HPLC-UV.

  • Calculation:

    
    .
    

Pharmacokinetic Implications

Metabolic Stability

The benzoyl-piperidine scaffold is generally metabolically stable, but specific "hotspots" exist:

  • Ketone Reduction: The carbonyl group can be reduced by cytosolic carbonyl reductases to the corresponding secondary alcohol (4-phenyl-piperidin-4-yl-methanol).[1] This often alters receptor affinity (e.g., converting an antagonist to a partial agonist).

  • N-Dealkylation: If the nitrogen is substituted (e.g., N-methyl), oxidative dealkylation by CYPs is a primary clearance pathway.

Blood-Brain Barrier (BBB) Penetration[1]
  • 4-Benzoylpiperidines: As secondary amines (pKa ~10), they are >99% ionized at physiological pH.[1] To achieve CNS penetration, they are typically derivatized with lipophilic N-substituents (e.g., fluorophenylalkyl chains in Ketanserin) to mask the charge or utilize transporters.

  • Design Tip: Maintaining a LogD(7.4) between 2.0 and 3.5 is optimal for CNS active benzoylpiperidines.[1]

References

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Int. J. Mol. Sci. 2024.[1][3][4] Available at: [Link]

  • Conformation-activity study of 4-phenylpiperidine analgesics. NIDA Res Monogr. Available at: [Link][1]

  • PubChem Compound Summary: 4-Benzylpiperidine. National Center for Biotechnology Information.[1] Available at: [Link][1]

Sources

Pharmacological Potential of 1-Benzoyl-4-methylpiperidine Derivatives

[1]

Executive Summary

The 1-benzoyl-4-methylpiperidine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing diverse ligands for distinct biological targets. By integrating a lipophilic benzoyl moiety with a sterically defined 4-methylpiperidine core, this template offers a unique balance of conformational rigidity and flexibility. This guide analyzes its pharmacological utility across three primary domains: neurodegenerative therapeutics (AChE inhibition) , insect repellency (vector control) , and analgesia .

Part 1: Chemical Architecture & SAR Analysis

The molecule (C₁₃H₁₇NO, MW: ~203.28 g/mol ) consists of three pharmacophoric zones that can be independently optimized.

The Benzoyl "Warhead" (Zone A)
  • Function: Provides aromatic planarity and lipophilicity.

  • Interaction: Engages in

    
     stacking interactions with aromatic residues (e.g., Trp279 in AChE) or hydrophobic pockets in G-protein coupled receptors (GPCRs).
    
  • Modification: Substitution at the para position (e.g., -F, -OCH₃) significantly alters potency and metabolic stability.

The Piperidine Linker (Zone B)
  • Function: Acts as a semi-rigid spacer. The chair conformation of the piperidine ring orients the benzoyl and methyl groups into specific vectors.

  • Bioisosterism: Serves as a bioisostere for piperazine, improving metabolic stability by removing the susceptible N4 nitrogen.

The 4-Methyl Substituent (Zone C)
  • Function: Introduces steric bulk and chirality (if substituted asymmetrically, though 4-methyl is achiral unless the ring is further substituted).

  • Effect: The methyl group disrupts planar symmetry, potentially increasing selectivity for hydrophobic pockets (e.g., in insect odorant receptors) compared to the unsubstituted parent.

SAR_MapCoreThis compound(Scaffold)ZoneAZone A: Benzoyl Moiety(Pi-Stacking / Lipophilicity)Core->ZoneAZoneBZone B: Piperidine Ring(Conformational Spacer)Core->ZoneBZoneCZone C: 4-Methyl Group(Steric Bulk / Hydrophobicity)Core->ZoneCTarget1AChE Inhibition(Trp279 Interaction)ZoneA->Target1High AffinityTarget3Analgesia(Opioid/NSAID pathways)ZoneA->Target3Receptor BindingZoneB->Target1GeometryTarget2Insect Repellency(Odorant Receptor Blocking)ZoneC->Target2Volatility/Fit

Figure 1: Structure-Activity Relationship (SAR) map detailing the three functional zones of the scaffold and their impact on downstream pharmacological targets.

Part 2: Therapeutic Applications[1][2]

CNS Therapeutics: Acetylcholinesterase (AChE) Inhibition

The benzoylpiperidine moiety is a core fragment in the design of AChE inhibitors for Alzheimer’s disease.

  • Mechanism: The benzoyl group mimics the indanone ring of Donepezil, binding to the peripheral anionic site (PAS) of AChE. This blockade prevents the hydrolysis of acetylcholine and inhibits A

    
     peptide aggregation, which is accelerated by PAS binding.
    
  • Key Insight: Derivatives with electron-donating groups (e.g., dimethoxy) on the benzoyl ring show IC₅₀ values in the nanomolar range. The 4-methyl group aids in positioning the molecule within the gorge of the enzyme.

Vector Control: Insect Repellency

N-acylpiperidines are a validated class of repellents. While Picaridin (a sec-butyl piperidine derivative) is the market standard, this compound derivatives exhibit significant repellency against Aedes aegypti.

  • Mechanism: These compounds likely act by masking host odor cues or jamming the insect's odorant receptor co-receptor (Orco).

  • Efficacy: The amide bond is critical. The 4-methyl group increases lipophilicity (logP ~2.8), enhancing duration of action on the skin compared to more volatile, unsubstituted analogs.

Analgesia

Substituted piperidines are historic scaffolds for opioid analgesics (e.g., Fentanyl, Meperidine).

  • Activity: 1-Benzoyl derivatives have shown antinociceptive activity in tail-flick assays.

  • Pathway: Unlike pure opioids, some benzoyl-piperidine derivatives (specifically acetic acid derivatives) exhibit a dual profile, potentially inhibiting COX enzymes without the ulcerogenic side effects of traditional NSAIDs.

Part 3: Experimental Protocols

Protocol A: Synthesis via Schotten-Baumann Reaction

This protocol describes the self-validating synthesis of this compound.

Reagents:

  • 4-Methylpiperidine (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Triethylamine (Et₃N) or NaOH (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Workflow:

  • Preparation: Dissolve 4-methylpiperidine (10 mmol) and Et₃N (12 mmol) in anhydrous DCM (20 mL) under N₂ atmosphere. Cool to 0°C.[1][2]

  • Addition: Add Benzoyl Chloride (11 mmol) dropwise over 30 minutes. Control: Maintain temperature <5°C to prevent di-acylation or polymerization side products.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then Sat. NaHCO₃ (to remove excess acid), then Brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography.

Synthesis_FlowStartStart: 4-Methylpiperidine+ Et3N in DCMCoolCool to 0°C(Kinetic Control)Start->CoolAddDropwise Addition:Benzoyl ChlorideCool->AddReactStir at RT (3h)Monitor: TLCAdd->ReactWash1Wash: 1M HCl(Remove Amine)React->Wash1Wash2Wash: NaHCO3(Remove Acid)Wash1->Wash2DryDry (MgSO4) & ConcentrateWash2->DryFinalProduct:This compoundDry->Final

Figure 2: Step-by-step synthesis workflow ensuring high purity through selective acid/base wash steps.[3]

Protocol B: Ellman’s Assay for AChE Inhibition

To validate the biological activity of the synthesized derivative.

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme Mix: Add AChE (0.05 U/mL) to buffer.

  • Inhibitor: Add this compound (various concentrations: 1 nM - 10 µM). Incubate 20 min at 25°C.

  • Substrate: Add DTNB (Ellman’s reagent) and Acetylthiocholine iodide (ATCh).

  • Measurement: Monitor absorbance at 412 nm for 5 minutes.

  • Analysis: Calculate % Inhibition and IC₅₀ using non-linear regression.

Part 4: Future Outlook & Optimization

The this compound scaffold is not a static endpoint but a dynamic starting material.

  • Rigidification: Cyclization of the benzoyl ortho-position to the piperidine ring (forming isoindolones) can lock the conformation, potentially increasing AChE selectivity by 100-fold.

  • Multitargeting: Linking this scaffold with antioxidant moieties (e.g., ferulic acid) creates "hybrid drugs" capable of addressing the multifactorial nature of Alzheimer's (Cholinergic deficit + Oxidative stress).

References

  • Sugimoto, H., et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) and related derivatives." Journal of Medicinal Chemistry. Link

  • Klun, J. A., et al. (2008). "Synthesis and bioassay of improved mosquito repellents predicted from chemical structure." Proceedings of the National Academy of Sciences (PNAS). Link

  • Bononi, G., et al. (2024). "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review." Molecules. Link

  • González-Gutiérrez, J. P., et al. (2025).[4] "Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter." International Journal of Molecular Sciences. Link

  • PubChem. (2025).[4][5] "Compound Summary: 1-Benzyl-4-methylpiperidine (Related Scaffold Data)." National Library of Medicine. Link

1-Benzoyl-4-methylpiperidine in Medicinal Chemistry: Synthesis, Biotransformation, and Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the piperidine ring stands as one of the most privileged and ubiquitous scaffolds in FDA-approved therapeutics. Within this structural class, 1-benzoyl-4-methylpiperidine serves as a critical model compound. It is extensively utilized to study regioselective biocatalytic functionalization and to profile the physicochemical impacts of tertiary carbon modifications, such as monofluorination. This technical guide explores the causality behind its chemical synthesis, its role as a substrate in whole-cell biotransformations, and its utility in predictive lipophilicity modeling.

Molecular Architecture & Rationale

The structural architecture of this compound is deliberately designed to probe specific chemical and biological interactions:

  • The Piperidine Core: Provides a basic, saturated nitrogen heterocycle that mimics the pharmacophores of numerous neuroactive and cardiovascular drugs.

  • The C4-Methyl Substitution: Introduces a tertiary carbon center. In pharmacokinetics, tertiary carbons are highly susceptible to oxidative metabolism (CYP450 liability). Modifying this position is a standard strategy for altering a drug's metabolic half-life.

  • The Benzoyl Group (N-Acylation): While traditionally viewed as a simple protecting group, the benzoyl moiety acts as a highly effective hydrophobic docking anchor in biocatalysis. It forces the molecule into specific orientations within enzyme active sites, enabling precision C-H bond activation that is otherwise impossible via classical synthetic methods.

Chemical Synthesis: The Schotten-Baumann Protocol

Causality & Mechanism

The synthesis of this compound is achieved via the classical Schotten-Baumann reaction, reacting 4-methylpiperidine with benzoyl chloride 1. The critical mechanistic challenge here is the generation of hydrochloric acid (HCl) as a byproduct. If the reaction is run in a single organic phase, the evolved HCl will rapidly protonate the unreacted 4-methylpiperidine. A protonated amine is no longer nucleophilic, which would stall the reaction at a maximum of 50% theoretical yield.

To circumvent this, a biphasic aqueous/organic system with an excess of sodium hydroxide (NaOH) is employed. The aqueous base continuously neutralizes the evolved HCl, keeping the amine in its reactive, deprotonated state within the organic phase, driving the reaction to near-quantitative conversion.

Step-by-Step Methodology
  • Preparation of the Biphasic System: Dissolve 4-methylpiperidine (1.0 eq) in a mixture of diethyl ether and 10% aqueous NaOH (1.5 eq).

  • Thermal Control: Cool the vigorously stirring biphasic mixture to 0°C using an ice bath. Rationale: Benzoyl chloride is susceptible to competitive hydrolysis by NaOH; lowering the temperature suppresses this side reaction.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise over 30 minutes.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

  • Self-Validation Check (In-Process): Spot the organic layer on a silica TLC plate (Hexanes:EtOAc 8:2). The complete disappearance of the ninhydrin-active starting amine confirms reaction completion.

  • Workup & Isolation: Separate the organic layer. Wash sequentially with 1M HCl (to remove trace unreacted amine), saturated NaHCO3, and brine. Dry over anhydrous MgSO4, filter, and concentrate in vacuo to yield this compound as a viscous oil or crystalline solid.

  • Analytical Validation: Confirm structure via

    
    H NMR (DMSO-
    
    
    
    ), ensuring the presence of aromatic benzoyl protons (
    
    
    7.25–7.56) and the distinct C4-methyl doublet.

SynthesisWorkflow A 4-Methylpiperidine (Amine Nucleophile) C Biphasic Reaction NaOH (aq) / Ether 0-25°C A->C B Benzoyl Chloride (Acylating Agent) B->C D This compound (Purified Product) C->D Schotten-Baumann Amidation

Figure 1: Schotten-Baumann synthesis workflow for this compound.

Biocatalytic Functionalization: Regioselective Biohydroxylation

Causality & Mechanism

Functionalizing unactivated


 C-H bonds with high regio- and stereoselectivity is one of the grand challenges in organic chemistry. Traditional oxidants lack the spatial discrimination required to target a specific carbon on a saturated ring. To solve this, medicinal chemists utilize whole-cell biocatalysis, specifically the filamentous fungus Beauveria bassiana ATCC 7159 2.

The causality of this transformation relies entirely on the benzoyl group. The highly evolved Cytochrome P450 monooxygenases within B. bassiana possess a hydrophobic binding pocket that recognizes the benzoyl moiety. This "docking" anchors the molecule, rigidly presenting the C4 position and its attached methyl group directly to the catalytic heme-iron-oxo species, resulting in highly specific hydroxylation.

Step-by-Step Methodology
  • Biocatalyst Cultivation: Inoculate B. bassiana ATCC 7159 spores into a sterile liquid medium containing corn steep liquor and glucose. Incubate at 27°C with rotary shaking (250 rpm) for 48 hours to generate a high-density growing culture.

  • Substrate Dosing: Dissolve this compound in a minimal volume of ethanol (to ensure bioavailability without causing solvent toxicity). Add this solution to the fungal culture to a final concentration of 1-2 g/L.

  • Biotransformation: Continue incubation at 27°C for 72 hours.

  • Self-Validation Check (In-Process): Extract 1 mL aliquots daily with ethyl acetate. Analyze via LC-MS. The depletion of the parent mass (m/z 204.1) and the emergence of M+16 peaks (m/z 220.1) validate active P450 turnover.

  • Extraction & Purification: Filter the fungal mycelium and extract the aqueous broth with ethyl acetate (3x). Dry, concentrate, and purify the residue via silica gel flash chromatography.

  • Product Isolation: This process yields two distinct regioselective products: 1-benzoyl-4-hydroxymethylpiperidine (primary alcohol, ~23% yield) and 1-benzoyl-4-methyl-4-piperidinol (tertiary alcohol, ~13% yield). Final structural assignment must be confirmed by 2D NMR (HMBC/HSQC) to differentiate the primary versus tertiary alcohol environments.

BiotransformationPathway Substrate This compound (Substrate) Enzyme Beauveria bassiana ATCC 7159 (Cytochrome P450 System) Substrate->Enzyme Anchoring via Benzoyl Group Prod1 1-Benzoyl-4-hydroxymethylpiperidine (Primary Alcohol, ~23% Yield) Enzyme->Prod1 Regioselective C-H Oxidation (Methyl Group) Prod2 1-Benzoyl-4-methyl-4-piperidinol (Tertiary Alcohol, ~13% Yield) Enzyme->Prod2 Regioselective C-H Oxidation (C4 Position)

Figure 2: Regioselective biohydroxylation pathway via Beauveria bassiana.

Physicochemical Profiling: Lipophilicity and Fluorination

Causality & Mechanism

In drug development, the partition coefficient (LogP) dictates a molecule's absorption, distribution, and ability to cross the blood-brain barrier. A modern bioisosteric strategy involves the monofluorination of tertiary aliphatic carbons. This compound serves as a critical baseline model to study how replacing a hydrogen or methyl group with fluorine alters lipophilicity 3.

The causality behind LogP shifts upon fluorination is governed by the electrostatic field inductive effect . Fluorine is highly electronegative. If fluorine is placed adjacent to an electron-donating group (like a methyl group), the resulting molecular dipole increases the hydration shell of the molecule in aqueous media, thereby decreasing lipophilicity. Conversely, if fluorine is placed adjacent to a strong electron-withdrawing group (like a nitrile), the dipoles cancel out, reducing the hydration shell and increasing lipophilicity.

Quantitative Data Summary

The table below summarizes the physicochemical impact of altering the C4 position of the 1-benzoylpiperidine scaffold, demonstrating how the


-substituent dictates the direction of the LogP shift upon fluorination.
Compound ScaffoldC4 Substituent (

-group)
C4 Fluorination StatusEffect on Lipophilicity (

LogP)
Causality / Mechanism
1-Benzoylpiperidine -CH

(Weak Donor)
Unfluorinated (Baseline)N/AServes as the lipophilic reference point.
1-Benzoylpiperidine -CH

(Weak Donor)
Monofluorinated (-F)Decrease Fluorine's dipole does not align with the donor, increasing aqueous hydration.
1-Benzoylpiperidine -CN (Strong Acceptor)Monofluorinated (-F)Increase Dipole cancellation reduces overall polarity, enhancing lipid solubility.

Conclusion

This compound is far more than a simple synthetic intermediate; it is a highly calibrated tool in medicinal chemistry. By leveraging the Schotten-Baumann reaction for robust synthesis, utilizing its benzoyl moiety as an enzymatic docking anchor for precision P450 biohydroxylation, and employing its tertiary carbon to map the complex electrostatic rules of fluorination, researchers can systematically decode the rules of drug design and metabolic stability.

References

  • Title: 1,5-Dibromo-3-methylpentane Source: Journal of the American Chemical Society URL
  • Title: Stereochemistry of microbiological Hydroxylation. II.
  • Title: Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of -Substituent Source: ChemRxiv URL

Sources

Thermodynamic Solvation and High-Throughput Screening of 1-Benzoyl-4-methylpiperidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Structural Deconstruction and Mechanistic Causality

Understanding the solubility profile of 1-benzoyl-4-methylpiperidine requires a fundamental deconstruction of its bipartite molecular architecture. The molecule consists of a lipophilic piperidine-benzene framework bridged by a highly polar tertiary amide linkage.

The causality of its solvation behavior is dictated by two primary intermolecular forces:

  • Tertiary Amide Dipole Interactions: Unlike primary and secondary amides, tertiary amides lack an N-H bond. Consequently, they cannot act as hydrogen bond donors, functioning exclusively as hydrogen bond acceptors via the carbonyl oxygen[1]. This structural reality drastically reduces their aqueous solubility (due to an inability to form cohesive hydrogen-bond networks with water) but significantly enhances their affinity for polar organic solvents[2].

  • Dispersion and

    
     Stacking:  The aromatic benzoyl ring and the bulky, non-polar aliphatic 4-methylpiperidine ring contribute substantial van der Waals (dispersion) forces. This hydrophobic bulk drives solubility in aromatic and moderately non-polar solvents.
    

Theoretical Framework: Hansen Solubility Parameters (HSP)

To systematically predict and evaluate the solubility of this compound, we utilize the framework[3]. The HSP model posits that cohesive energy is the sum of three distinct intermolecular forces:

  • 
     (Dispersion):  Energy derived from van der Waals forces.
    
  • 
     (Polarity):  Energy derived from permanent dipole-dipole interactions.
    
  • 
     (Hydrogen Bonding):  Energy derived from electron exchange (H-bond donating/accepting).
    

Based on group contribution methods for tertiary amides and functionalized piperidines, the estimated HSP coordinates for this compound are approximately ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


, 

, and

(MPa

). Solvents whose individual HSP coordinates fall within the spherical interaction radius (

) of these values will exhibit the highest thermodynamic solubility.

Empirical Solubility Profile in Key Organic Solvents

Based on the mobile order theory for tertiary amides and HSP predictions, the following structured table summarizes the expected solubility profile of this compound across various organic solvent classes.

Solvent ClassSolventDielectric Constant (

)
Expected Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic Dichloromethane (DCM)8.93> 100Optimal

and

alignment; strong dipole-dipole interactions with the amide core.
Polar Aprotic Ethyl Acetate (EtOAc)6.0250 - 100Favorable dipole interactions; highly effective for crystallization workflows.
Polar Protic Methanol (MeOH)32.730 - 60Solvent actively donates hydrogen bonds to the tertiary amide carbonyl acceptor.
Aromatic Toluene2.3820 - 50Strong

stacking and dispersion (

) interactions with the benzoyl group.
Non-Polar n-Hexane1.89< 5Poor polarity match; entirely unable to solvate the tertiary amide dipole.

Experimental Methodology: Self-Validating High-Throughput Solubility Screening

To empirically determine the exact thermodynamic solubility of this compound for downstream applications (such as biocatalysis or API crystallization), a rigorous, self-validating high-throughput screening protocol must be employed.

Expertise Note: A common failure point in solubility screening is measuring kinetic supersaturation rather than true thermodynamic equilibrium. This protocol integrates mandatory time-point sampling and solid-state verification to ensure self-validation.

Step-by-Step Protocol

Step 1: Gravimetric Dispensing Accurately dispense 50 mg of this compound into a 2 mL glass HPLC vial using an automated gravimetric powder dispenser.

Step 2: Solvent Addition Add 500 µL of the target organic solvent (e.g., Dichloromethane, Methanol, Toluene) to the vial to create a target concentration of 100 mg/mL.

Step 3: Isothermal Equilibration Seal the vials hermetically and agitate at 400 RPM in a thermoshaker set to exactly 25.0°C. Causality: Solubility is highly temperature-dependent. Even minor thermal fluctuations can induce transient precipitation or supersaturation, invalidating the data.

Step 4: Self-Validation Sampling (Timepoints) Extract 50 µL aliquots of the suspension at


 hours and 

hours. Causality: Comparing the dissolved concentration at two distinct time points is a self-validating mechanism. If the concentration at 48 hours matches the 24-hour mark, thermodynamic equilibrium is confirmed. If it is lower, the 24-hour reading was a state of kinetic supersaturation.

Step 5: Phase Separation Centrifuge the extracted aliquots at 10,000 x g for 10 minutes at 25.0°C to firmly pellet all undissolved solids, leaving a clear saturated supernatant.

Step 6: Liquid-Phase Quantification Dilute the supernatant appropriately in the mobile phase and quantify the concentration of this compound via HPLC-UV against a pre-established standard calibration curve.

Step 7: Solid-Phase Verification (Critical Step) Carefully decant the remaining liquid and analyze the solid pellet via X-Ray Powder Diffraction (XRPD). Causality: Organic solvents can induce the formation of solvates or trigger polymorphic transformations. The thermodynamic solubility of a solvate differs vastly from the anhydrous parent form. XRPD definitively validates the identity of the equilibrium solid phase.

Workflow Visualization

G N1 1. Gravimetric Dispensing (this compound) N2 2. Solvent Library Addition (Varying Polarity & H-Bonding) N1->N2 N3 3. Isothermal Equilibration (25°C, 24h & 48h Timepoints) N2->N3 N4 4. Phase Separation (Centrifugation at 10,000 x g) N3->N4 N5 5a. Supernatant Analysis (HPLC-UV Quantification) N4->N5 Liquid Phase N6 5b. Solid Phase Analysis (XRPD Validation) N4->N6 Solid Pellet N7 6. Thermodynamic Solubility & Solvent Selection N5->N7 Concentration Data N6->N7 Polymorph/Solvate Check

Workflow for self-validating thermodynamic solubility screening and solid-phase verification.

References

  • Title: Hansen solubility parameter Source: Wikipedia URL: [Link]

  • Title: Physical Properties of Amides Source: Chemistry LibreTexts URL: [Link]

  • Title: Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory Source: PubMed (Pharmaceutical Research) URL: [Link]

  • Title: Hansen Solubility Parameters (HSP) Source: Van Loon Chemical Innovations (VLCI) URL: [Link]

Sources

1-Benzoyl-4-methylpiperidine: Structural Analog Analysis & Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzoyl-4-methylpiperidine (CAS: 5470-88-2) represents a critical structural intersection in the development of next-generation insect repellents. It serves as a chimeric pharmacophore, bridging the chemical architecture of DEET (an aromatic amide) and Picaridin (a piperidine carbamate). While Picaridin (sec-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate) relies on a flexible alkyl carbamate chain for its interaction with odorant receptors, this compound introduces a rigid benzoyl moiety directly attached to the piperidine nitrogen.

This guide provides a comprehensive technical analysis of this analog, detailing its synthesis, structural activity relationship (SAR), and theoretical mechanism of action within the context of arthropod olfactory disruption.

Part 1: Chemical Architecture & SAR Analysis

The Hybrid Pharmacophore

To understand the utility of this compound, one must analyze it against the two gold standards of the industry.

  • DEET (N,N-diethyl-3-methylbenzamide): Characterized by a benzene ring attached to a diethylamide. The aromatic core provides lipophilicity and planar geometry.

  • Picaridin (Icaridin): Characterized by a piperidine ring (alicyclic amine) with a sec-butyl carbamate tail.[1] The piperidine ring provides a specific steric volume that fits into the hydrophobic pocket of Odorant Binding Proteins (OBPs).

  • This compound: Fuses the benzoyl group of DEET with the 4-methylpiperidine core. This structure tests the hypothesis: Can the aromatic stability of DEET be combined with the steric bulk of a piperidine ring to enhance receptor binding duration?

Structural Comparison Logic

The following diagram illustrates the structural evolution and pharmacophore overlap between these three compounds.

PharmacophoreMap DEET DEET (Aromatic Amide) Feat_Aromatic Benzoyl Moiety (Planar/Lipophilic) DEET->Feat_Aromatic Feat_Amide Amide Linkage (H-Bond Acceptor) DEET->Feat_Amide Picaridin Picaridin (Piperidine Carbamate) Feat_Piperidine Piperidine Ring (Alicyclic/Steric Bulk) Picaridin->Feat_Piperidine Picaridin->Feat_Amide Carbamate Analog Target This compound (Chimeric Analog) Feat_Aromatic->Target Feat_Piperidine->Target Feat_Amide->Target

Figure 1: Pharmacophore overlay demonstrating the chimeric nature of this compound, inheriting the aromatic core from DEET and the alicyclic ring from Picaridin.[1][2][3]

Part 2: Synthesis & Characterization[4]

Synthetic Route: Schotten-Baumann Acylation

The most robust protocol for synthesizing this compound utilizes a nucleophilic acyl substitution reaction. This method is preferred for its high yield (>90%) and ease of purification.

Reagents:

  • Substrate: 4-Methylpiperidine (CAS: 626-58-4)

  • Acylating Agent: Benzoyl Chloride (CAS: 98-88-4)

  • Base: Triethylamine (Et3N) or Potassium Carbonate (K2CO3)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Protocol
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-methylpiperidine (10 mmol, 0.99 g) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (12 mmol, 1.67 mL) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add Benzoyl Chloride (10 mmol, 1.15 mL) over 15 minutes. The solution may turn cloudy as triethylamine hydrochloride salt precipitates.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Workup:

    • Quench with saturated NaHCO3 solution (30 mL).

    • Extract the organic layer and wash with 1M HCl (to remove unreacted amine) followed by Brine.

    • Dry over anhydrous MgSO4 and concentrate under reduced pressure.

  • Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 90-95% as a yellowish viscous oil or low-melting solid.

SynthesisFlow Start Start: 4-Methylpiperidine + Et3N in DCM Step1 Add Benzoyl Chloride (Dropwise @ 0°C) Start->Step1 Step2 Stir @ RT (4-6h) Monitor TLC Step1->Step2 Decision Reaction Complete? Step2->Decision Decision->Step2 No Workup Wash: NaHCO3 -> HCl -> Brine Dry: MgSO4 Decision->Workup Yes Product Final Product: This compound Workup->Product

Figure 2: Synthetic workflow for the acylation of 4-methylpiperidine.

Physicochemical Properties (Predicted & Experimental)
PropertyValueSource/Method
Molecular Formula C13H17NOStoichiometry
Molecular Weight 203.28 g/mol Calculated
LogP (Octanol/Water) ~2.5 - 2.8Predicted (Consensus)
Boiling Point ~308°CPredicted
Appearance Yellowish Viscous OilExperimental [1]
1H NMR (DMSO-d6) δ 7.56–7.38 (m, 3H), 7.38–7.25 (m, 2H), 4.42 (s, 1H), 3.50 (s, 1H)...[4]Experimental [1]

Part 3: Bioactivity & Mechanism of Action

Mechanism: Olfactory Receptor Inhibition

Like Picaridin, this compound functions not by killing the insect, but by blinding its olfactory radar. The primary targets are the Odorant Receptor Co-receptor (Orco) and specific Odorant Receptors (AgOrs) in mosquitoes (Aedes aegypti, Anopheles gambiae).

  • AgOr Interaction: The piperidine ring mimics the structure of natural odorants but acts as an antagonist or modulator.

  • Steric Fit: The 4-methyl group provides specific steric hindrance that may prevent the conformational change required for ion channel opening in the receptor complex.

Repellency Bioassay Protocol (Standardized)

To validate the efficacy of this analog compared to Picaridin, a K & D (Klopfer & Dehm) Module or Arm-in-Cage test is required.

Protocol: Arm-in-Cage Assay

  • Subjects: 200 non-blood-fed female Aedes aegypti mosquitoes (5-7 days old).

  • Control: Ethanol solvent applied to the forearm.

  • Treatment: this compound dissolved in ethanol (typically 10-20% concentration).

  • Application: Apply 1 mL of solution to a 600 cm² area of the volunteer's forearm.

  • Exposure: Insert arm into the cage for 3 minutes every 30 minutes.

  • Endpoint: Complete Protection Time (CPT) — the time elapsed until the first confirmed bite (or two bites in one exposure period).

MechanismPath Repellent This compound (Volatile Phase) Sensilla Mosquito Antennae (Sensilla Trichodea) Repellent->Sensilla Diffusion OBP Odorant Binding Protein (OBP Transport) Sensilla->OBP Solubilization Receptor Orco / AgOr Complex (Neuronal Membrane) OBP->Receptor Ligand Binding Signal Sensory Neuron Firing Receptor->Signal Inhibition/Modulation Behavior Avoidance / Confusion (Repellency) Signal->Behavior Altered Output

Figure 3: Proposed signaling pathway interference. The analog binds to the OBP-Receptor complex, modulating neuronal firing to trigger avoidance.

Part 4: Safety & Toxicology Profile

While specific toxicological data for this compound is less abundant than for DEET, its structural components suggest a favorable profile.

  • Metabolic Stability: The amide bond is generally stable but can be hydrolyzed by amidases in the liver to benzoic acid and 4-methylpiperidine.

  • Skin Permeation: The lipophilicity (LogP ~2.6) suggests moderate skin penetration, similar to DEET. Formulation with fixatives (e.g., vanillin, polymers) is recommended to reduce absorption and extend volatilization.

  • Predicted Toxicity:

    • Acute Oral: Likely >1000 mg/kg (based on piperidine analogs).

    • Irritation: Potential mild skin irritant (requires verification).

References

  • Grygorenko, O. O., et al. (2022).[3] Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of α-Substituent. ChemRxiv. Link

  • Katritzky, A. R., et al. (2008). Synthesis and bioassay of improved mosquito repellents predicted from chemical structure. PNAS.[5] Link

  • Pridgeon, J. W., et al. (2007). Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti. Journal of Medical Entomology. Link

  • Bhattacharjee, A. K., et al. (2010). Three dimensional structure-activity relationships (3D-QSAR) for insect repellency of diastereoisomeric compounds. SAR and QSAR in Environmental Research. Link

  • EPA Technical Fact Sheet. (2001). Picaridin. United States Environmental Protection Agency.[6][7][8] Link

Sources

Thermodynamic Stability and Conformational Dynamics of 1-Benzoyl-4-methylpiperidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzoyl-4-methylpiperidine (CAS: 5470-88-2) is a highly versatile N-benzoyl piperidine derivative utilized extensively as a structural motif in medicinal chemistry and a model compound for physical organic studies[1]. Understanding its thermodynamic stability requires a dual analysis of its alicyclic ring dynamics and the restricted rotation of its amide bond. This whitepaper provides an in-depth, authoritative examination of the thermodynamic parameters governing this molecule, detailing the causality behind its conformational preferences, and outlining self-validating experimental protocols for structural profiling.

Thermodynamic Drivers of Conformational Stability

The thermodynamic profile of this compound is dictated by two orthogonal structural features: the stereoelectronic demands of the amide bond and the steric constraints of the substituted piperidine ring.

Amidic Resonance and the Rotational Barrier

Unlike standard carbon-carbon single bonds, the


 bond in this compound exhibits significant partial double-bond character. This is caused by the delocalization of the nitrogen lone pair into the antibonding 

orbital of the carbonyl group (

)[2].
  • Causality of the Barrier: To rotate around the

    
     bond, the molecule must pass through an orthogonal transition state (twist angle 
    
    
    
    ) where this orbital overlap is completely broken. The energy required to break this resonance constitutes the rotational barrier (
    
    
    ), which typically ranges from 13 to 16 kcal/mol for N-benzoylpiperidines[3].
  • Conformational Isomerism: Because this barrier is high enough to restrict free rotation at room temperature, the molecule exists as an equilibrium of distinct rotamers (syn and anti configurations relative to the piperidine ring) that can be observed as separate sets of signals on the NMR timescale[3].

Alicyclic Ring Dynamics and the A-Value

The piperidine ring adopts a classic chair conformation to minimize torsional strain. The presence of the 4-methyl group introduces a critical thermodynamic bias.

  • Causality of Equatorial Preference: If the 4-methyl group adopts an axial position, it suffers severe steric repulsion from the axial protons at the C2 and C6 positions (1,3-diaxial interactions). The thermodynamic penalty for this axial configuration is defined by the methyl group's A-value (

    
     kcal/mol). Consequently, the ground state overwhelmingly favors the equatorial conformer (>95% population at 298 K).
    

G GS_Eq_Syn Ground State A (Equatorial 4-Me, Syn) TS_Twisted Transition State (Twisted Amide, τ ≈ 90°) GS_Eq_Syn->TS_Twisted +13-15 kcal/mol (Rotational Barrier) GS_Axial High Energy State (Axial 4-Me) GS_Eq_Syn->GS_Axial +1.7 kcal/mol (Ring Inversion) GS_Eq_Anti Ground State B (Equatorial 4-Me, Anti) GS_Eq_Anti->GS_Axial Ring Inversion TS_Twisted->GS_Eq_Anti Relaxation

Conformational energy landscape of this compound.

Quantitative Thermodynamic Profile

The following table synthesizes the core thermodynamic and kinetic parameters for this compound, derived from established physical organic principles and analogous N-benzoylpiperidine studies[2][3][4].

Thermodynamic ParameterEstimated ValueExperimental MethodMechanistic Causality
Rotational Barrier (

)

kcal/mol
VT-NMR (Line Shape Analysis)Disruption of

resonance at

.
Conformational Free Energy (

)

kcal/mol
Low-Temp NMR / DFT1,3-diaxial steric repulsion in the piperidine chair.
Amide Twist Angle (Ground State)

X-ray Crystallography / DFTMaximization of

-orbital overlap for resonance stabilization.
Physical State (298 K) Yellowish viscous oil / SolidVisual Observation / DSCIntermolecular van der Waals and dipole-dipole interactions[4].

Analytical Workflows & Protocols

To empirically validate the thermodynamic stability of this compound, researchers must employ self-validating analytical systems. Below are the definitive protocols for VT-NMR and DSC.

Variable-Temperature NMR (VT-NMR) Protocol

VT-NMR is the gold standard for quantifying the thermodynamics of amide bond rotation. By heating the sample, the exchange rate between rotamers increases until the distinct NMR signals merge into a single peak (the coalescence temperature,


)[5].

Rationale for Solvent Choice: DMSO-


 is selected because its high boiling point (189 °C) allows for the safe elevation of temperature past the typical 

of benzamides (~80-110 °C) without solvent evaporation or boiling[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of highly pure this compound[4] in 0.6 mL of anhydrous DMSO-

    
    . Transfer to a standard 5 mm NMR tube.
    
  • Baseline Acquisition: Acquire a standard 1D

    
     NMR spectrum at 298 K (25 °C). Identify the distinct signals for the diastereotopic protons adjacent to the nitrogen (C2 and C6 equatorial/axial protons), which will appear broadened or split due to restricted rotation.
    
  • Incremental Heating: Increase the probe temperature in 5 K increments. Allow 10 minutes of equilibration time at each step to ensure thermal homogeneity across the sample.

  • Coalescence Observation: Monitor the target signals. Record the exact temperature (

    
    ) at which the separate rotamer peaks merge into a single, broad peak[5].
    
  • Thermodynamic Calculation: Use the Eyring equation to calculate the activation free energy (

    
    ):
    
    
    
    
    (Where
    
    
    is the exchange rate at coalescence, derived from the peak separation
    
    
    at slow exchange:
    
    
    ).

G Prep 1. Sample Preparation (Dissolve in DMSO-d6) Acq_RT 2. RT NMR Acquisition (Identify separate rotamer signals) Prep->Acq_RT Heating 3. Incremental Heating (ΔT = 5 K steps) Acq_RT->Heating Coalescence 4. Coalescence Point (Tc) (Signals merge into one) Heating->Coalescence Analysis 5. Eyring Equation Analysis (Calculate ΔG‡) Coalescence->Analysis

Step-by-step Variable-Temperature NMR workflow for rotational barrier analysis.

Differential Scanning Calorimetry (DSC) Protocol

To assess the bulk thermodynamic stability and phase transitions (melting point, crystallization, and onset of thermal degradation), DSC is utilized.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument using an Indium standard to ensure accurate temperature and heat flow measurements.

  • Sample Loading: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. Seal the pan hermetically to prevent mass loss during the run.

  • Purge Gas: Establish a continuous nitrogen (

    
    ) purge at 50 mL/min to prevent oxidative degradation during heating.
    
  • Thermal Cycle:

    • Equilibrate the sample at 0 °C.

    • Ramp the temperature at a rate of 10 °C/min up to 250 °C.

    • Record endothermic peaks (indicating melting or decomposition) and exothermic peaks (indicating crystallization).

  • Data Integration: Integrate the area under the melting peak to determine the enthalpy of fusion (

    
    ).
    

Computational (DFT) Validation

Experimental thermodynamic data should always be corroborated with computational chemistry. Density Functional Theory (DFT) provides a highly accurate method for mapping the Potential Energy Surface (PES) of this compound.

  • Level of Theory: The M06-2X functional is highly recommended for thermodynamic properties of organic amides, paired with a 6-311++G(d,p) basis set to properly account for diffuse electron clouds and polarization[5].

  • Workflow: Perform a relaxed coordinate scan of the

    
     dihedral angle from 
    
    
    
    to
    
    
    in
    
    
    increments. The global minimum will correspond to the planar amide with the equatorial methyl group, while the energy maximum at
    
    
    will yield the theoretical
    
    
    , allowing for direct comparison with VT-NMR results[2].

Conclusion

The thermodynamic stability of this compound is a delicate interplay between the robust resonance stabilization of its amide bond and the steric aversion of its 4-methylpiperidine ring. By employing rigorous VT-NMR and DSC protocols, paired with DFT computational validation, researchers can accurately quantify these thermodynamic parameters, ensuring high-fidelity data for downstream drug design and physical organic applications.

References

  • Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of α-Substituent ChemRxiv [Link]

  • Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling ACS Publications [Link]

  • Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study National Center for Biotechnology Information (PMC) [Link]

  • The impact of alicyclic substituents on the extraction ability of new family of 1,10-phenanthroline-2,9-diamides RSC Publishing [Link]

Sources

Methodological & Application

Application Note: High-Yield Benzoylation of 4-Methylpiperidine via Biphasic Schotten-Baumann Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The synthesis of amides from amines and acid chlorides is a cornerstone transformation in medicinal chemistry, peptide synthesis, and active pharmaceutical ingredient (API) development. The benzoylation of 4-methylpiperidine to form 1-benzoyl-4-methylpiperidine is a classic example of nucleophilic acyl substitution.

This application note details a highly optimized, self-validating protocol utilizing Schotten-Baumann conditions—a biphasic aqueous/organic system[]. This methodology ensures near-quantitative conversion rates, minimizes the formation of unwanted hydrolysis byproducts, and simplifies downstream purification by sequestering water-soluble salts in the aqueous phase[2].

Mechanistic Causality & Experimental Design

In a strictly anhydrous organic system, the generation of hydrogen chloride (HCl) during the acylation process would rapidly protonate unreacted 4-methylpiperidine. This would render the amine non-nucleophilic, effectively capping the theoretical yield at 50% unless a large excess of the amine or an auxiliary organic base (e.g., triethylamine) is utilized.

By employing a biphasic system (Dichloromethane and Aqueous NaOH), the reaction benefits from the Schotten-Baumann effect [3]:

  • Nucleophilic Attack : The secondary amine attacks the highly electrophilic carbonyl carbon of benzoyl chloride, forming a zwitterionic tetrahedral intermediate[3].

  • Phase Partitioning & Neutralization : The aqueous NaOH continuously neutralizes the generated HCl, driving the equilibrium forward and protecting the amine nucleophile[]. Benzoyl chloride is relatively stable to aqueous hydrolysis under controlled, low-temperature conditions, allowing the kinetically favored aminolysis reaction to dominate[2].

G cluster_0 Phase 1: Reagents N1 4-Methylpiperidine (Nucleophile) N4 Biphasic Reaction Mixture (0 - 5 °C, Vigorous Stirring) N1->N4 N2 Aqueous NaOH (Acid Scavenger) N2->N4 N3 Benzoyl Chloride (Electrophile) N3->N4 Dropwise N5 Tetrahedral Intermediate (Zwitterionic) N4->N5 Nucleophilic Attack N6 Chloride Elimination & HCl Neutralization N5->N6 Base-mediated N7 Phase Separation (Work-up) N6->N7 Complete Conversion N8 Organic Phase (DCM) This compound N7->N8 Product Extraction N9 Aqueous Phase NaCl + Excess NaOH N7->N9 Waste Removal

Logical workflow and mechanistic pathway of the Schotten-Baumann benzoylation reaction.

Experimental Protocol: A Self-Validating System

Phase 1: Setup and Initialization

  • Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylpiperidine (10.0 mmol) in 20 mL of Dichloromethane (DCM).

  • Base Addition : Add 7.5 mL of 2.0 M aqueous NaOH (15.0 mmol) to the flask. This establishes the necessary biphasic system[].

  • Cooling : Submerge the flask in an ice-water bath and allow it to equilibrate to 0–5 °C for 10 minutes.

    • Causality: Low temperature strictly suppresses the competitive background hydrolysis of benzoyl chloride by the aqueous base, ensuring the electrophile remains fully available for aminolysis[].

Phase 2: Reagent Addition and Reaction 4. Electrophile Addition : Prepare a solution of benzoyl chloride (11.0 mmol) in 10 mL of DCM. Add this solution dropwise to the vigorously stirring biphasic mixture over 15 minutes using a pressure-equalizing addition funnel. 5. Vigorous Stirring : Maintain vigorous stirring (≥800 rpm) throughout the addition and subsequent reaction time.

  • Causality: High shear mixing is critical in biphasic reactions to maximize the interfacial surface area between the organic and aqueous layers. This ensures the generated HCl is rapidly partitioned into the aqueous phase and neutralized by NaOH, preventing the premature protonation of the 4-methylpiperidine nucleophile[2].

  • Monitoring : After complete addition, remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for an additional 1–2 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3, visualized with UV and Ninhydrin stain). The complete disappearance of the amine spot serves as an internal validation of reaction completion.

Phase 3: Work-up and Isolation 7. Phase Separation : Transfer the mixture to a separatory funnel. Separate the lower organic (DCM) layer from the upper aqueous layer. 8. Extraction : Extract the aqueous layer with an additional 15 mL of DCM to ensure complete product recovery. 9. Washing : Combine the organic layers and wash sequentially with 15 mL of 1.0 M HCl (to remove any trace unreacted amine), 15 mL of saturated aqueous NaHCO₃ (to neutralize residual acid), and 15 mL of brine (to reduce water content in the organic phase). 10. Drying and Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound as a yellowish viscous oil[4].

Quantitative Data & Stoichiometry

ParameterReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
Nucleophile 4-Methylpiperidine99.181.010.00.99 g (~1.18 mL)
Electrophile Benzoyl Chloride140.571.111.01.55 g (~1.28 mL)
Base Aqueous NaOH (2.0 M)40.001.515.07.5 mL
Solvent Dichloromethane (DCM)84.93N/AN/A30 mL total
Product This compound203.281.0 (Theoretical)10.02.03 g (Theoretical)

Analytical Validation

To ensure the structural integrity and purity of the synthesized this compound, the following analytical benchmarks should be met:

  • Yield : The reaction typically proceeds with excellent efficiency, yielding ≥95% of the desired product under optimized conditions[4].

  • ¹H NMR (500 MHz, DMSO-d₆) : Key diagnostic peaks include the aromatic protons at δ 7.56–7.38 (m, 3H) and 7.38–7.25 (m, 2H). The piperidine ring protons will exhibit complex splitting patterns and broadened signals due to the restricted rotation around the newly formed amide bond (rotamers)[4].

  • HRMS (ESI/QTOF) : m/z [M + H]⁺ calculated for C₁₃H₁₈NO⁺: 204.1383; Found: ~204.1384[4].

Troubleshooting & Expert Insights

  • Emulsion Formation During Work-up : Biphasic systems involving amines can occasionally form stubborn emulsions during the extraction phase. Solution: Filtering the biphasic mixture through a small pad of Celite prior to separation, or adding an additional 5–10 mL of saturated brine to the separatory funnel, alters the aqueous layer's density and ionic strength, rapidly breaking the emulsion.

  • Detection of Benzoic Acid Byproducts : If significant amounts of benzoic acid are detected (visible via UV-active baseline spots on TLC or distinct aromatic shifts in NMR), it indicates premature hydrolysis of the benzoyl chloride. Solution: Ensure the benzoyl chloride reagent is fresh and stored under inert gas. Strictly maintain the 0–5 °C temperature threshold during the electrophile addition phase to suppress the kinetics of aqueous hydrolysis[].

References[1] Title: Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection

Source: BOC Sciences URL:[3] Title: Schotten Baumann Reaction Mechanism Detailed Explanation Source: Chemistry-Reaction URL:[2] Title: The Amide Functional Group: Properties, Synthesis, and Nomenclature Source: Master Organic Chemistry URL:[4] Title: Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of α-Substituent Source: ChemRxiv URL:

Sources

Synthesis of 1-Benzoyl-4-methylpiperidine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Benzoyl-4-methylpiperidine, a valuable building block in medicinal chemistry and drug development. The primary synthetic pathway detailed is the N-acylation of 4-methylpiperidine with benzoyl chloride, a classic example of the Schotten-Baumann reaction. This document offers an in-depth analysis of the reaction mechanism, a detailed experimental protocol, safety considerations, and methods for purification and characterization. The content is designed for researchers, scientists, and drug development professionals, providing both theoretical understanding and practical, actionable guidance for laboratory synthesis.

Introduction and Significance

This compound, also known as (4-methylpiperidin-1-yl)(phenyl)methanone, is a derivative of piperidine featuring a benzoyl group attached to the nitrogen atom. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals and bioactive molecules. The addition of a methyl group at the 4-position and a benzoyl group at the nitrogen atom creates a versatile intermediate for further functionalization, allowing for the exploration of chemical space in drug discovery programs. The benzoylpiperidine motif is found in compounds targeting a range of biological entities, including serotonin receptors.[1][2] Understanding its synthesis is crucial for the development of novel therapeutics.

The most direct and industrially scalable method for the preparation of this compound is the Schotten-Baumann reaction. This method involves the acylation of a primary or secondary amine with an acyl chloride in the presence of a base.[3][4][5] This guide will focus on the practical application of this reaction for the synthesis of the title compound.

Synthetic Pathway: The Schotten-Baumann Reaction

The synthesis of this compound is efficiently achieved through the N-acylation of 4-methylpiperidine with benzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The secondary amine of 4-methylpiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This initial attack forms a tetrahedral intermediate.

  • Chloride Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is a good leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base, such as sodium hydroxide, to yield the final product, this compound. The base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4]

Schotten-Baumann_Mechanism Reactants 4-Methylpiperidine + Benzoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Amide Protonated Amide Tetrahedral_Intermediate->Protonated_Amide Elimination of Cl⁻ Product This compound + NaCl + H₂O Protonated_Amide->Product Deprotonation Base NaOH (Base) Base->Protonated_Amide Neutralizes HCl

Caption: Mechanism of this compound synthesis.

Reagents and Conditions

A successful synthesis relies on the appropriate selection and handling of reagents and the precise control of reaction conditions.

Reagent Specification and Rationale
ReagentRoleKey Considerations
4-Methylpiperidine Nucleophile (Starting Material)A secondary amine that provides the piperidine core. Ensure it is free from significant water contamination.
Benzoyl Chloride Electrophile (Acylating Agent)Highly reactive acyl chloride. It is moisture-sensitive and a lachrymator.[6] Should be handled in a fume hood with appropriate personal protective equipment.
Sodium Hydroxide (NaOH) BaseUsed to neutralize the HCl byproduct, driving the reaction to completion. An aqueous solution is typically used in the Schotten-Baumann setup.
Dichloromethane (CH₂Cl₂) Organic SolventServes to dissolve the reactants and facilitate the reaction. A biphasic system with water is formed.
Water Aqueous SolventDissolves the NaOH and the HCl byproduct (as NaCl).
Safety and Handling Precautions
  • Benzoyl Chloride: Corrosive, a lachrymator, and reacts with moisture.[6] Causes severe skin burns and eye damage.[7][8] Always handle in a well-ventilated fume hood, wearing gloves, safety goggles, and a lab coat.

  • 4-Methylpiperidine: Flammable liquid and corrosive. Causes skin burns and eye damage. Handle with appropriate personal protective equipment.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care, especially when preparing solutions.

  • Dichloromethane: Volatile and a suspected carcinogen. Use in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment
  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Analytical balance

  • pH paper or meter

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylpiperidine (1.0 eq) in dichloromethane (DCM, approx. 50 mL).

  • Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2.0 eq).

  • Cooling: Cool the biphasic mixture to 0-5 °C using an ice bath. Efficient stirring is crucial to ensure good mixing between the two phases.

  • Addition of Benzoyl Chloride: Add benzoyl chloride (1.05 eq), dissolved in a small amount of DCM, dropwise to the cooled and vigorously stirred reaction mixture over 30-45 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 3:7).

Work-up and Purification
  • Phase Separation: Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 25 mL) to remove any unreacted amine, followed by a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to remove any unreacted benzoyl chloride, and finally with brine (1 x 25 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane).

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification A Dissolve 4-methylpiperidine in DCM B Add 10% aq. NaOH A->B C Cool to 0-5°C B->C D Add Benzoyl Chloride dropwise C->D E Stir at room temperature for 2-3 hours D->E F Monitor by TLC E->F G Separate organic layer F->G H Wash with HCl, NaHCO₃, and brine G->H I Dry over Na₂SO₄ H->I J Evaporate solvent I->J K Purify by chromatography or recrystallization J->K

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

After purification, the identity and purity of the product should be confirmed using standard analytical techniques.

Expected Analytical Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzoyl group (approx. 7.4 ppm), the piperidine ring protons, and the methyl group protons (a doublet, approx. 0.9-1.0 ppm).
¹³C NMR A signal for the amide carbonyl carbon (approx. 170 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons of the piperidine ring and the methyl group.
FT-IR A strong absorption band for the amide carbonyl (C=O) stretch, typically around 1630-1650 cm⁻¹.
Mass Spec. The molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₇NO, MW: 203.28 g/mol ).
Melting Point A sharp melting point for the pure crystalline solid.

Note: The exact chemical shifts in NMR spectra can vary depending on the solvent used.

Conclusion

The Schotten-Baumann reaction provides a reliable and efficient method for the synthesis of this compound from readily available starting materials. Careful control of the reaction conditions, particularly temperature and stoichiometry, is key to achieving a good yield and purity of the final product. The detailed protocol and characterization guidelines presented in this application note serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

  • PubChem. (4-Methylpiperidin-1-yl)-(4-phenylphenyl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • Loba Chemie. (n.d.). BENZOYL CHLORIDE AR - Safety Data Sheet. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The benzoylpiperidine fragment (phenyl(piperdin-4-yl)methanone, in the...). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. (2018, February 24). DEA.gov. Retrieved from [Link]

  • An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. (n.d.). Google Patents.
  • Chemistry Learner. (n.d.). Schotten Baumann Reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

Sources

Application Note: Green Chemistry Protocols for the Direct Synthesis of 1-Benzoyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Sustainable Amide Bond Formation, Catalysis, and Green Scale-up

Executive Summary & Mechanistic Rationale

The amide bond is a foundational motif in pharmaceutical chemistry. Traditionally, the synthesis of tertiary amides like 1-benzoyl-4-methylpiperidine involves reacting 4-methylpiperidine with benzoyl chloride in the presence of a sacrificial base (e.g., triethylamine) and halogenated solvents (e.g., dichloromethane). While effective, this approach violates multiple principles of green chemistry due to its reliance on toxic, corrosive reagents and the generation of stoichiometric salt waste (high E-factor).

To address these sustainability bottlenecks, direct amidation of unactivated carboxylic acids with amines has emerged as a premier green methodology. However, mixing benzoic acid and 4-methylpiperidine at room temperature simply yields an unreactive ammonium carboxylate salt.

The Causality of Boric Acid Catalysis: To overcome the thermodynamic sink of salt formation, we employ boric acid (


)  as a highly efficient, inexpensive, and eco-friendly homogeneous catalyst. The causality behind this choice lies in electrophilic activation: boric acid acts as a Lewis acid, coordinating with benzoic acid to form an electrophilic acyloxyboron intermediate (a mixed anhydride)[1]. This intermediate significantly lowers the activation energy required for the nucleophilic attack by the secondary amine (4-methylpiperidine). Upon C-N bond formation, the catalyst is regenerated, and water is expelled as the sole byproduct[2]. By continuously removing this water, the thermodynamic equilibrium is irreversibly shifted toward quantitative amide formation.

Mechanism BA Benzoic Acid (Substrate) Salt Ammonium Carboxylate (Off-cycle Salt) BA->Salt Base (Amine) MA Acyloxyboron Intermediate (Activated Electrophile) BA->MA + B(OH)3 - H2O Boric Boric Acid B(OH)3 (Catalyst) Boric->MA Coordination MA->Boric Regeneration Prod This compound (Target Amide) MA->Prod Nucleophilic Attack Water H2O (Byproduct) MA->Water Elimination Amine 4-Methylpiperidine (Nucleophile) Amine->MA

Caption: Figure 1: Catalytic cycle of boric acid-mediated direct amidation highlighting the mixed anhydride intermediate.

Experimental Protocols

To ensure reproducibility and self-validation, the following protocols are designed around physical equilibrium shifts. The volume of water generated serves as a real-time, self-validating metric for reaction completion.

Protocol A: Scalable Azeotropic Dehydration (Batch Synthesis)

This protocol utilizes a green solvent (toluene or 2-MeTHF) to form an azeotrope with the water byproduct, enabling continuous removal via a Dean-Stark apparatus.

Reagents:

  • Benzoic Acid: 1.0 equivalent (e.g., 12.2 g, 100 mmol)

  • 4-Methylpiperidine: 1.05 equivalents (e.g., 10.4 g, 105 mmol)

  • Boric Acid (

    
    ): 5 mol% (0.31 g, 5 mmol)
    
  • Solvent: Toluene (100 mL)

Step-by-Step Methodology:

  • Reagent Mixing: Charge a 250 mL round-bottom flask with benzoic acid, boric acid, and toluene. Stir for 10 minutes at room temperature to create a uniform suspension.

  • Controlled Addition: Add 4-methylpiperidine dropwise over 5 minutes. Causality: The initial acid-base reaction is exothermic; dropwise addition prevents localized boiling and solvent loss.

  • Azeotropic Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to 110°C (reflux).

  • Self-Validating Monitoring: Monitor the water collection in the Dean-Stark trap. For a 100 mmol scale, exactly 1.8 mL of water should be collected. The reaction is deemed complete when water evolution ceases (typically 8–12 hours)[1].

  • Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with 1M HCl (to remove trace unreacted amine), saturated aqueous

    
     (to remove unreacted benzoic acid and the water-soluble boric acid catalyst), and brine.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield this compound as a high-purity solid/oil.
    
Protocol B: Solvent-Free Microwave-Assisted Amidation (Rapid Library Synthesis)

For rapid optimization or library generation,3 provide an ultra-green alternative by entirely eliminating reaction solvents[3].

Step-by-Step Methodology:

  • Mechanochemical Pre-mixing: Grind benzoic acid (1.0 eq) and boric acid (5 mol%) in a mortar or ball mill to ensure intimate solid-state contact[4].

  • Microwave Setup: Transfer the homogenized powder to a microwave-safe vessel and add 4-methylpiperidine (1.0 eq).

  • Irradiation: Irradiate the mixture at 150°C for 30–60 minutes. Causality: The vessel must be vented (open system). If sealed, the trapped water vapor will push the equilibrium backward, stalling the reaction. Vented heating allows water to evaporate, driving the amidation forward.

  • Purification: Cool the resulting melt. Triturate with water to dissolve the boric acid catalyst, extract with ethyl acetate, and evaporate to isolate the pure amide.

Workflow Step1 Reagent Prep Benzoic Acid + 4-Methylpiperidine Step2 Catalyst Addition 5-10 mol% B(OH)3 Step1->Step2 Step3 Thermal/MW Activation Equilibrium Shift Step2->Step3 Step4 Water Removal Dean-Stark or Vented MW Step3->Step4 Step5 Product Isolation >90% Yield Step4->Step5

Caption: Figure 2: Step-by-step experimental workflow for green direct amidation.

Quantitative Data & Green Metrics Comparison

The implementation of boric acid-catalyzed direct amidation drastically improves the sustainability profile of this compound synthesis. The table below summarizes the quantitative advantages of these green protocols over traditional acyl chloride chemistry.

MetricTraditional SynthesisGreen Protocol A (Azeotropic)Green Protocol B (Microwave)
Activating Reagent Benzoyl Chloride (Corrosive)Benzoic Acid (Benign)Benzoic Acid (Benign)
Catalyst / Base Triethylamine (Stoichiometric)Boric Acid (5 mol% Catalytic)Boric Acid (5 mol% Catalytic)
Reaction Solvent Dichloromethane (Toxic)Toluene / 2-MeTHF (Greener)None (Solvent-Free)
Primary Byproduct Triethylamine hydrochlorideWaterWater
Atom Economy ~65%>90% >90%
E-Factor (Waste/Product) High (>10)Low (<2)Near Zero
Reaction Time 2–4 hours8–12 hours30–60 minutes

Conclusion

By transitioning from traditional acyl chloride-mediated couplings to 2, researchers can synthesize this compound with exceptional atom economy and minimal environmental impact[2]. The protocols provided establish a self-validating framework where the physical removal of water dictates reaction progress, ensuring high yields, simplified workups, and robust scalability.

References

  • Arce, G., Carrau, G., Bellomo, A., & Gonzalez, D. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
  • Tang, P. W. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure.
  • M., K., et al. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC (NIH).
  • Gohil, et al. Solvent-free synthesis of amide: a novel technique of green chemistry.

Sources

Application Note: 1-Benzoyl-4-methylpiperidine as a Privileged Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the phenyl(piperidin-4-yl)methanone framework—commonly referred to as the benzoylpiperidine fragment—is recognized as a "privileged structure"[1]. It serves as a metabolically stable bioisostere for the piperazine ring, frequently appearing in the scaffolds of atypical antipsychotics, anti-arrhythmics, and neuroprotective agents[1].

1-Benzoyl-4-methylpiperidine and its functionalized derivative, This compound-4-carboxylic acid (CAS 162648-31-9), are highly versatile intermediates[2]. The strategic placement of a methyl group at the C4 position serves two critical pharmacological purposes:

  • Conformational Restriction: The C4-methyl group locks the piperidine ring into specific chair conformations, reducing entropic penalties during target receptor binding (e.g., 5-HT2A and D2 receptors)[1].

  • Lipophilicity Modulation: Alkyl substitution at the tertiary aliphatic carbon directly influences the partition coefficient (LogP), a critical parameter for blood-brain barrier (BBB) penetrability in CNS drugs[3].

As a Senior Application Scientist, I have designed this guide to detail the divergent synthetic utility of this intermediate, focusing on both biocatalytic C-H activation and sterically hindered chemical functionalization.

Pathway Visualization

The following diagram illustrates the divergent synthetic workflows utilizing this compound as a foundational building block.

Pathway SM This compound (Privileged Scaffold) Bio Biocatalytic Hydroxylation (B. bassiana) SM->Bio C-H Activation Chem C4-Carboxylation (CAS 162648-31-9) SM->Chem Synthetic Route Prod1 1-Benzoyl-4-hydroxymethylpiperidine Bio->Prod1 Regioselective Prod2 Complex API Scaffolds (e.g., 5-HT2A Ligands) Chem->Prod2 Amide Coupling

Fig 1: Divergent synthetic workflows for this compound in API development.

Quantitative Data & Physicochemical Profiling

Understanding the physicochemical constraints of these intermediates is vital for predicting reaction kinetics and downstream purification.

Table 1: Physicochemical Properties of Key Intermediates

PropertyThis compoundThis compound-4-carboxylic acid
CAS Number 5470-88-2162648-31-9
Molecular Formula C13H17NOC14H17NO3
Molecular Weight 203.28 g/mol 247.29 g/mol
Predicted LogP ~2.5~1.8
Key Structural Feature Unactivated C4-MethylQuaternary C4-Carboxyl

Table 2: Historical Reaction Yields & Conditions

Reaction TypeCatalyst / ReagentTarget ProductTypical Yield
Biohydroxylation B. bassiana ATCC 71591-Benzoyl-4-hydroxymethylpiperidine23%[4]
Biohydroxylation B. bassiana ATCC 71591-Benzoyl-4-methyl-4-piperidinol13%[4]
Amide Coupling HATU / DIPEASubstituted C4-Amides>85%

Experimental Protocols & Methodologies

Every protocol described below is engineered as a self-validating system, ensuring that researchers can verify intermediate success before proceeding to resource-intensive steps.

Protocol A: Regioselective Biocatalytic Hydroxylation

Objective: Oxidize the unactivated C4-methyl group of this compound.

Causality & Rationale: Traditional abiotic C-H oxidation lacks the precision required to selectively oxidize the unactivated C4-methyl group without degrading the piperidine core or cleaving the amide bond. Utilizing the enzymatic machinery of Beauveria bassiana ATCC 7159 leverages the substrate's benzoyl group as a "docking/protecting" moiety. This directs the P450-mediated oxidation strictly to the C4 position, yielding 1-benzoyl-4-hydroxymethylpiperidine (23% yield) and 1-benzoyl-4-methyl-4-piperidinol (13% yield)[4]. Whole-cell biocatalysis is chosen over isolated enzymes to provide endogenous cofactor recycling (NADPH).

Step-by-Step Methodology:

  • Culture Preparation: Inoculate a liquid medium (glucose, peptone, yeast extract) with B. bassiana ATCC 7159 spores. Incubate at 28°C and 200 rpm for 48 hours to reach the exponential growth phase.

  • Substrate Addition: Dissolve this compound in DMSO (biocompatible co-solvent). Add dropwise to the culture to a final substrate concentration of 2.0 g/L. Note: Exceeding 5% v/v DMSO will cause cell toxicity and halt P450 activity.

  • Biotransformation: Continue incubation at 28°C, 200 rpm for 72 hours.

  • Self-Validation (TLC): At 48h and 72h, extract a 1 mL aliquot with ethyl acetate (EtOAc). Run TLC (Silica, Hexane:EtOAc 1:1). The appearance of two distinct, more polar spots indicates the formation of the primary and tertiary alcohols.

  • Extraction & Purification: Centrifuge the broth to remove biomass. Extract the supernatant with EtOAc (3 x equal volume). Dry over anhydrous MgSO₄, concentrate in vacuo, and separate the two hydroxylated products via silica gel flash chromatography.

Protocol B: Sterically Hindered Amide Coupling

Objective: Synthesize complex API scaffolds from this compound-4-carboxylic acid (CAS 162648-31-9).

Causality & Rationale: The C4 carbon in this compound-4-carboxylic acid is a quaternary center. This severe steric crowding heavily restricts the approach of incoming nucleophiles (amines). Standard carbodiimides (like EDC or DCC) often fail here, leading to the accumulation of unreactive N-acylureas. By employing HATU, we generate a highly reactive 7-azabenzotriazole (OAt) active ester. The neighboring nitrogen in the OAt leaving group provides intramolecular hydrogen bonding that accelerates the incoming amine's attack, successfully bypassing the steric blockade.

Step-by-Step Methodology:

  • Activation: In a flame-dried, argon-purged flask, dissolve 1.0 eq of this compound-4-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • OAt-Ester Formation: Stir at room temperature for exactly 15 minutes.

  • Self-Validation (LC-MS): Critical Step. Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed only when the extracted ion chromatogram (EIC) shows >95% conversion to the OAt-ester intermediate. If unreacted acid remains, verify the anhydrous nature of the DMF, as moisture competitively hydrolyzes the active ester.

  • Nucleophilic Addition: Add 1.5 eq of the target primary or secondary amine. Stir at room temperature for 12–24 hours.

  • Workup: Quench the reaction with ice water. Extract the aqueous layer with Dichloromethane (DCM) (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA) and saturated aqueous NaHCO₃ (to remove acidic byproducts). Dry over Na₂SO₄ and concentrate.

References

  • Source: PMC (National Institutes of Health)
  • Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of α-Substituent Source: ChemRxiv URL
  • Microbial conversions of nitrogenous heterocycles Source: ResearchGate URL
  • Cas 163271-08-7, tert-Butyl (4-methylpiperidin-4-yl)

Sources

Application Note: Synthesis, Isolation, and Crystallization Protocols for 1-Benzoyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzoyl-4-methylpiperidine is a highly lipophilic amide utilized as a critical intermediate in the synthesis of complex heterocycles, saturated isoprenoid molecules, and as a substrate in biohydroxylation studies using Beauveria bassiana1. A persistent challenge in its isolation is its physical state: while thermodynamically a solid (melting point 83.5–84.0 °C) 2, it frequently presents as a stubborn, supercooled "yellowish viscous oil" following standard concentration techniques 3.

This application note provides a self-validating, step-by-step methodology to synthesize, orthogonally purify, and successfully crystallize this compound, explaining the chemical causality behind each experimental manipulation.

Chemical Causality and Physicochemical Dynamics

The Schotten-Baumann Mechanics

The synthesis relies on the Schotten-Baumann reaction, coupling 4-methylpiperidine with benzoyl chloride. The reaction is performed in a biphasic aqueous sodium hydroxide/organic system. Causality: The nucleophilic acyl substitution generates stoichiometric hydrochloric acid (HCl). If unneutralized, HCl protonates the 4-methylpiperidine amine, rendering it non-nucleophilic and stalling the reaction. The aqueous NaOH continuously partitions and neutralizes the acid, driving the reaction to completion while keeping the product in the organic phase.

The Rotamer Effect and Crystallization Failure

Researchers frequently report isolating this compound as an oil 3. Causality: Tertiary amides exhibit significant rotational barriers around the C–N partial double bond, resulting in a mixture of cis and trans rotamers in solution. This conformational heterogeneity disrupts crystal lattice packing. Furthermore, trace impurities (e.g., unreacted starting materials) act as severe freezing-point depressants. Overcoming this requires an orthogonal washing sequence to achieve high purity, followed by anti-solvent addition and mechanical nucleation to force the thermodynamic solid state 2.

Experimental Workflow

G N1 Schotten-Baumann Synthesis 4-Methylpiperidine + Benzoyl Chloride N2 Biphasic Quench & Extraction (Ether / Aqueous NaOH) N1->N2 N3 Orthogonal Washing (1M HCl -> NaHCO3 -> Brine) N2->N3 N4 Concentration in vacuo Yields: Yellowish Viscous Oil N3->N4 N5 Anti-Solvent Crystallization (Ether / Hexanes at -20°C) N4->N5 N6 Pure this compound (Colorless Prisms, MP: 83.5-84°C) N5->N6

Workflow for synthesis, isolation, and crystallization of this compound.

Self-Validating Protocols

Protocol A: Synthesis and Orthogonal Isolation

This protocol ensures the removal of all reaction byproducts through chemically targeted liquid-liquid extraction.

  • Reaction Setup: To a vigorously stirred mixture of 4-methylpiperidine (1.0 eq) and NaOH (1.3 eq) in water (approx. 0.5 M relative to amine) at 35–40 °C, add benzoyl chloride (1.0 eq) dropwise over 1 hour.

  • Phase Separation: Allow the mixture to cool to room temperature. Extract the aqueous layer three times with diethyl ether.

  • Targeted Washing (Self-Validation Step):

    • Wash 1 (1M HCl): Wash the combined organic layers with 1M HCl. Causality: Protonates any unreacted 4-methylpiperidine, forcing it into the aqueous waste. Validation: Spot the organic layer on a TLC plate and stain with Ninhydrin; the absence of a spot confirms complete removal of the secondary amine.

    • Wash 2 (Sat. NaHCO₃): Wash with saturated sodium bicarbonate. Causality: Deprotonates and removes benzoic acid (formed via hydrolysis of excess benzoyl chloride).

    • Wash 3 (Brine): Wash with saturated NaCl to pre-dry the organic phase and reduce water emulsion.

  • Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. The product will typically present as a yellowish viscous oil.

Protocol B: Anti-Solvent Crystallization

To convert the supercooled oil into its purified crystalline form, thermodynamic barriers must be overcome.

  • Solubilization: Dissolve the crude viscous oil in a minimum volume of warm diethyl ether (approx. 1–2 mL per gram of product). Causality: Ether acts as a good solvent, reducing viscosity and allowing for molecular mobility without trapping the compound in a rigid matrix.

  • Anti-Solvent Addition: Dropwise, add hexanes (anti-solvent) while swirling the flask until the solution becomes faintly turbid (cloud point). Causality: Hexanes lower the dielectric constant of the medium, pushing the amide toward its solubility limit (supersaturation) without causing immediate oiling out.

  • Thermal Shock & Nucleation: Seal the flask and transfer it to a -20 °C freezer for 12 hours. If crystals do not form, vigorously scratch the inside of the glass flask with a glass stirring rod. Causality: Scratching generates microscopic glass shards and localized high-pressure zones that serve as heterogeneous nucleation sites, overcoming the rotamer-induced freezing point depression.

  • Isolation: Vacuum filter the resulting colorless prisms rapidly while cold. Wash the filter cake with ice-cold hexanes to elute residual colored impurities. Dry in vacuo.

Quantitative Data & Specifications

For analytical verification, the isolated crystals should conform to the following physicochemical parameters:

ParameterSpecification / Value
Chemical Name This compound
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol
Melting Point 83.5 – 84.0 °C
Appearance (Crude) Yellowish viscous oil
Appearance (Purified) Colorless prisms
Exact Mass (HRMS) 203.1310 Da
¹H NMR (500 MHz, DMSO-d₆) Marker δ 7.56–7.25 (m, 5H, Ar-H), 1.59 (s, 3H, -CH₃)

References

  • Leonard, N. J., & Wicks, Z. W. (1946). 1,5-Dibromo-3-methylpentane. Journal of the American Chemical Society. 2 [1]

  • ChemRxiv (2024). Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of α-Substituent. ChemRxiv. 3 [2]

  • ResearchGate (2008). Chiral auxiliaries as docking/protecting groups: Biohydroxylation of selected ketones with Beauveria bassiana ATCC 7159. ResearchGate.1 [3]

Sources

Application Note: Strategic Solvent Selection for the Extraction of 1-Benzoyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the rational selection of an optimal solvent for the extraction of 1-Benzoyl-4-methylpiperidine from aqueous-based reaction mixtures or sample matrices. The extraction of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development and manufacturing, directly impacting yield, purity, and process efficiency.[1][2] This document outlines the key physicochemical properties of the target molecule, establishes the theoretical principles for solvent selection, and provides a detailed experimental protocol for the comparative evaluation of candidate solvents. The methodologies described herein are designed to be a self-validating system for researchers, scientists, and drug development professionals to ensure the selection of a solvent that is not only efficient but also safe, cost-effective, and environmentally considerate.

Introduction to this compound and Extraction Principles

This compound is a derivative of the benzoylpiperidine scaffold, a privileged structure in medicinal chemistry known for its presence in a variety of pharmacologically active compounds. The efficient isolation of such molecules from complex mixtures is paramount. Liquid-liquid extraction (LLE) is a fundamental and widely used separation technique for this purpose, operating on the principle of differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[3][4][5]

The success of LLE hinges on the careful selection of an appropriate organic solvent. An ideal solvent should exhibit high solubility for the target compound (this compound), be immiscible with the aqueous phase, have a suitable boiling point for easy removal, and meet safety and environmental standards.[6][7] The core principle guiding this selection is "like dissolves like," which suggests that solvents with a polarity similar to the solute will generally be most effective.[8]

Physicochemical Profile: this compound

A precise understanding of the target molecule's structure and properties is the foundation for solvent selection.

  • Structure: The molecule consists of a polar amide group (the N-benzoyl moiety) and non-polar regions (the phenyl ring and the 4-methylpiperidine ring).

  • Polarity: The presence of the carbonyl group and the nitrogen atom in the piperidine ring imparts a degree of polarity. However, the large hydrocarbon structure (C13H17NO) suggests significant lipophilic (hydrophobic) character. This amphiphilic nature means it will likely be poorly soluble in water but highly soluble in a range of organic solvents.[9]

  • Inferred Properties: Based on the properties of the closely related 1-benzoylpiperidine (Melting Point: 48-50°C), this compound is expected to be a solid at room temperature. Its solubility is predicted to be high in moderately polar to non-polar organic solvents.

Guiding Principles for Solvent Selection

The selection of a suitable solvent is a multi-parameter optimization process that balances extraction efficiency with practical, safety, and regulatory constraints.[7][10]

Key Solvent Characteristics:

  • High Partition Coefficient (K_D): The partition (or distribution) coefficient is the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium.[6] A high K_D value is desirable as it indicates a strong preference of the solute for the organic solvent, leading to efficient extraction.

  • Immiscibility with Water: The solvent must form a distinct layer when mixed with the aqueous sample to allow for clean phase separation.[4]

  • Selectivity: The solvent should preferentially dissolve this compound over any impurities present in the mixture.[4][6]

  • Volatility: A relatively low boiling point is advantageous, as it allows the solvent to be easily removed from the extracted product by evaporation or distillation without requiring excessive heat, which could degrade the compound.[11]

  • Density: The solvent should have a density significantly different from water (1 g/mL) to facilitate rapid and clear separation of the two phases.

  • Safety and Environmental Impact: Solvents are classified based on their toxicity and environmental hazards.[10][12] Whenever possible, less toxic and more environmentally benign solvents should be prioritized. For example, solvents like benzene (Class 1) are generally avoided in pharmaceutical processes.[10][12]

  • Cost and Availability: For large-scale applications, the cost and ready availability of the solvent are critical economic factors.

Candidate Solvents for Evaluation

Based on the physicochemical profile of this compound, the following solvents are proposed for evaluation. They cover a range of polarities and are commonly used in pharmaceutical extractions.[4]

SolventClassPolarity Index (P')[13][14]Boiling Point (°C)Density (g/mL)Key Considerations
Ethyl Acetate Ester4.4770.902Good general-purpose solvent, moderate polarity, relatively low toxicity.
Dichloromethane (DCM) Halogenated3.1401.33Excellent solvating power, high density (forms bottom layer), but has health concerns (Class 2 solvent).[10]
Toluene Aromatic Hydrocarbon2.41110.867Effective for non-polar compounds, but higher boiling point and toxicity concerns.
Methyl tert-Butyl Ether (MTBE) Ether2.5550.740Good alternative to diethyl ether with lower peroxide formation risk, low density.
Chloroform Halogenated4.1611.49High solvating power, high density, but significant toxicity (Class 2 solvent).[10]

Experimental Protocol: Comparative Solvent Efficacy Study

This protocol provides a standardized method for evaluating the extraction efficiency of the selected solvents for this compound from an aqueous solution.

Materials and Equipment
  • Standard solution of this compound (e.g., 1 mg/mL in methanol)

  • Candidate solvents: Ethyl Acetate, Dichloromethane, Toluene, MTBE

  • Deionized water

  • Separatory funnels (50 mL)[15]

  • Vortex mixer

  • Centrifuge (if required for emulsion breaking)

  • Glass vials with caps

  • Sodium sulfate (anhydrous), for drying

  • Rotary evaporator or nitrogen stream evaporator

  • Analytical balance

  • HPLC or GC-MS system for quantification

Workflow for Solvent Screening

G cluster_prep Preparation cluster_extraction Extraction cluster_post Post-Extraction & Analysis A Prepare aqueous sample: Spike known amount of This compound into deionized water. B Add equal volume of candidate solvent to separatory funnel. A->B Transfer to funnel C Shake vigorously for 2 min. Vent frequently to release pressure. B->C D Allow layers to separate. (approx. 5-10 min) C->D E Collect the organic layer. (Bottom for DCM, Top for others) D->E Drain/Pipette F Dry organic layer over anhydrous Na2SO4. E->F G Evaporate solvent to concentrate the extract. F->G H Reconstitute in a known volume of mobile phase. G->H I Quantify recovery using HPLC or GC-MS. H->I

Caption: Experimental workflow for solvent extraction efficiency testing.

Step-by-Step Procedure
  • Sample Preparation: Prepare a stock aqueous solution of this compound at a known concentration (e.g., 100 µg/mL). This serves as the reference standard.

  • Extraction:

    • Add 10 mL of the prepared aqueous sample to a 50 mL separatory funnel.[15]

    • Add 10 mL of the first candidate solvent (e.g., Ethyl Acetate).

    • Stopper the funnel, and while holding the stopper firmly, invert and shake vigorously for 1-2 minutes. Periodically vent the funnel by opening the stopcock to release any built-up pressure.[15]

    • Place the funnel back on a ring stand and allow the layers to fully separate.

  • Phase Collection:

    • Carefully drain the lower layer. If using a solvent denser than water (like Dichloromethane), this will be your organic phase. If using a solvent less dense than water (like Ethyl Acetate), the aqueous layer will be drained first, and the organic layer is then collected.

    • Transfer the collected organic layer into a clean glass vial.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

    • Carefully decant or filter the dried solvent into a new pre-weighed vial.

    • Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.

  • Quantification:

    • Once the solvent is fully evaporated, re-weigh the vial to determine the mass of the extracted compound.

    • Alternatively, and more accurately, reconstitute the residue in a precise volume of a suitable solvent (e.g., mobile phase for HPLC) and analyze it using a calibrated HPLC or GC-MS method.

  • Repeat: Repeat steps 2-5 for each candidate solvent to ensure a reliable comparison.

  • Calculate Extraction Efficiency:

    • Efficiency (%) = (Amount of compound recovered in organic phase / Initial amount of compound in aqueous phase) x 100

Data Interpretation and Decision Making

The quantitative results from the protocol should be compiled to facilitate a clear comparison.

Hypothetical Comparative Data
SolventExtraction Efficiency (%)Phase Separation Time (min)Emulsion FormationSafety/Environmental Notes
Ethyl Acetate 95.2~5MinimalPreferred, less toxic (Class 3).
Dichloromethane 98.5~3NoneHighly efficient but a Class 2 solvent; use with caution.[10]
Toluene 92.8~8MinorModerate efficiency, higher BP, environmental concerns.
MTBE 94.1~4MinimalGood efficiency, but potential for groundwater contamination.
Decision-Making Framework

The final solvent selection should be guided by a holistic assessment of all factors.

G Start Start: Need to select extraction solvent Q1 Is Extraction Efficiency > 95%? Start->Q1 Q2 Is the solvent safe and environmentally acceptable (e.g., Class 3)? Q1->Q2 Yes ReEvaluate Re-evaluate other candidates or optimize conditions Q1->ReEvaluate No Q3 Are process considerations (cost, BP, separation time) favorable? Q2->Q3 Yes Q2->ReEvaluate No Select Select Solvent Q3->Select Yes Q3->ReEvaluate No

Caption: Decision tree for optimal solvent selection.

Based on the hypothetical data, Ethyl Acetate emerges as a strong candidate. While Dichloromethane shows slightly higher efficiency, the significant safety and regulatory advantages of Ethyl Acetate make it a more strategic choice for development and scale-up processes.[10]

Conclusion

The selection of a solvent for the extraction of this compound is a critical decision that impacts the entire downstream process. A systematic approach, beginning with an understanding of the target molecule's properties and grounded in a well-designed experimental comparison, is essential. By balancing the competing factors of extraction efficiency, process viability, safety, and environmental impact, researchers can confidently select a solvent that ensures a robust, scalable, and responsible purification process. For general lab-scale extraction, both Dichloromethane and Ethyl Acetate demonstrate high efficacy, but for applications progressing towards pharmaceutical manufacturing, Ethyl Acetate is the recommended choice.

References

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • Vina Nha Trang. (2025). Solvent Extraction Method: Principles, Applications, And Advantages. Vina Nha Trang. [Link]

  • Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Celignis. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • LCGC International. (2020). Practical Aspects of Solvent Extraction. LCGC International. [Link]

  • ACS Green Chemistry Institute. (2026). What Factors Are Taken Into Consideration When Selecting a Solvent?. American Chemical Society. [Link]

  • Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. [Link]

  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese medicine, 13(1), 20. [Link]

  • VICHEM. (2025). Solvent Extraction: Method & Applications in Chemical Industry. VICHEM. [Link]

  • Solubility of Things. (n.d.). 1-Benzyl-4-piperidone. Solubility of Things. [Link]

  • Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. Purosolv. [Link]

  • Singh, A., & Sharma, P. K. (2023). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. International Journal of Pharmaceutical and Biological Archives. [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Organomation. [Link]

  • ResearchGate. (2025). Solvent selection for pharmaceuticals. ResearchGate. [Link]

  • Fisher Scientific. (n.d.). Summary of Key Physical Data for Solvents. Fisher Scientific. [Link]

  • ResearchGate. (2016). (PDF) Polarity Index. ResearchGate. [Link]

Sources

Application Note: Evaluating 1-Benzoyl-4-methylpiperidine as a High-Efficacy, Long-Residual Insect Repellent

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of next-generation insect repellents is heavily focused on overcoming the limitations of N,N-Diethyl-meta-toluamide (DEET), primarily its plasticizing effects, high skin absorption, and environmental persistence [1, 2]. Piperidine derivatives, most notably Picaridin (Icaridin), have emerged as the gold standard for cosmetic feel and safety [3].

Within the structure-activity relationship (SAR) landscape of piperidines, 1-Benzoyl-4-methylpiperidine (1-B4MP) represents a highly potent, structurally optimized homologue. Historical parasitology studies have demonstrated that N-benzoyl derivatives of piperidine exhibit profound repellent properties against mosquitos, fleas, and Simuliids (black flies) [1].

The Causality of Experimental Design: Why this compound?

The selection of 1-B4MP over unsubstituted N-benzoylpiperidine (NBP) is driven by precise physicochemical tuning:

  • The Benzoyl Moiety: The addition of the benzoyl group to the piperidine nitrogen creates a stable amide bond. This significantly reduces the molecule's dermal penetration rate compared to aliphatic piperidines, localizing the active pharmaceutical ingredient (API) on the stratum corneum where it is needed.

  • The C4-Methyl Substitution: The methyl group at the 4-position of the piperidine ring increases the overall lipophilicity (LogP) and sterically hinders rapid volatilization. This lowers the vapor pressure just enough to extend the duration of action without eliminating the spatial vapor-phase repellency required to deter approaching vectors. This specific modification is the exact mechanism behind 1-B4MP's documented 100% residual effectiveness over extended periods (up to 38 days on treated fabrics) [1].

Mechanistic Pathway: Olfactory Receptor Modulation

Like other piperidine-based repellents, 1-B4MP functions by disrupting the insect's chemosensory system. It acts simultaneously as a competitive inhibitor at specific Odorant Receptors (ORx) and as an allosteric modulator of the highly conserved Olfactory Receptor Coreceptor (ORco). This dual-action "scrambles" the sensory input, rendering the insect unable to process host-emitted attractants such as lactic acid and carbon dioxide.

SignalingPathway Odor Host Volatiles (Lactic Acid, CO2) ORX Odorant Receptor (ORx) Odor->ORX Agonist Binding Repellent This compound Repellent->ORX Competitive Inhibition ORco OR Coreceptor (ORco) Repellent->ORco Allosteric Modulation Aversion Spatial Repellency / Aversion Repellent->Aversion Receptor Scrambling ORX->ORco Complex Activation Depolarization Membrane Depolarization ORco->Depolarization Ion Channel Opening Behavior Host-Seeking Behavior Depolarization->Behavior Action Potential

Figure 1: Mechanism of action of this compound disrupting the insect ORco signaling pathway.

Experimental Protocols & Workflows

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems . Every assay includes internal checkpoints to prevent false positives caused by solvent toxicity, environmental variables, or vector lethargy.

Protocol 1: Synthesis and Formulation of 1-B4MP

Objective: Synthesize high-purity 1-B4MP for bioassay testing.

  • Reaction: Dissolve 1.0 eq of 4-methylpiperidine and 1.2 eq of triethylamine (TEA) in anhydrous dichloromethane (DCM) at 0°C.

  • Addition: Dropwise add 1.1 eq of benzoyl chloride under inert argon atmosphere to prevent moisture-induced hydrolysis of the acyl chloride.

  • Stirring & Washing: Allow the reaction to warm to room temperature and stir for 4 hours. Wash the organic layer successively with 1M HCl, saturated NaHCO3, and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel chromatography (Hexane:Ethyl Acetate 8:2).

  • Formulation: Dissolve the purified 1-B4MP in absolute ethanol to create a 20% (w/v) stock solution.

  • Self-Validation Checkpoint: Perform GC-MS and 1H-NMR on the final product. The absence of the N-H stretch (~3300 cm⁻¹) in FTIR confirms complete benzoylation. Purity must be >98% before proceeding to bioassays to ensure unreacted 4-methylpiperidine does not skew olfactory responses.

Protocol 2: Treated Fabric Assay (Residual Efficacy)

Objective: Isolate the compound's intrinsic volatility and stability without the confounding variables of skin absorption or sweat wash-off.

  • Preparation: Cut white calico cloth into 10x10 cm squares.

  • Application: Apply the 1-B4MP ethanol solution evenly to achieve a target concentration of 20 g active ingredient/m²[1].

  • Drying: Allow fabrics to dry in a dark, climate-controlled chamber (25°C, 60% RH) for 24 hours.

  • Exposure: Introduce fabrics into a WHO-standard testing cage containing 100 nulliparous, 5-to-7-day-old female Aedes aegypti mosquitos (starved of blood for 12 hours).

  • Observation: Record the number of landings and probing attempts over a 5-minute period. Repeat at Day 1, Day 14, and Day 38.

  • Self-Validation Checkpoint: A paired control fabric treated only with absolute ethanol must be placed in a separate cage. If the solvent control shows >10% repellency (fewer than 90 landings compared to an untreated baseline), the drying time was insufficient, and the assay is deemed invalid. Furthermore, a positive control (DEET at 20 g/m²) must be run in parallel. If DEET fails to repel at Day 1, the mosquito batch lacks sufficient avidity, invalidating the run.

Workflow Synth 1. Synthesis & Purification (Benzoylation of 4-methylpiperidine) Formulation 2. Formulation (Ethanol/Acetone Solutions, 5-20 g/m²) Synth->Formulation LabTest 3. Laboratory Bioassay (Arm-in-Cage & Treated Fabric) Formulation->LabTest FieldTest 4. Field Trials (High Mosquito/Simuliid Density) Formulation->FieldTest Data 5. Efficacy Analysis (Immediate vs. Residual Repellency) LabTest->Data FieldTest->Data

Figure 2: End-to-end experimental workflow for evaluating 1-B4MP repellent efficacy.

Quantitative Data Presentation

The following table summarizes the comparative efficacy of piperidine derivatives against the industry standard (DEET), based on historical field and laboratory data [1, 2, 3].

CompoundTarget SpeciesImmediate Repellency (5 g/m²)Residual Repellency (20 g/m², Day 38)Mechanism / Notes
DEET (Control) Aedes spp.100%< 40%High volatility; rapid efficacy drop-off on fabric.
N-Benzoylpiperidine Aedes spp. / Simuliids100% / 90%84.7%Excellent immediate action; moderate residual.
This compound Aedes spp. / Simuliids100% / 96%100% Optimal LogP; superior residual stability.
N-Benzoyl-3-methylpiperidine Fleas (X. cheopis)80%80.7%Lower efficacy compared to the 4-methyl isomer.

Data Interpretation: The shift of the methyl group to the para-position (C4) in 1-B4MP creates an ideal balance of spatial vapor release and substrate adhesion, yielding a 100% residual effectiveness against mosquitos at 38 days—vastly outperforming DEET in long-term fabric applications [1].

References

  • Safaev, A. S., Dremova, V. P., Makhsumov, A. G., Akhundzhanov, A. I., & Faiziev, T. F. (1969). The repellent properties of some N-benzoyl derivatives of piperidine and some of its homologues. Parazitologiya, Vol. 3, No.1, 38-39. CABI Digital Library. Available at:[Link]

  • iGEM University of Münster. (2024). Human Practices: Sustainability of N-benzoylpiperidine vs DEET. iGEM Wiki. Available at:[Link]

  • Klier, M., & Kuhlow, F. (1976). Use of repellents as prophylactic agents. ResearchGate. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Benzoyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The benzoylation of 4-methylpiperidine to form 1-benzoyl-4-methylpiperidine is a fundamental amide bond formation reaction. While seemingly straightforward, researchers frequently encounter yield-limiting issues such as competitive acyl chloride hydrolysis, incomplete amine conversion, and difficult product isolation.

This guide is engineered to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions to maximize reaction yield and purity.

Mechanistic Overview & Workflow

The most efficient and green approach for this synthesis utilizes Schotten-Baumann conditions —a biphasic system consisting of an organic solvent (dichloromethane) and an aqueous inorganic base (NaOH)[1]. The base serves a dual purpose: it drives the equilibrium forward by neutralizing the hydrochloric acid (HCl) byproduct and prevents the protonation of the nucleophilic secondary amine[1].

G Amine 4-Methylpiperidine (Nucleophile) Conditions Biphasic Mixing (DCM / Aq. NaOH) 0-5 °C, >800 rpm Amine->Conditions Acyl Benzoyl Chloride (Electrophile) Acyl->Conditions Product This compound (Target Amide: Viscous Oil) Conditions->Product Amidation (Fast) Byproduct Benzoic Acid (Hydrolysis Byproduct) Conditions->Byproduct Hydrolysis (Slow)

Reaction pathway and competing hydrolysis in this compound synthesis.

Optimized Experimental Protocol

This protocol is designed as a self-validating system to ensure maximum yield (typically 92–95%)[2],[3].

Step 1: Biphasic System Preparation

  • Action: Dissolve 1.0 equivalent of 4-methylpiperidine in dichloromethane (DCM) (approx. 5 mL/mmol). Add 1.5 equivalents of 2.0 M aqueous NaOH.

  • Mechanistic Insight: Excess base is critical. The acylation of amines generates one equivalent of acid. If not neutralized, this acid forms a salt with the unreacted amine, diminishing the yield by up to 50%[1].

Step 2: Thermal Control

  • Action: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0–5 °C.

  • Causality: The reaction between benzoyl chloride and amines is highly exothermic[4]. Elevated temperatures exponentially increase the rate of the competing side-reaction: the hydrolysis of benzoyl chloride by the aqueous solvent.

Step 3: Electrophile Addition & High-Shear Mixing

  • Action: Dissolve 1.1 equivalents of benzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes while stirring vigorously (>800 rpm).

  • Causality: Because water and DCM form a multiphase system, the reaction occurs at the solvent interface. Inefficient mixing limits the amidation rate, allowing bulk-phase hydrolysis to dominate[5],[4].

  • Self-Validation Check: Pause stirring momentarily. Check the pH of the upper aqueous layer using indicator paper. It must remain strongly basic (pH > 10). If it drops, the HCl is not being neutralized, and the reaction will stall.

Step 4: Reaction Completion & Workup

  • Action: Remove the ice bath, allow the mixture to warm to room temperature, and stir for an additional 1 hour.

  • Isolation: Separate the phases. Wash the organic layer sequentially with 1.0 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Check: The final product should present as a yellowish viscous oil[2]. TLC (UV 254 nm) should show a single spot with no baseline streaking.

Workup Crude Crude Reaction Mixture (Biphasic) Sep Phase Separation Crude->Sep Aq1 Aqueous Phase (Salts, NaOH) Sep->Aq1 Discard Org1 Organic Phase (Product, Impurities) Sep->Org1 Wash1 1M HCl Wash (Removes Amine) Org1->Wash1 Wash2 Sat. NaHCO3 Wash (Removes Benzoic Acid) Wash1->Wash2 Dry Dry over Na2SO4 & Concentrate Wash2->Dry Final Pure Target Amide Dry->Final

Step-by-step liquid-liquid extraction workflow for isolating the target amide.

Quantitative Optimization Data

The following table summarizes the impact of varying reaction parameters on the final yield of this compound, demonstrating why the optimized conditions are necessary.

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact on Yield
Temperature 25–40 °C0–5 °C Lower temperatures suppress the competing hydrolysis of benzoyl chloride into benzoic acid[4].
Stirring Rate < 300 rpm> 800 rpm High shear maximizes the interfacial area in the biphasic Schotten-Baumann reaction, favoring amidation[5].
Base Equivalents 1.0 eq NaOH1.5–2.0 eq NaOH Excess base prevents amine protonation by neutralizing the generated HCl[1].
Acyl Addition Bolus (All at once)Dropwise (30 min) Prevents thermal runaway and minimizes localized excess of the electrophile.
Typical Yield 60–70%92–95% Optimized parameters yield a highly pure yellowish viscous oil[2].

Troubleshooting Guide & FAQs

Q: Why is my reaction yield lower than 70%, and why do I see a white precipitate forming in the aqueous layer? A: The white precipitate is almost certainly benzoic acid, which forms via the competitive hydrolysis of benzoyl chloride[1]. To resolve this, ensure the reaction is cooled to 0–5 °C during the addition phase, add the benzoyl chloride slowly, and ensure vigorous biphasic mixing to favor the amine's nucleophilic attack over water[5],[4].

Q: I cannot get the product to crystallize; it remains a thick syrup. Did the reaction fail? A: No, your reaction likely succeeded. Unlike many benzamides which are crystalline solids, this compound is inherently a yellowish viscous oil at room temperature[2]. Do not attempt recrystallization. Instead, rely on rigorous liquid-liquid extraction (as outlined in the workflow diagram) or vacuum distillation for purification.

Q: Why use Schotten-Baumann (aqueous biphasic) conditions instead of anhydrous conditions with triethylamine? A: While anhydrous conditions (e.g., DCM with triethylamine) are effective, they cause the precipitation of triethylammonium chloride salts, which can seize magnetic stir bars and require tedious filtration. Schotten-Baumann conditions keep the inorganic salts dissolved in the aqueous phase, simplifying the workup strictly to phase separation[1],[5].

Q: How do I ensure complete conversion of 4-methylpiperidine? A: Use a slight molar excess of benzoyl chloride (1.1 to 1.2 eq) to account for minor hydrolysis, and at least 1.5 to 2.0 eq of base (NaOH). If the HCl byproduct is not neutralized, it protonates the 4-methylpiperidine, rendering it non-nucleophilic and prematurely halting the reaction[1].

Q: How do I track the reaction progress if the product is an oil and the starting amine lacks a strong chromophore? A: Benzoyl chloride and the resulting benzamide product are highly UV-active due to the phenyl ring. You can monitor the disappearance of benzoyl chloride and the appearance of the product via Thin Layer Chromatography (TLC) using UV visualization at 254 nm. The secondary amine (4-methylpiperidine) can be visualized using a ninhydrin or iodine stain[4].

References

  • [Schotten-Baumann Reaction - Organic Chemistry Portal], organic-chemistry.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvClmk8nxTR8PT1VFifIPZ4GGhVIyxRjS5moIdWrnKO6E-iEGFkfl5X4E7Vd1y6HPt6Yp_e6NDtgtKbEPJAyArYa0xie7hY7Et1fT3f3IuFKRsmj9DmB8i7rKemCbBEX2qRjGx8SxenvzT8qDhrOUhs8e9XW3P6fbMZCwxzF8KkuKXpP2mAaMELA==] 2.[Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction], cam.ac.uk,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD33bw8mFv2YBztX6PEeAjU-J0u280czKm79xYDod3tunQhIX72st8-s68ukhErez6dbSOQ2TQA_MJHzMjyj59lqSiXF_37p8sHBFpxNCtWcjztEhTBqoH74txml3nbpB_l6MHRyG8__BNzvKJO8s8dQNkWs1eYAfl2CEJ1E5BnvagMUkQi0T6racm3Lnk4j99Yenjp-TuyzFjlv4nG4Tf78g=] 3.[Optimization of reaction conditions for benzamide synthesis - Benchchem], benchchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnGVNq94AsOuo6T_lCiYJ7pmpaJ3aK1czXy1hGIAeO55H53RlrM2zJHfXdpaqoS3ACoh1ADJ0nPy7IjRWjDYAJ4Lggxv4VDGC8RpQ61Z6_RuKNB_zgq97ZpczPRyRJcpYsTvhZBshETLatj364PGapxBg-MOx24C17GEq_P20uOkPPszWEtNVdRqMsYbnvpqR68GcOFYtn] 4.[Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of α-Substituent - ChemRxiv], chemrxiv.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg0EZQHAk8-FmY3HbNGcfYSneC0HIjBqDwo_dMGSbGOPi_6jOxKzswWx2d5_-2G0lnQFm84krvU8nf_YbC-djC8fu07W3QF-Y6UIbP-juvTTfcnhL9hTL7AYO2X8NST9085c6myUveQ7GQ5ffBsEXeyN5X]
  • [Notes 1,5-Dibromo-3-methylpentane - ACS], acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA-kU_tWhjHJboE1IaYsb0OqeoytYQ7vzsW6U9Y73J2tLo5wne-o5TiAEPzMmErx3OZIPXPvu8RwkBxC1gsa9FhQZXcOSRwMv11nXDbGqDo6XP5wumD-5RMUbQkH2IOOls-jEFob3eJb_J]

Sources

Troubleshooting low purity in 1-Benzoyl-4-methylpiperidine isolation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Purity in Amide Synthesis Ticket ID: #BMP-ISO-001 Responder: Senior Application Scientist, Chemical Process Development

Introduction

Welcome to the Technical Support Center. You are likely encountering purity issues with 1-Benzoyl-4-methylpiperidine , a standard amide synthesized via the Schotten-Baumann reaction or direct acylation.[1][2][3]

The most common purity failures in this synthesis are not due to the reaction itself, but rather an incomplete work-up strategy . Because amides are neutral, while your starting materials are basic (4-methylpiperidine) and acidic (benzoic acid byproduct), we can utilize a "Self-Validating" Acid/Base extraction protocol to guarantee high purity without column chromatography.[1][2][3]

Below is your troubleshooting guide, structured to diagnose the specific impurity and provide the remediation protocol.

Phase 1: Diagnosis - What is contaminating your product?[1][2][3][4]

Before altering your workflow, identify the impurity profile using 1H NMR or TLC.

ObservationLikely ImpurityChemical Cause
White solid precipitates in oil product; NMR shows aromatic protons at 7.4–8.1 ppm (broad).[1][2][3]Benzoic Acid Hydrolysis of Benzoyl Chloride due to wet solvents or insufficient base.[1][2]
Fishy/Amine odor ; NMR shows multiplet at 2.6–3.0 ppm.4-Methylpiperidine Excess starting amine used; insufficient acid wash during workup.[1][2][3]
Cloudy/Opaque Oil that refuses to crystallize.[1][2][3]Salts / Water Incomplete phase separation or lack of drying agent (

).[1][2][3]
Yellow/Orange Coloration .Benzoyl Impurities Thermal decomposition of benzoyl chloride (reaction run too hot).[1][2][3]

Phase 2: The "Self-Validating" Purification Protocol

The Solution: The pH Swing Extraction . Why this works: The product (Amide) is neutral and will not ionize. The impurities (Amine and Acid) can be selectively ionized to force them into the aqueous layer, leaving the pure product in the organic layer.

Step-by-Step Remediation Workflow

Prerequisites:

  • Dissolve your crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1][2][3]

  • Ensure the organic layer is distinct from the aqueous phase.

Step 1: Removal of Unreacted Amine (4-Methylpiperidine) [1][2][3]
  • Wash: Add 1M HCl (approx. 20% volume of organic layer) to the separatory funnel.[1]

  • Agitate: Shake vigorously for 2 minutes. Vent frequently.

  • Mechanism: The HCl protonates the unreacted 4-methylpiperidine, converting it into the water-soluble hydrochloride salt.

    • Reaction:

      
      [1][2][3]
      
  • Separate: Drain the Aqueous Layer (contains amine impurities).[1][2] Keep the Organic Layer .

Step 2: Removal of Benzoic Acid [1][4]
  • Wash: Add Saturation NaHCO₃ or 1M NaOH to the remaining organic layer.[1][2]

  • Agitate: Shake gently. Caution: CO₂ gas evolution if using bicarbonate.[1][2]

  • Mechanism: The base deprotonates the benzoic acid, converting it into the water-soluble sodium benzoate.

    • Reaction:

      
      [1][2][3]
      
  • Separate: Drain the Aqueous Layer (contains benzoate impurities).[1][2] Keep the Organic Layer .

Step 3: Final Polish [1][2]
  • Wash: Wash with Brine (Saturated NaCl) to remove trapped water.[1][2][3]

  • Dry: Pour organic layer over anhydrous Magnesium Sulfate (

    
    ) .
    
  • Concentrate: Filter and evaporate solvent under reduced pressure.

Visualizing the Logic (DOT Diagram)

The following diagram illustrates the flow of species during the extraction process.

PurificationLogic Start Crude Mixture (Product + Amine + Benzoic Acid) Step1 Add 1M HCl (Acid Wash) Start->Step1 Split1 Phase Separation Step1->Split1 Aq1 Aqueous Layer 1 (Contains: 4-Methylpiperidine HCl salt) Split1->Aq1 Discard Org1 Organic Layer 1 (Contains: Product + Benzoic Acid) Split1->Org1 Keep Step2 Add 1M NaOH (Base Wash) Org1->Step2 Split2 Phase Separation Step2->Split2 Aq2 Aqueous Layer 2 (Contains: Sodium Benzoate) Split2->Aq2 Discard Org2 Final Organic Layer (Contains: Pure this compound) Split2->Org2 Dry & Evaporate

Caption: Separation logic for isolating neutral amide from basic amine and acidic byproducts.

Phase 3: Reaction Optimization (Preventing the Issue)

If the extraction does not yield >95% purity, the issue lies upstream in the reaction conditions.

The Schotten-Baumann Protocol

The reaction is exothermic. High temperatures promote the hydrolysis of Benzoyl Chloride, leading to the "White Solid" impurity (Benzoic Acid) described in Phase 1.

Optimized Parameters:

  • Temperature: 0°C to 5°C (Ice Bath) during addition.

  • Addition Rate: Dropwise. Do not rush.

  • Stoichiometry:

    • 4-Methylpiperidine: 1.0 eq[1][2][3]

    • Benzoyl Chloride: 1.1 eq[1][2][3]

    • Base (TEA or NaOH): 1.2 - 1.5 eq[1][2][3]

Why 0°C? At lower temperatures, the rate of the desired nucleophilic attack by the amine (


) is significantly faster than the rate of hydrolysis by water/moisture (

). As temperature rises,

becomes competitive, consuming your reagent and creating impurities [1].[1][2][3]

Frequently Asked Questions (FAQ)

Q: My product is an oil, but I expected a solid. Is it impure? A: Not necessarily.[1][2] Many N-benzoyl piperidine derivatives are viscous oils or low-melting solids. 4-methylpiperidine derivatives often have lower melting points than their unsubstituted counterparts due to symmetry breaking.[1][2][3] If 1H NMR shows no solvent or starting material, the oil state is likely the natural physical form. To induce crystallization, try triturating with cold hexanes or pentane.[1][2][3]

Q: I see a double set of peaks in the NMR. Is this an impurity? A: Check the integration. Amides exhibit Rotamerism (restricted rotation around the N-C=O bond). You may see broadened or split peaks for protons near the nitrogen. This is a physical characteristic of the molecule, not a chemical impurity. Heating the NMR sample (Variable Temperature NMR) will cause these peaks to coalesce if it is indeed rotamerism.

Q: Can I use Pyridine instead of NaOH/TEA? A: Yes. Pyridine acts as both a solvent and a base (acylation catalyst).[3] However, Pyridine is difficult to remove completely.[1][2][3] If you use Pyridine, you must perform the HCl wash (Step 1 above) rigorously (multiple times) to remove the Pyridine as a salt [2].

References

  • Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2][3]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2][3] Organic Chemistry (2nd ed.).[1][2][3] Oxford University Press.[1][2][3] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [1][3]

  • PubChem. (n.d.).[1][2][3] this compound Compound Summary. National Library of Medicine.[2][3] [1][2][3]

  • BenchChem. (2025).[1][2][3] Troubleshooting Benzamide Synthesis.

Sources

Technical Support Center: Purification of 1-Benzoyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 1-Benzoyl-4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the post-reaction workup, specifically focusing on the removal of unreacted benzoyl chloride and its byproducts. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot and optimize your purification strategy effectively.

Troubleshooting & FAQs: Removing Unreacted Benzoyl Chloride

This section addresses the most common issues and questions that arise during the purification of this compound.

Q1: My crude product is contaminated with a significant amount of benzoic acid after quenching the reaction with water. Why did this happen and how can I fix it?

A: This is a classic issue stemming from the hydrolysis of unreacted benzoyl chloride. Benzoyl chloride reacts with water to form benzoic acid and hydrochloric acid (HCl)[1][2]. While this reaction can sometimes be slow, especially without vigorous mixing, the presence of any residual base from your primary reaction can catalyze this process[3].

  • Causality: The nucleophilic attack of water on the electrophilic carbonyl carbon of benzoyl chloride leads to the formation of a tetrahedral intermediate, which then collapses to yield benzoic acid and HCl[4].

  • Solution: The benzoic acid impurity can be readily removed by washing your organic solution with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is typically sufficient[5][6][7]. The base will deprotonate the acidic benzoic acid, forming sodium benzoate, which is highly soluble in the aqueous layer and can be separated.

Q2: I tried a basic wash with NaHCO₃, but my final product is still not pure. What other impurities might be present?

A: Besides benzoic acid, you might be dealing with:

  • Unreacted Benzoyl Chloride: Benzoyl chloride itself can be surprisingly resistant to hydrolysis, especially if it's protected within a non-polar organic phase with minimal agitation[5].

  • Unreacted 4-Methylpiperidine: If the reaction did not go to completion, you might have residual starting amine.

  • Salts: If a base like pyridine or triethylamine was used as an acid scavenger during the benzoylation, you might have its hydrochloride salt present.

  • Troubleshooting Strategy:

    • To remove residual amine or its salt, a wash with dilute aqueous acid (e.g., 1M HCl) is effective. The acid will protonate the basic 4-methylpiperidine, rendering it water-soluble[8][9].

    • For stubborn, unreacted benzoyl chloride, consider quenching the reaction with a small amount of a simple alcohol like methanol before the aqueous workup. This will convert the benzoyl chloride to methyl benzoate, which can be easier to remove via distillation or chromatography than benzoic acid[6].

Q3: Can I use a strong base like sodium hydroxide (NaOH) to remove benzoic acid?

A: While NaOH is very effective at neutralizing benzoic acid, it should be used with caution. Amides, including your product this compound, can be susceptible to hydrolysis under strongly basic conditions, especially if heated. A milder base like sodium bicarbonate is generally a safer choice to avoid potential product loss[6][7].

Q4: Column chromatography of my crude product is difficult, with the product "streaking" down the column. What's causing this?

A: Streaking on a silica gel column is often indicative of acidic or basic impurities interacting strongly with the stationary phase. In this case, the likely culprits are residual benzoic acid or unreacted 4-methylpiperidine.

  • Expert Insight: Proper workup before chromatography is crucial. A thorough acid-base extraction procedure will remove the majority of these ionizable impurities, leading to much cleaner chromatographic separation. If streaking persists, you can try adding a small amount of a volatile base (like triethylamine, ~0.1-1%) to your eluent to suppress the interaction of your basic product with the acidic silica gel.

Q5: Are there non-extraction-based methods to remove excess benzoyl chloride?

A: Yes, solid-phase scavenger resins are an excellent and increasingly popular alternative to liquid-liquid extraction. These are polymer beads functionalized with groups that react with and "scavenge" specific types of molecules from a solution[10].

  • For Benzoyl Chloride: An amine-functionalized resin (e.g., benzylamine resin) can be used. You would add the resin to your crude reaction mixture, stir for a few hours, and then simply filter it off. The resin will have covalently bound the excess benzoyl chloride as a solid-supported amide. This method avoids aqueous workups entirely, which can be advantageous if your product has some water solubility.

Detailed Purification Protocols

Here we provide detailed, step-by-step methodologies for the most effective purification techniques.

Protocol 1: Aqueous Workup via Liquid-Liquid Extraction

This is the most common and cost-effective method for purifying this compound on a lab scale. It relies on the differential solubility of acidic, basic, and neutral components in aqueous and organic phases.

Experimental Workflow Diagram

G cluster_0 Reaction & Quench cluster_1 Extraction & Separation cluster_2 Isolation crude Crude Reaction Mixture (Product, Excess BzCl, Base·HCl) quench Quench with Water/MeOH (Converts BzCl to Benzoic Acid) crude->quench sep_funnel Transfer to Separatory Funnel with Organic Solvent (e.g., EtOAc) quench->sep_funnel Dissolve wash_bicarb Wash with sat. NaHCO₃ (aq) (Removes Benzoic Acid) sep_funnel->wash_bicarb wash_acid Wash with 1M HCl (aq) (Removes unreacted amine) wash_bicarb->wash_acid wash_brine Wash with Brine (Removes residual water) wash_acid->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) wash_brine->dry Collect Organic Layer filter_conc Filter and Concentrate (Rotary Evaporation) dry->filter_conc pure_product Pure this compound filter_conc->pure_product

Caption: Workflow for purification via liquid-liquid extraction.

Step-by-Step Methodology:

  • Reaction Quenching:

    • Once the reaction is complete (as determined by TLC or LCMS), cool the reaction mixture to room temperature.

    • Slowly add water or a dilute aqueous solution to the reaction vessel. This will hydrolyze the majority of the unreacted benzoyl chloride to benzoic acid[1].

    • Expert Tip: For a more controlled quench, you can add a small amount of methanol (MeOH) and stir for 30 minutes before adding water. This converts the highly reactive benzoyl chloride to the less reactive methyl benzoate, which can prevent emulsion formation during extraction[6].

  • Extraction Setup:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent in which your product is soluble and which is immiscible with water (e.g., ethyl acetate, dichloromethane). Ensure you have enough solvent to fully dissolve your product.

  • Basic Wash (Removes Benzoic Acid):

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

    • Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas that evolves from the neutralization of acid.

    • Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate.

    • Drain the lower aqueous layer. Repeat this wash one more time to ensure all acidic impurities are removed[11][12].

  • Acidic Wash (Removes Unreacted Amine - Optional but Recommended):

    • Add a 1M aqueous solution of hydrochloric acid (HCl) to the separatory funnel.

    • Shake vigorously and allow the layers to separate.

    • Drain the lower aqueous layer. This step removes any unreacted 4-methylpiperidine.

  • Brine Wash:

    • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any minor emulsions and removes the bulk of the dissolved water from the organic phase[7].

  • Drying and Concentration:

    • Drain the organic layer into a clean Erlenmeyer flask.

    • Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together.

    • Filter the solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification via Scavenger Resin

This method is ideal for parallel synthesis or when aqueous workups are problematic. It offers a streamlined, non-extractive approach to purification.

Experimental Workflow Diagram

G crude Crude Reaction Mixture in Anhydrous Organic Solvent add_resin Add Amine-Functionalized Scavenger Resin crude->add_resin stir Stir at Room Temperature (2-12 hours) add_resin->stir filter Filter to Remove Resin stir->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate product Pure this compound concentrate->product

Caption: Workflow for purification using a scavenger resin.

Step-by-Step Methodology:

  • Resin Selection: Choose a polymer-supported amine resin (e.g., aminomethyl polystyrene). These are commercially available from various suppliers[10][13]. Use a resin with a loading capacity sufficient to react with all of the excess benzoyl chloride (typically 1.5-2.0 equivalents relative to the excess acylating agent).

  • Scavenging:

    • To the crude reaction mixture (dissolved in an anhydrous solvent like dichloromethane or THF), add the selected scavenger resin.

    • Stir the resulting slurry at room temperature. The reaction time can vary from 2 to 12 hours. Monitor the disappearance of benzoyl chloride by TLC or LCMS.

  • Isolation:

    • Once the scavenging is complete, filter the mixture through a simple filter funnel (e.g., a fritted glass funnel or a cotton plug in a pipette) to separate the resin beads.

    • Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration:

    • Combine the filtrate and the washings.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Method Comparison

FeatureLiquid-Liquid ExtractionScavenger Resin Purification
Principle Partitioning based on pH and solubility[9]Covalent capture of impurities[10]
Primary Impurities Removed Benzoic acid, unreacted amine, saltsExcess electrophiles (e.g., benzoyl chloride)
Advantages Inexpensive, highly scalable, effective for multiple impurity types.High purity, simple filtration-based isolation, avoids aqueous waste, excellent for automation.
Disadvantages Can be labor-intensive, may form emulsions, generates aqueous waste.Resins can be expensive, may require longer reaction times, may not remove all byproduct types (e.g., benzoic acid from incidental hydrolysis).
Best Suited For Standard bench-scale synthesis, initial crude purification.High-throughput screening, parallel synthesis, products sensitive to aqueous conditions.

References

  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]

  • Wikipedia. (2023). Benzoyl chloride. Retrieved from [Link]

  • Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(10), 5555-5558.
  • Tanabe, K. (1956). THE MECHANISM OF THE HYDROLYSIS OF BENZYL CHLORIDE. Journal of the Research Institute for Catalysis, Hokkaido University, 4(2), 125-133.
  • Sciencemadness Discussion Board. (2006). Removing excess Benzoyl Chloride. Retrieved from [Link]

  • ResearchGate. (2013). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Ma, G., & Jha, A. (2008). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 12(4), 643-645.
  • Rapp Polymere. (n.d.). Scavenger resins. Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

Sources

Optimizing temperature conditions for piperidine benzoylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Benzoylation. As Senior Application Scientists, we understand that while N-acylation is a cornerstone of organic synthesis, optimizing reaction conditions is critical for achieving high yields and purity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the benzoylation of piperidine, a classic example of the Schotten-Baumann reaction.[1][2] Our focus is on the critical parameter of temperature and its profound impact on reaction kinetics, selectivity, and outcome.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the thermal conditions of piperidine benzoylation.

Q1: What is the fundamental mechanism of piperidine benzoylation?

A1: The reaction is a nucleophilic acyl substitution.[1] The nitrogen atom of piperidine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms an unstable tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which prevents the protonation and deactivation of the piperidine starting material.[3][4]

Q2: How does temperature generally affect the rate of benzoylation?

A2: According to kinetic theory, increasing the reaction temperature generally increases the reaction rate. Higher temperatures provide the reactant molecules with more kinetic energy, increasing the frequency and energy of collisions, which more readily overcomes the activation energy barrier of the reaction.[5] However, this acceleration is not without potential drawbacks, as it can also increase the rate of undesirable side reactions.

Q3: What are the primary competing side reactions influenced by temperature?

A3: The most significant side reaction is the hydrolysis of benzoyl chloride by water, which may be present in the solvent or introduced with the aqueous base.[6] Both the desired N-acylation and the undesired hydrolysis are accelerated by higher temperatures. At elevated temperatures, the hydrolysis of the highly reactive benzoyl chloride can become significant, consuming the reagent and reducing the overall yield of the desired amide product.

Q4: What is the difference between kinetic and thermodynamic control in this reaction?

A4: In the context of piperidine benzoylation, we are primarily concerned with reaction rates versus selectivity, which is a kinetic phenomenon. Kinetic control refers to conditions (typically lower temperatures) where the product that is formed fastest predominates.[5] Thermodynamic control refers to conditions (typically higher temperatures and longer reaction times) that allow the reaction to reach equilibrium, favoring the most stable product.[5] For this specific reaction, the main issue is not forming a less stable isomer but rather preventing competing reactions. Therefore, temperature optimization is a kinetic balancing act: ensuring the main reaction proceeds at a reasonable rate while minimizing the rate of side reactions like hydrolysis.

Troubleshooting Guide: Optimizing Temperature Conditions

This guide addresses common problems encountered during piperidine benzoylation, with a focus on temperature-related solutions.

Problem Potential Cause Solution & Scientific Rationale
Low or No Product Yield 1. Reaction Temperature is Too Low: 1. Gradually Increase Temperature: While starting at 0-5 °C is recommended to control the initial exotherm, if the reaction is sluggish (monitored by TLC or LC-MS), allow it to slowly warm to room temperature.[3] Gentle heating (e.g., to 35-40 °C) can sometimes improve yields for less reactive or sterically hindered substrates, but must be done cautiously.[7][8] The goal is to provide enough energy to overcome the activation barrier without significantly accelerating hydrolysis.
2. Hydrolysis of Benzoyl Chloride: 2. Maintain Low Temperature: The reaction between benzoyl chloride and piperidine is highly exothermic.[6] Aggressive temperature increases will favor the hydrolysis of benzoyl chloride, especially in a biphasic system with aqueous base. Maintain cooling (e.g., an ice bath) during the addition of benzoyl chloride to dissipate heat and minimize this side reaction.[7]
3. Incomplete Reaction: 3. Optimize Temperature and Time: Monitor the reaction's progress. If starting material remains after an extended period at low temperature, a modest temperature increase may be necessary to drive the reaction to completion.[8] Aromatic amines, which are less nucleophilic than aliphatic amines like piperidine, often require more forcing conditions.[3]
Significant Impurity Formation 1. Benzoyl Chloride Hydrolysis: 1. Strict Temperature Control: As stated above, keep the temperature low (0-10 °C) during reagent addition. The rate of hydrolysis is highly temperature-dependent.
2. Formation of Byproducts from Degradation: 2. Avoid Excessive Heat: Prolonged exposure to high temperatures or strong bases can potentially lead to the degradation of starting materials or the product.[3] It is generally best to run the reaction at the lowest temperature that affords a reasonable reaction rate.
Reaction Stalls (Does Not Go to Completion) 1. Insufficient Thermal Energy: 1. Controlled Warming: If the reaction stalls at low temperatures, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.[3] This often provides the necessary energy to complete the conversion without introducing excessive heat that promotes side reactions.
2. Protonation of Piperidine: 2. Ensure Adequate Mixing and Cooling: The neutralization of HCl by the base is also exothermic. If mixing is poor or cooling is inadequate, localized "hot spots" can occur, but more importantly, localized areas of high acid concentration can form. This protonates the piperidine, rendering it non-nucleophilic and halting the reaction.[3] Vigorous stirring is crucial.
Formation of an Emulsion During Workup 1. Reaction Conditions: 1. Modify Workup: While not directly a temperature issue during the reaction, troublesome emulsions can sometimes form during the aqueous workup.[7] This can sometimes be resolved by adding more strong sodium hydroxide solution or by extracting the product with a different organic solvent like benzene.[7]

Visualizing Key Processes

Reaction Mechanism

The following diagram illustrates the step-wise nucleophilic acyl substitution mechanism for piperidine benzoylation.

G Reactants Piperidine + Benzoyl Chloride TS1 Nucleophilic Attack Intermediate Tetrahedral Intermediate Reactants->Intermediate Step 1 TS2 Collapse of Intermediate Product_HCl Protonated Amide + Cl⁻ Intermediate->Product_HCl Step 2 (Elimination of Cl⁻) TS3 Deprotonation Final_Product 1-Benzoylpiperidine Product_HCl->Final_Product Step 3 Byproducts H₂O + NaCl Base Base (e.g., NaOH) Base->Final_Product Step 3 G Start Low Yield Observed Check_Temp Was reaction kept cold (0-10 °C) during addition? Start->Check_Temp Temp_Yes Yes Check_Temp->Temp_Yes Temp_No No Check_Temp->Temp_No Check_Stall Did reaction stall? (Check TLC/LC-MS) Temp_Yes->Check_Stall Cause_Hydrolysis Probable Cause: Benzoyl Chloride Hydrolysis Temp_No->Cause_Hydrolysis Solution_Hydrolysis Solution: Repeat reaction, maintaining low temperature with an ice bath. Cause_Hydrolysis->Solution_Hydrolysis Stall_Yes Yes Check_Stall->Stall_Yes Stall_No No Check_Stall->Stall_No Cause_Kinetics Probable Cause: Insufficient Thermal Energy Stall_Yes->Cause_Kinetics Check_Other Check Other Factors: - Reagent Purity - Base Stoichiometry - Stirring Efficiency Stall_No->Check_Other Solution_Kinetics Solution: Allow reaction to warm to RT and monitor for completion. Cause_Kinetics->Solution_Kinetics

Caption: Troubleshooting workflow for low yield.

Experimental Protocol

This is a representative protocol for the benzoylation of piperidine under classic Schotten-Baumann conditions, adapted from established procedures. [7] Materials:

  • Piperidine (2.0 moles)

  • Benzoyl Chloride (2.0 moles)

  • Sodium Hydroxide (NaOH) (2.6 moles)

  • Water

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, prepare a solution of sodium hydroxide (2.6 moles) in approximately 800 cc of water. Add piperidine (2.0 moles) to this solution.

  • Cooling: Cool the flask in an ice/water bath to bring the internal temperature to between 0 °C and 10 °C. Vigorous stirring is essential throughout the reaction.

  • Reagent Addition: Add benzoyl chloride (2.0 moles) to the dropping funnel. Add the benzoyl chloride dropwise to the stirred piperidine solution over the course of approximately one hour. **Crucially, monitor the temperature and maintain it between 35-40°C by adjusting the addition rate and cooling.[7] A significant exotherm will be observed.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the piperidine starting material. [3]5. Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. If an oily product has separated, isolate this layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Washing: Combine the organic layers (including the initial product oil) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine. [3]Caution: The acid wash is to remove any unreacted piperidine and base.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-benzoylpiperidine.

  • Purification: The crude product can be purified further by vacuum distillation or recrystallization if necessary. [7][9]

References

  • Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering.
  • How to optimize Friedel-Crafts acyl
  • Benzoyl piperidine. Organic Syntheses Procedure.
  • Troubleshooting low yield in PROTAC synthesis with Mpeg5-t-butyl ester. Benchchem.
  • Optimizing reaction conditions for N-acyl
  • An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: P
  • Troubleshooting low yield in Nipamovir synthesis. Benchchem.
  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry.
  • Chemistry Schotten Baumann Reaction.
  • Benzoyl
  • SYNTHESIS Benzanilide BY BENZOL
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • 17.01 Thermodynamics and Kinetics. YouTube.
  • 7.3 Basics of Thermodynamics and Kinetics. Chemistry LibreTexts.

Sources

Resolving solubility issues of 1-Benzoyl-4-methylpiperidine in water

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges associated with 1-Benzoyl-4-methylpiperidine (CAS: 5470-88-2).

This guide is structured for researchers and formulation scientists. It prioritizes the physicochemical realities of the compound—specifically its neutral amide nature—to prevent common experimental errors derived from treating it as a basic amine.

The Physicochemical Barrier: "The Amide Trap"

The primary reason researchers struggle with this compound is a misunderstanding of its electronic structure.[1][2] While piperidine derivatives are typically basic (


), the attachment of a benzoyl group to the nitrogen creates an amide .
  • The Mechanism: The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group.[2]

  • The Consequence: The molecule effectively loses its basicity.[1][2] It cannot accept a proton to form a water-soluble salt (e.g., hydrochloride) under physiological or standard formulation conditions.[1][2]

  • The Error: Adding HCl will not dissolve the compound; it will remain a lipophilic oil/solid and may eventually undergo acid-catalyzed hydrolysis, destroying your sample.[1][2]

Physicochemical Profile (Estimated)[3][4][5]
PropertyValue / DescriptionImplication
Molecular Formula

MW: ~203.28 g/mol
LogP (Octanol/Water) ~2.5 – 3.0 (Lipophilic)Poor water solubility; prefers organic phases.[1][2]
pKa (Conjugate Acid) < -0.5 (Neutral)Cannot form salts in pH 1–14 range.[1][2]
Water Solubility < 0.1 mg/mL (Insoluble)Requires solubilizers for all aqueous assays.[1][2]
State Solid or Viscous OilSlow dissolution rate without heating/sonication.[1][2]

Decision Matrix: Selecting a Solubilization Strategy

Do not blindly choose a solvent. Select your method based on the downstream application.

SolubilityDecision Start Start: Define Application Decision1 Is this for Cell Culture / In Vitro? Start->Decision1 Decision2 Is this for In Vivo (Animal) Dosing? Start->Decision2 DMSO Method A: DMSO Stock (High Solubility, Easy) Decision1->DMSO Standard Assays Cyclo Method C: Cyclodextrin (Non-toxic, expensive) Decision1->Cyclo DMSO Sensitive Cells Oral Route: Oral / IP Decision2->Oral IV Route: IV Injection Decision2->IV Tween Method B: Surfactant (Tween 80) (Stable Emulsion) Oral->Tween IV->Cyclo Avoids Hemolysis Lipid Lipid Formulation (PEG-400 / Oil) IV->Lipid

Figure 1: Decision matrix for selecting the appropriate solubilization vehicle based on biological assay requirements.[1][2]

Validated Solubilization Protocols

Method A: The DMSO "Spike" (Standard In Vitro)

Best for: High-throughput screening, enzymatic assays.[1][2]

The Principle: Create a highly concentrated stock in an organic solvent, then dilute rapidly into aqueous buffer.[2] The organic solvent acts as a cosolvent to keep the lipophile dispersed.[2]

  • Preparation of Stock (100 mM):

    • Weigh 20.3 mg of this compound.[1][2]

    • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).[1]

    • Note: Vortex vigorously.[1] If the compound is an oil, ensure it is fully miscible.

  • Dilution (The Critical Step):

    • Do not add water to the DMSO stock.[1][2]

    • Always add the DMSO stock to the stirring aqueous buffer.[1][2]

    • Max Tolerance: Most cells tolerate 0.1% to 0.5% DMSO.[1][2]

    • Calculation: To achieve 100 µM final concentration, add 1 µL of stock to 1000 µL of media.

Troubleshooting: If precipitation occurs (cloudiness) upon dilution, your concentration exceeds the solubility limit even with 0.5% DMSO. Switch to Method C .

Method B: Surfactant-Assisted Emulsion (Tween 80)

Best for: Oral gavage (rodents), IP injection.[1][2]

The Principle: Surfactants form micelles that encapsulate the lipophilic this compound, shielding it from water.[1][2]

  • Weighing: Weigh the required amount of compound (e.g., 10 mg).

  • Pre-solubilization: Add a small volume of Ethanol (e.g., 5% of final volume) to dissolve the solid/oil first.[2]

  • Surfactant Addition: Add Tween 80 (Polysorbate 80) to the ethanol solution.[1][2] A common ratio is 5-10% of the final volume.[1][2] Vortex until clear.

  • Aqueous Phase: Slowly add Saline (0.9% NaCl) or PBS while vortexing.

    • Result: A clear or slightly opalescent micellar solution.[1][2]

  • Final Composition: 5% Ethanol / 5% Tween 80 / 90% Saline.[1][2]

Method C: Cyclodextrin Complexation (HP-β-CD)

Best for: IV injection, sensitive cell lines, long-term stability.[1][2]

The Principle: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1][2] The hydrophobic benzoyl-piperidine sits inside the donut-shaped molecule, while the hydrophilic exterior interacts with water.[1][2]

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in water or PBS.[1][2] (Dissolve 20g HP-β-CD in 100mL water). Filter sterilize (0.22 µm).

  • Complexation:

    • Add this compound to the 20% CD solution.[1][2]

    • Mandatory Step: Sonicate for 20–30 minutes or stir overnight at room temperature.

    • Why? The compound must physically enter the cyclodextrin cavity.[2] This is not instantaneous.

  • Visual Check: The solution should clarify. If undissolved oil droplets remain, filter them out.[2] The filtrate contains the solubilized drug.

Troubleshooting & FAQ

Q1: I added 1N HCl and it didn't dissolve. Should I try 6N HCl? A: Stop. As detailed in Section 1, this molecule is an amide, not an amine.[1][2] It is not basic. Adding strong acid will not form a salt; it will likely hydrolyze the amide bond, breaking the molecule into 4-methylpiperidine and benzoic acid.[1][2] You are degrading your sample.

Q2: My solution precipitates when I add it to cell culture media. A: This is "crashing out."

  • Check your final concentration.[1] You may be exceeding the thermodynamic solubility limit.[2]

  • Check the temperature.[1][2] Cold media promotes precipitation.[1][2] Warm media to 37°C before spiking.

  • Add serum (FBS) before spiking.[1][2] Serum proteins (Albumin) can bind lipophiles and act as natural solubilizers, preventing precipitation.

Q3: Can I use PEG-400? A: Yes. Polyethylene Glycol 400 (PEG-400) is an excellent cosolvent.[1][2] A common formulation for animal studies is 20% PEG-400 / 10% Ethanol / 70% Water .[1][2] This is often better tolerated than DMSO for high-dose studies.[1]

Q4: Is the compound stable in water once dissolved? A: Amides are generally stable at neutral pH (7.4).[1][2] However, avoid extremes (pH < 2 or pH > 10) for prolonged periods to prevent hydrolysis.

References

  • PubChem. this compound (Compound).[1][2] National Library of Medicine.[1][2] Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development.[2] Journal of Pharmacy and Pharmacology.[1][2] (Review of Method C mechanism).

  • Savjani, K. T., et al. (2012).[2] Drug Solubility: Importance and Enhancement Techniques.[1][2][3] ISRN Pharmaceutics.[1][2] (General principles of cosolvency and surfactant use).

Sources

Minimizing side products in the synthesis of 1-Benzoyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1-Benzoyl-4-methylpiperidine. It addresses common challenges and offers practical, field-proven solutions to minimize side products and optimize reaction outcomes.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through the N-benzoylation of 4-methylpiperidine, a classic example of the Schotten-Baumann reaction. This reaction involves the acylation of an amine with an acid chloride in the presence of a base.[1][2][3][4] While seemingly straightforward, several factors can lead to the formation of undesirable side products, impacting yield and purity. This guide provides a systematic approach to troubleshooting these issues.

Troubleshooting Guide: Minimizing Side Products

This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My final product is contaminated with a significant amount of benzoic acid. What is the likely cause and how can I prevent this?

Answer:

Likely Cause: The presence of benzoic acid is almost certainly due to the hydrolysis of benzoyl chloride.[1][5] Benzoyl chloride is highly reactive towards water, and even trace amounts of moisture in the reactants or solvent can lead to this side reaction.

Solutions:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. If not purchased as anhydrous, solvents should be appropriately dried using standard laboratory techniques (e.g., distillation over a suitable drying agent).

    • Ensure the 4-methylpiperidine starting material is dry. If necessary, it can be distilled from a drying agent like potassium hydroxide.

  • Reaction Setup:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Add the benzoyl chloride dropwise to the solution of 4-methylpiperidine and base at a controlled temperature (typically 0-5°C) to manage the exothermic reaction and minimize side reactions.[1]

Question 2: I'm observing unreacted 4-methylpiperidine in my crude product. How can I improve the reaction conversion?

Answer:

Likely Causes: Incomplete conversion can result from several factors, including insufficient benzoyl chloride, inadequate mixing, or a non-optimal reaction temperature.

Solutions:

  • Stoichiometry:

    • Use a slight excess (1.05-1.1 equivalents) of benzoyl chloride to ensure the complete consumption of 4-methylpiperidine. However, a large excess should be avoided as it can lead to purification challenges.

  • Reaction Conditions:

    • Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture, especially in a biphasic system (e.g., with aqueous base).

    • After the initial addition of benzoyl chloride at low temperature, allow the reaction to warm to room temperature and stir for an adequate period (2-16 hours) to ensure completion.[6]

  • Monitoring the Reaction:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of complete consumption of the starting material.[7][8]

Question 3: My product is difficult to purify, and I suspect the formation of N-benzoyl-4-methylpiperidine hydrochloride salt. How can I avoid this?

Answer:

Likely Cause: The reaction of benzoyl chloride with 4-methylpiperidine generates hydrochloric acid (HCl) as a byproduct.[5] If the base is not efficient in neutralizing this HCl, it can protonate the basic nitrogen of the unreacted 4-methylpiperidine or the product, forming a hydrochloride salt.

Solutions:

  • Choice and Amount of Base:

    • Use at least one equivalent of a suitable base to neutralize the generated HCl. Common bases include sodium hydroxide, potassium carbonate, or a tertiary amine like triethylamine or pyridine.[3][9] For amines, two equivalents are often used; one to react with the acid chloride and one to neutralize the HCl.[5]

    • In a biphasic Schotten-Baumann setup, a 10% aqueous solution of sodium hydroxide is effective.[1]

  • Work-up Procedure:

    • During the work-up, ensure the aqueous layer is basic (pH > 10) before extraction with an organic solvent. This will deprotonate any amine salts, allowing them to be extracted into the organic phase.[7]

FAQs: Synthesis of this compound

Q1: What is the ideal solvent for this reaction? A1: Dichloromethane (DCM) is a common and effective solvent for this reaction.[10] Other suitable aprotic solvents include diethyl ether, tetrahydrofuran (THF), and toluene.[9][11]

Q2: How can I best purify the crude this compound? A2: The most common purification methods are column chromatography on silica gel or recrystallization.[12] For column chromatography, a gradient of ethyl acetate in hexanes is typically effective. Recrystallization can be attempted from a solvent system like ethanol/water or ethyl acetate/hexanes.

Q3: What analytical techniques are recommended for product characterization and purity assessment? A3: A combination of techniques is recommended:

  • NMR (¹H and ¹³C): To confirm the structure of the final product.

  • GC-MS or LC-MS: To determine the purity and identify any side products by their mass-to-charge ratio.[7][8]

  • HPLC: For quantitative analysis of purity.[13][14]

  • FT-IR: To confirm the presence of the amide carbonyl group.

Experimental Protocols

Protocol 1: Schotten-Baumann Synthesis of this compound

This protocol outlines a standard procedure for the synthesis of this compound using a biphasic system.

Materials:

  • 4-methylpiperidine

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask, dissolve 4-methylpiperidine (1.0 eq) in DCM.

  • Add a 10% aqueous solution of NaOH (2.0 eq).

  • Cool the mixture to 0-5°C in an ice bath with vigorous stirring.

  • Dissolve benzoyl chloride (1.05 eq) in a small amount of DCM and add it to a dropping funnel.

  • Add the benzoyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the 4-methylpiperidine is consumed.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

ParameterRecommended ValueRationale
Reactant Ratio 1 : 1.05 (4-methylpiperidine : Benzoyl chloride)A slight excess of benzoyl chloride ensures complete conversion of the amine.
Base 2.0 eq. aq. NaOHEffectively neutralizes the HCl byproduct.
Temperature 0-5°C (addition), RT (reaction)Controls the exothermic reaction and minimizes side reactions.
Reaction Time 2-4 hoursTypically sufficient for complete conversion after addition.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 4-methylpiperidine in DCM prep2 Add 10% aq. NaOH prep1->prep2 prep3 Cool to 0-5°C prep2->prep3 react1 Dropwise addition of Benzoyl Chloride prep3->react1 Vigorous Stirring react2 Stir at RT for 2-4h react1->react2 react3 Monitor by TLC react2->react3 workup1 Separate Layers react3->workup1 Upon Completion workup2 Extract Aqueous Layer workup1->workup2 workup3 Combine & Dry Organic Layers workup2->workup3 workup4 Concentrate workup3->workup4 purify Purify (Chromatography/ Recrystallization) workup4->purify

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_benzoic_acid Contaminant: Benzoic Acid cluster_starting_material Unreacted Starting Material cluster_salt Contaminant: Amine Salt start Problem Identified cause1 Cause: Hydrolysis of Benzoyl Chloride start->cause1 cause2 Cause: Incomplete Conversion start->cause2 cause3 Cause: Inefficient HCl Neutralization start->cause3 solution1 Solution: Use Anhydrous Conditions & Inert Atmosphere cause1->solution1 solution2 Solution: Adjust Stoichiometry, Optimize Reaction Time/Temp cause2->solution2 solution3 Solution: Sufficient Base, Basic Work-up (pH > 10) cause3->solution3

Caption: Troubleshooting logic for common synthesis side products.

References

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google P
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - ResearchGate. (URL: [Link])

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. (URL: [Link])

  • 1-benzylpiperazine - Organic Syntheses Procedure. (URL: [Link])

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI. (URL: [Link])

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO. (URL: [Link])

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - UNIPI. (URL: [Link])

  • New methods for the synthesis of N-benzoylated uridine and thymidine derivatives; a convenient method for N-debenzoylation | Request PDF - ResearchGate. (URL: [Link])

  • Scheme 1. Glycerol benzoylation reaction (Schotten-Baumann conditions). 19 - ResearchGate. (URL: [Link])

  • Benzoyl chloride: Human health tier II assessment. (URL: [Link])

  • Schotten-Baumann Reaction. (URL: [Link])

  • Analytical Methods - RSC Publishing. (URL: [Link])

  • Chemistry Schotten Baumann Reaction - SATHEE. (URL: [Link])

  • CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (URL: )
  • Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. (URL: [Link])

  • US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol - Google P
  • BENZOYL CHLORIDE - Ataman Kimya. (URL: [Link])

  • New methods for the synthesis of N-benzoylated uridine and thymidine derivatives; a convenient method for N-debenzoylation - PubMed. (URL: [Link])

  • Schotten Baumann Reaction - BYJU'S. (URL: [Link])

  • (PDF) N-Acylation in Combinatorial Chemistry - ResearchGate. (URL: [Link])

  • 21.4: Chemistry of Acid Halides. (URL: [Link])

Sources

Overcoming crystallization difficulties with 1-Benzoyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Crystallization Difficulties with 1-Benzoyl-4-methylpiperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate tertiary amide intermediates as crystalline solids. In standard synthetic workflows, this compound stubbornly presents as a "yellowish viscous oil"[1].

This guide provides mechanistic insights and field-proven protocols to overcome the thermodynamic and kinetic barriers preventing the crystallization of this specific compound.

Part 1: Mechanistic Insight — The Root Cause of Crystallization Failure

To force a compound into a crystal lattice, we must first understand why it resists. The reluctance of this compound to crystallize stems from three interacting structural factors:

  • Rotameric Heterogeneity: The amide bond possesses partial double-bond character, restricting rotation and creating distinct syn and anti rotamers in solution. This structural mixture severely disrupts uniform lattice packing.

  • Absence of Hydrogen Bond Donors: While the benzoyl carbonyl acts as a strong hydrogen bond acceptor, the tertiary piperidine amide lacks an N-H donor. The molecule is forced to rely on weaker dipole-dipole and van der Waals interactions to hold a lattice together.

  • Conformational Flexibility: The piperidine ring undergoes continuous chair-chair interconversion. Furthermore, the 4-methyl group adds steric bulk that frustrates close molecular packing, lowering the melting point below room temperature.

Part 2: Troubleshooting Guide & FAQs

Q: My purified product remains a thick oil after extended rotary evaporation. Should I just put it in the -20 °C freezer? A: No. Rapidly cooling a highly viscous oil usually results in an amorphous glass (a kinetic trap) rather than a crystal (the thermodynamic minimum). The high viscosity prevents molecules from diffusing and orienting into a lattice. You must lower the viscosity using a minimal amount of a "bridging solvent" (e.g., diethyl ether) before cooling.

Q: When I add an anti-solvent like hexanes, the solution turns cloudy and forms a second liquid layer at the bottom instead of crystallizing. What went wrong? A: You have encountered Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturated solution hits the miscibility gap before it reaches the critical nucleation concentration. To fix this, you must alter your solvent trajectory. Warm the biphasic mixture until it becomes a single clear phase, then cool it very slowly while applying mechanical shear (scratching) to induce heterogeneous nucleation before the oil phase separates.

Q: Can I use co-crystallization to force a solid state? A: Absolutely. Because this compound is a strong hydrogen bond acceptor but lacks a donor, you can pair it with a carboxylic acid. Acids and amides are known to form highly reliable supramolecular heterosynthons, a principle successfully utilized to isolate elusive polymorphs in pharmaceutical development[2].

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Low-Temperature Trituration (Solvent/Anti-Solvent Method)

This protocol is a self-validating system: Step 3 ensures you are on the correct thermodynamic trajectory to avoid oiling out.

  • Dissolution: Dissolve 1.0 g of the this compound oil in 1.5 mL of diethyl ether (bridging solvent) at room temperature in a 20 mL glass scintillation vial.

  • Anti-Solvent Addition: Dropwise, add pentane (anti-solvent) while swirling until the solution becomes faintly turbid (approximately 5–7 mL).

  • Self-Validation (Clarification): Add exactly 1 to 2 drops of diethyl ether until the turbidity just clears. If the solution remains cloudy, you have added too much anti-solvent and risk LLPS; add another drop of ether until perfectly clear.

  • Nucleation: Place the vial in an ice bath (0 °C). Vigorously scratch the inner wall of the glass vial with a glass stirring rod at the air-liquid interface for 2 minutes. The microscopic glass shards generated act as heterogeneous nucleation sites.

  • Maturation: Transfer the vial to a -20 °C freezer and leave strictly undisturbed for 48 hours.

  • Isolation: Rapidly filter the resulting crystals cold, washing with pre-chilled (-20 °C) pentane.

Protocol B: Co-Crystallization via Acid-Amide Heterosynthon

Use this method if Protocol A yields an amorphous glass.

  • Preparation: Combine equimolar amounts of this compound (1.0 mmol, ~203 mg) and a co-former (e.g., Benzoic acid, 1.0 mmol, 122 mg) in a clean vial.

  • Solvation: Dissolve the mixture in 2.0 mL of hot ethyl acetate.

  • Cooling: Allow the solution to cool naturally to room temperature over 4 hours. Do not agitate or disturb the vial.

  • Harvest & Validation: Collect the resulting co-crystals via vacuum filtration. Verify the 1:1 stoichiometry via ¹H-NMR to confirm the formation of the co-crystal rather than the precipitation of unreacted benzoic acid.

Part 4: Quantitative Data for Solvent Selection

Solvent System (Solvent : Anti-Solvent)Volume RatioDielectric Constant (ε) GapExpected Outcome
Diethyl Ether : Pentane 1 : 44.3 vs 1.8Optimal. Gradual polarity shift prevents LLPS; maintains mobility at low temps.
Ethyl Acetate : Hexanes 1 : 36.0 vs 1.9High Risk. Rapid polarity shift often leads to "oiling out" (LLPS).
Dichloromethane : Heptane 1 : 59.1 vs 1.9Moderate. Good solubility gradient, but requires temperatures < -10 °C to nucleate.
Neat (No solvent) N/AN/AFailure. Remains a yellowish viscous oil[1]; forms amorphous glass at -20 °C.

Part 5: Visualizations

Workflow Start This compound (Viscous Oil) PurityCheck Check Purity (NMR/HPLC) >98% required Start->PurityCheck Impure Purify via Column Chromatography PurityCheck->Impure < 98% Purity Pure Attempt Low-Temp Trituration (Protocol A) PurityCheck->Pure > 98% Purity Impure->PurityCheck Success1 Crystalline Solid (Success) Pure->Success1 Nucleation Occurs Fail1 Remains Oil / Forms Glass (Kinetic Trap) Pure->Fail1 LLPS / Oiling Out CoCryst Attempt Co-Crystallization (Protocol B) Fail1->CoCryst Apply Heterosynthon CoCryst->Success1 Co-crystal Forms

Workflow for troubleshooting the crystallization of viscous piperidine amides.

Thermodynamics Oil Viscous Oil State (High Entropy) Cooling Rapid Cooling (No Solvent) Oil->Cooling SlowCool Bridging Solvent + Anti-Solvent + Scratching Oil->SlowCool Glass Amorphous Glass (Kinetic Trap) Cooling->Glass Crystal Crystal Lattice (Thermodynamic Minimum) SlowCool->Crystal

Thermodynamic vs. Kinetic pathways during the cooling of viscous oils.

References

  • Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of α-Substituent. ChemRxiv. Available at:[Link]

  • The Predictably Elusive Form II of Aspirin.United States Patent and Trademark Office (USPTO) / Journal of the American Chemical Society.

Sources

Purification strategies for oily 1-Benzoyl-4-methylpiperidine products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for Oily 1-Benzoyl-4-methylpiperidine

Introduction: The "Oiling Out" Phenomenon

You are likely accessing this guide because your synthesis of this compound (CAS: 776-75-0) yielded a viscous oil instead of the expected crystalline solid. Do not panic; this is a thermodynamically explainable event, not necessarily a synthetic failure.

This compound has a reported melting point of 48–50 °C [1]. Compounds with melting points near ambient temperature are notoriously difficult to crystallize because the Gibbs free energy change (


)  between the liquid and solid phases is small. Furthermore, the presence of even minor impurities (like unreacted amine or benzoic acid) creates a eutectic mixture, depressing the melting point below room temperature and resulting in a persistent oil.

This guide provides a self-validating workflow to purify this compound, moving from chemical decontamination to physical phase change.

Phase 1: The Critical Workup (Chemical Decontamination)

The Problem: You cannot crystallize a dirty oil. Impurities disrupt the crystal lattice formation.[1] The Solution: A rigorous acid/base extraction sequence.[2][3][4]

Most "oily" batches are caused by residual 4-methylpiperidine (starting material) or benzoic acid (hydrolysis byproduct). You must remove these before attempting crystallization.

Protocol: The "3-Step" Wash

Prerequisite:[2][4][5][6] Your crude reaction mixture is dissolved in an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acid Wash (Removes Amine):

    • Wash the organic layer with 1N HCl (2x) .

    • Mechanism:[7][8][9] Protonates unreacted 4-methylpiperidine, rendering it water-soluble. The amide product remains neutral and stays in the organic layer.

    • Validation: Check the pH of the aqueous layer; it must be < 2.

  • Base Wash (Removes Benzoic Acid):

    • Wash the organic layer with Sat. NaHCO₃ or 1N NaOH (2x) .

    • Mechanism:[7][8][9] Deprotonates benzoic acid into sodium benzoate, which migrates to the aqueous layer.

    • Validation: No gas evolution (CO₂) should be observed in the final wash.

  • Brine Wash & Drying:

    • Wash with saturated brine to remove trapped water.

    • Dry over Anhydrous Na₂SO₄.[8] Do not use MgSO₄ for amides if avoidable, as Lewis acid coordination can sometimes occur, though rare.

Visualizing the Logic:

WorkupLogic Start Crude Reaction Mixture (Organic Phase) AcidWash 1. Acid Wash (1N HCl) Start->AcidWash AmineRemoval Aqueous Layer: Protonated Amine (Discard) AcidWash->AmineRemoval Extracts Impurity BaseWash 2. Base Wash (1N NaOH) AcidWash->BaseWash Organic Layer AcidRemoval Aqueous Layer: Sodium Benzoate (Discard) BaseWash->AcidRemoval Extracts Impurity Dry 3. Dry & Concentrate BaseWash->Dry Organic Layer Result Purified Neutral Oil Dry->Result

Figure 1: The sequential extraction logic required to isolate the neutral amide from acidic and basic impurities.

Phase 2: Crystallization Engineering

Once chemically pure, the oil may still resist solidification due to supercooling. Use these strategies to force the phase transition.

Strategy A: Solvent Switching (The "Anti-Solvent" Method)

Amides are often too soluble in alcohols or chlorinated solvents. We need a system where the product is soluble hot but insoluble cold.

Solvent SystemRatio (v/v)Procedure
EtOAc / Hexane 1:4Dissolve oil in min. hot EtOAc. Add Hexane until turbid. Cool slowly.
Ether / Pentane 1:2Dissolve in Ether. Add Pentane. Excellent for low-melting solids.
Toluene PureDissolve hot. Cool to -20°C.
Strategy B: Physical Nucleation (Seeding)

If you lack a seed crystal from a previous batch, you must generate one "de novo."

  • Take a glass pipet and dip it into your oil.

  • Withdraw it and let the trace oil dry in the air.

  • Rub the tip against a rough glass surface or dry ice.

  • Once a microscopic speck of solid forms, re-introduce it to the main oily batch.

Troubleshooting FAQ:

  • Q: It's still an oil at room temperature.

    • A: Place the flask in a freezer (-20°C) overnight. The MP is ~48°C, but supercooled liquid can exist far below that.

  • Q: It formed a "gum" instead of crystals.

    • A: This indicates the solvent is too polar or the concentration is too high. Re-dissolve and add more non-polar anti-solvent (Hexane).

Phase 3: Alternative Purification (When Crystallization Fails)

If the product remains an oil, it is likely that the melting point depression from remaining impurities is too severe. You must switch to high-efficiency separation.

Option 1: High-Vacuum Distillation (Preferred)

Since this compound boils at 180–184 °C (20 mmHg) [1], it is stable enough to distill.

  • Setup: Short-path distillation head.

  • Vacuum: < 1 mmHg is ideal to lower the bath temperature to ~140°C.

  • Advantage: Distillation removes non-volatile colored impurities and oligomers that chromatography often misses.

Option 2: Flash Chromatography
  • Stationary Phase: Silica Gel (Standard 60 Å).

  • Mobile Phase: 20% Ethyl Acetate in Hexane (Gradient to 40%).

  • Detection: UV (254 nm) or Iodine stain (Amides absorb weakly; Iodine is better for visual confirmation).

Decision Matrix:

PurificationDecision Input Crude Oil (Post-Workup) PurityCheck TLC / NMR Check Input->PurityCheck HighPurity High Purity (>90%) PurityCheck->HighPurity Clean LowPurity Low Purity (<90%) PurityCheck->LowPurity Dirty Cryst Attempt Crystallization (Hexane/EtOAc) HighPurity->Cryst Distill Vacuum Distillation (0.5 mmHg) LowPurity->Distill Large Scale (>5g) Column Flash Column (Silica) LowPurity->Column Small Scale (<5g)

Figure 2: Decision tree for selecting the appropriate purification method based on scale and initial purity.

References

  • ChemSynthesis. (2025). 1-benzoylpiperidine Physical Properties and Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[5][6][10][11][12][13][14] PubChem Compound Summary for CID 3966943, 1-Benzyl-4-methylpiperidine. Retrieved from [Link]

Sources

Technical Support Center: Exotherm Control During Benzoyl Chloride Addition

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who work with benzoyl chloride. The acylation reactions involving this reagent are notoriously exothermic, and failure to properly manage the thermal profile can compromise reaction yield, product purity, and, most importantly, laboratory safety. This document provides in-depth, experience-driven answers to common challenges and troubleshooting scenarios.

Part 1: Foundational Concepts & Immediate Safety

This section addresses the fundamental principles behind the thermal hazards of benzoyl chloride and the essential precautions to take before beginning any experiment.

FAQ 1: Why is the addition of benzoyl chloride considered a significant thermal hazard?

Benzoyl chloride's reactivity is the primary reason it is a valuable reagent and a thermal hazard. Its carbonyl carbon is highly electrophilic, making it extremely susceptible to nucleophilic attack.[1] Reactions with common nucleophiles, such as amines and alcohols, are rapid and highly exothermic.[2][3] The reaction with primary amines to form benzamides, for example, is a condensation reaction where a stable amide bond is formed, releasing significant energy.[4][5]

Furthermore, benzoyl chloride reacts violently with water in an exothermic hydrolysis reaction to form benzoic acid and corrosive hydrogen chloride (HCl) gas.[6][7] This reactivity with even trace amounts of moisture means that improper handling or storage can initiate an uncontrolled reaction. The combination of high reaction enthalpy and rapid kinetics requires robust engineering controls to prevent heat accumulation.

FAQ 2: What is "thermal runaway," and how does it apply to benzoylation reactions?

Thermal runaway is a critical safety event where an exothermic reaction enters a positive feedback loop.[8] As the reaction generates heat, the temperature of the mixture increases. This temperature increase, in turn, accelerates the reaction rate, which generates even more heat. If the rate of heat generation surpasses the rate of heat removal by the cooling system, the reaction accelerates uncontrollably.

In a benzoylation context, this can be triggered by:

  • Too rapid addition: Adding the benzoyl chloride too quickly introduces the reagent faster than the heat can be dissipated.[9]

  • Inadequate cooling: An undersized or inefficient cooling bath cannot remove the generated heat effectively.

  • Poor mixing: Creates localized "hot spots" with high concentrations of reactants, initiating a runaway that propagates through the vessel.

  • Incorrect solvent choice: A solvent with a low boiling point may boil off, leading to a rapid pressure increase and potential breach of containment.

A thermal runaway can result in solvent boiling, dangerous pressure build-up, vessel failure, and the release of toxic and corrosive materials like HCl gas.[10][11]

FAQ 3: What are the absolute minimum safety precautions before starting a reaction?
  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations of benzoyl chloride and the reaction itself must be conducted within a certified, high-performance fume hood to contain corrosive vapors and HCl gas.

  • Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents the benzoyl chloride from reacting with atmospheric moisture, which is both exothermic and consumes the reagent.[7]

  • Prepare a Quench Station: Before starting the reaction, have a separate, clearly labeled flask ready for quenching. This should contain a suitable quenching agent like a cold, stirred solution of sodium bicarbonate or another weak base.[12]

  • Secondary Containment: Place the reaction vessel within a secondary container (e.g., a larger basin) to contain any spills in case of vessel failure.

Part 2: Proactive Exotherm Management Strategies

Controlling the exotherm begins with a well-designed experimental plan. This section details the critical parameters you can manipulate to ensure a safe and controlled reaction.

FAQ 4: How does my choice of solvent impact thermal control?

The solvent is not merely a medium for the reaction; it is your primary tool for thermal management. An ideal solvent should have a high heat capacity to absorb energy without a large temperature increase and a boiling point high enough to prevent boiling but low enough to be easily removed later.

Table 1: Comparison of Common Solvents for Benzoylation Reactions

Solvent Boiling Point (°C) Specific Heat Capacity (J/g·K) Key Considerations
Dichloromethane (DCM) 39.6 ~1.2 Good for reactions at or below room temperature. Low boiling point is a safety concern for runaway. Non-nucleophilic.[13]
Toluene 110.6 ~1.7 Higher boiling point provides a wider safety margin. Good for reactions requiring moderate heat. Non-nucleophilic.
Tetrahydrofuran (THF) 66 ~1.7 Can be used, but must be rigorously dried as it is miscible with water. Check for peroxide formation.
Acetonitrile 82 ~2.2 High heat capacity. Aprotic and polar, suitable for many reactions.

| N,N-Dimethylformamide (DMF) | 153 | ~2.0 | High boiling point, but can react with acyl chlorides, especially at elevated temperatures. Use with caution.[2] |

Always use anhydrous grade solvents to prevent hydrolysis of the benzoyl chloride.[13]

FAQ 5: What are the recommended addition rate and temperature for a typical acylation?

The optimal conditions are highly dependent on the nucleophilicity of your substrate. More reactive nucleophiles require more stringent controls.

  • Principle: The fundamental goal is to add the benzoyl chloride at a rate that is slower than the rate of heat removal by your cooling system.

General Protocol for Controlled Benzoyl Chloride Addition:

  • Dissolve the substrate (e.g., amine, alcohol) and any base (e.g., triethylamine, pyridine) in the chosen anhydrous solvent.

  • Cool the solution to the target starting temperature (typically 0 °C) using an appropriate cooling bath.[9]

  • Load the benzoyl chloride into a pressure-equalizing addition funnel. For better control, it is highly recommended to dilute the benzoyl chloride with a small amount of the anhydrous reaction solvent.

  • Add the benzoyl chloride solution dropwise to the cooled, vigorously stirred reaction mixture.[14]

  • Continuously monitor the internal temperature with a calibrated thermometer. The temperature should not rise by more than a few degrees. If it does, immediately stop the addition.

Table 2: Recommended Starting Conditions for Acylation

Nucleophile Class Example Recommended Start Temp. Typical Addition Time Notes
Primary/Secondary Amines Aniline, Piperazine -10 °C to 0 °C 30-60 minutes Highly exothermic. Use robust cooling and slow addition.[9]
Alcohols (Primary/Secondary) Benzyl alcohol 0 °C to RT 20-40 minutes Generally less exothermic than with amines.[15]
Phenols Phenol 0 °C to RT 20-30 minutes Often performed under Schotten-Baumann conditions with aqueous base.[16]

| Hindered Alcohols | tert-Butanol | RT | 1-2 hours | Reaction is much slower; may require a catalyst like DMAP.[15] |

FAQ 6: My reaction temperature is spiking! What is the immediate course of action?

If you observe an uncontrolled rise in temperature, execute the following steps immediately.

G start Temperature Spike Detected! stop_addition 1. Immediately STOP Addition of Benzoyl Chloride start->stop_addition increase_cooling 2. Enhance Cooling (Add more dry ice, lower cryostat temp) stop_addition->increase_cooling add_solvent 3. Add Cold Anhydrous Solvent (Pre-chilled in freezer) increase_cooling->add_solvent assess Is Temperature Stabilizing? add_solvent->assess continue_protocol Resume Cautious Addition At a Slower Rate assess->continue_protocol  Yes   quench Proceed to Emergency Quench (Add mixture to prepared quench flask) assess->quench  No  

Caption: Workflow for the safe quenching of benzoyl chloride.

FAQ 8: My reaction involves a Schotten-Baumann (biphasic) system. How does that affect the exotherm?

The Schotten-Baumann reaction, which typically uses an aqueous base like 10% NaOH, presents a unique thermal challenge. [1][7]While the bulk of the organic reaction occurs in the organic phase or at the interface, the highly exothermic hydrolysis of benzoyl chloride can occur rapidly in the aqueous phase. [6]

  • Control Mechanism: Vigorous stirring is absolutely critical. It promotes the formation of an emulsion, increasing the interfacial surface area where the desired acylation occurs and helping to transfer heat from the organic phase to the bulk aqueous phase.

  • Risk: If stirring is poor, pools of unreacted benzoyl chloride can build up. A sudden agitation can then cause a massive, delayed exotherm as the built-up reagent finds the interface. Always ensure your stirring is robust before starting the addition.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoyl Chloride. Retrieved from NJ.gov. [Link]

  • Bluestein, B. R., et al. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. UNI ScholarWorks. [Link]

  • Batiha, M. A., et al. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry. [Link]

  • Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis. [Link]

  • Noie, S. H., & Jajuee, B. (2002). KINETICS OF BENZYL CHLORIDE PRODUCTION IN A BENCH REACTOR UNDER PRESSURE WITH STIRRER. International Journal of Engineering. [Link]

  • Assefa, H. (2023). Why should heat not be given in the reaction that benzoyl chloride is present?. ResearchGate. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Carl ROTH. [Link]

  • Meshram, G. A., & Patil, V. D. (n.d.). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. TSI Journals. [Link]

  • NIST. (n.d.). Benzoyl chloride. NIST WebBook. [Link]

  • NIST. (n.d.). Benzoyl chloride Condensed phase thermochemistry data. NIST WebBook. [Link]

  • Vibzz Lab. (2021). Benzanilide : Schotten Baumann Benzoylation. YouTube. [Link]

  • NIST. (n.d.). Benzoyl chloride Reaction thermochemistry data. NIST WebBook. [Link]

  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Ataman Kimya. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Sciencemadness Wiki. (2021). Benzyl chloride. Sciencemadness Wiki. [Link]

  • Organic Syntheses. (n.d.). benzoyl cyanide. Organic Syntheses Procedure. [Link]

  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Ataman Kimya. [Link]

  • CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application. CHEMSOLVE.NET. [Link]

  • Journal of Chemistry Letters. (n.d.). Use of some metalferrites as catalyst in Schotten-Baumann reaction. Journal of Chemistry Letters. [Link]

  • KGROUP. (n.d.). QUENCHING OF LITHIUM ANHYDRIDE (LAH). KGROUP. [https://kgroup.rutgers.edu/sites/default/files/2021-06/Quenching of LAH.pdf]([Link] of LAH.pdf)

  • askIITians. (2025). Primary amines react with benzoyl chloride to give: (A) Benzamides. askIITians. [Link]

  • KGROUP. (2006). Quenching Reactive Substances. KGROUP. [https://kgroup.rutgers.edu/sites/default/files/2021-06/Quenching Reactives.pdf]([Link] Reactives.pdf)

  • Vedantu. (2026). Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. Vedantu. [Link]

  • Argonne National Laboratory. (n.d.). Benzoyl Chloride Enthalpy of Formation. Active Thermochemical Tables. [Link]

  • Sciencemadness Discussion Board. (2020). The Synthesis of Benzoyl Chloride via The Sulfur Catalyzed Chlorination of Benzaldehyde. Sciencemadness Discussion Board. [Link]

  • E-Mobility Engineering. (2024). Thermal runaway prevention. E-Mobility Engineering. [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. [Link]

  • Gap Fillers. (n.d.). Preventing Thermal Runaway in Lithium-Ion Batteries. Gap Fillers. [Link]

  • Can, E., et al. (n.d.). Can the Thermal Runaway of a Thionyl Chloride Cells Generate a Shock Wave?. PMC. [Link]

  • Mitsubishi Electric. (n.d.). Thermal Runaway. Mitsubishi Electric. [Link]

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Technical Support Center: Enhancing the Stability of 1-Benzoyl-4-methylpiperidine in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Benzoyl-4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the stability of this compound in solution. Here, we address common challenges through a question-and-answer format, explaining the causality behind experimental choices to ensure scientific integrity and reproducible results.

Part 1: Frequently Asked Questions (FAQs) - Understanding Core Stability

Q1: What is this compound, and why is its stability in solution a concern?

A1: this compound is a derivative of piperidine, a common heterocyclic scaffold in medicinal chemistry. The benzoylpiperidine fragment is a privileged structure found in numerous bioactive small molecules.[1][2] Its stability is critical because degradation can lead to a loss of potency, altered biological activity, and the formation of potentially toxic impurities, which can compromise experimental results and patient safety in pharmaceutical applications.[3]

Q2: What are the primary degradation pathways for this compound in solution?

A2: The most significant and common degradation pathway is the hydrolysis of the tertiary amide bond . This reaction cleaves the molecule into benzoic acid and 4-methylpiperidine. The reaction is susceptible to catalysis under both acidic and basic conditions.[4][5][6]

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water.[7]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This pathway is generally slower than acid-catalyzed hydrolysis because the resulting amide anion is a poor leaving group.[5][6]

Other potential, though typically less common, pathways could include oxidation, particularly if the solution is exposed to oxidative agents or high-energy conditions like UV light.

Q3: How do common laboratory solvents and conditions affect the stability of this compound?

A3: The choice of solvent and the experimental conditions are paramount for maintaining stability:

  • Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate directly in the hydrolysis reaction. The presence of trace amounts of acid or base in these solvents can accelerate degradation.

  • Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): While generally more inert, these solvents can absorb atmospheric moisture.[8] Over time, this absorbed water can lead to slow hydrolysis. Some solvents, like DMF, can degrade to form basic impurities (dimethylamine), which can catalyze degradation.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis, following the principles of chemical kinetics.[4]

  • pH: The rate of hydrolysis is highly pH-dependent. The compound is most susceptible to degradation at strongly acidic or strongly basic pH values.

  • Light: While the benzoyl group provides some chromophoric properties, significant photolytic degradation is less common than hydrolysis but should not be ruled out without experimental evidence.[8][9]

Part 2: Troubleshooting Common Degradation Issues

Q4: I'm observing a new peak in my HPLC chromatogram after storing my sample in an aqueous buffer at pH 4. What is likely happening?

A4: At pH 4, you are likely observing acid-catalyzed hydrolysis. The new peak in your chromatogram probably corresponds to one of the two hydrolysis products: benzoic acid or 4-methylpiperidine. Given typical reversed-phase HPLC conditions, benzoic acid is a common suspect. To confirm this, you can:

  • Spike your sample: Add a small amount of authentic benzoic acid and 4-methylpiperidine standards to your degraded sample. An increase in the peak area of the new impurity will confirm its identity.

  • LC-MS Analysis: Use liquid chromatography-mass spectrometry to determine the mass-to-charge ratio (m/z) of the new peak and compare it to the expected masses of the degradants.

The diagram below illustrates this primary degradation pathway.

G cluster_main Hydrolytic Degradation of this compound Parent This compound Degradant1 Benzoic Acid Parent->Degradant1 Amide Bond Cleavage Degradant2 4-Methylpiperidine Condition1 Acidic Conditions (H₃O⁺) Condition1->Parent Condition2 Basic Conditions (OH⁻) Condition2->Parent

Caption: Primary hydrolytic degradation pathway.

Q5: My stock solution in DMSO turned slightly yellow and shows multiple small impurity peaks after several weeks at room temperature. What could be the cause?

A5: This scenario suggests a more complex degradation profile, potentially involving both hydrolysis and oxidation.

  • Moisture Absorption: DMSO is hygroscopic and readily absorbs water from the atmosphere. This moisture can facilitate slow hydrolysis over time.

  • Oxidation: The slight yellowing may indicate oxidative degradation. While less common, impurities in the solvent or exposure to air and light can initiate oxidative processes.

  • Solvent Purity: Ensure you are using a high-purity, anhydrous grade of DMSO. Lower-grade solvents can contain acidic or basic impurities that catalyze degradation.

Troubleshooting Steps:

  • Store DMSO stock solutions in small, tightly sealed vials with a desiccant.

  • Consider storing stock solutions under an inert atmosphere (e.g., argon or nitrogen).

  • For long-term storage, keep solutions frozen at -20°C or -80°C.[10]

Part 3: Protocols for Stability Assessment and Enhancement

Q6: How can I systematically evaluate the stability of this compound and identify the optimal storage conditions?

A6: A Forced Degradation Study (also known as stress testing) is the standard approach.[3][11][12] This involves subjecting the compound to harsh conditions to accelerate degradation, which helps in rapidly identifying potential degradation pathways and developing stability-indicating analytical methods.[3][4]

The following workflow provides a systematic approach to performing such a study.

G start Prepare Stock Solution (e.g., in Acetonitrile) aliquot Aliquot into Vials for Each Stress Condition start->aliquot stress_acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) aliquot->stress_acid stress_base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) aliquot->stress_base stress_ox Oxidation (e.g., 3% H₂O₂, RT) aliquot->stress_ox stress_photo Photolytic (ICH Q1B Light Exposure) aliquot->stress_photo stress_thermal Thermal (e.g., 80°C, Solid & Solution) aliquot->stress_thermal sampling Sample at Time Points (e.g., 0, 2, 8, 24 hrs) stress_acid->sampling stress_base->sampling stress_ox->sampling stress_photo->sampling stress_thermal->sampling quench Quench/Neutralize Reaction sampling->quench analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) quench->analyze end Identify Degradants & Determine Degradation Rate analyze->end

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation Study
  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Stress Conditions: Aliquot the stock solution into separate vials for each condition. Typical stress conditions are outlined in the table below.[11][13]

  • Time Points: Sample from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately stop the degradation reaction by neutralizing the sample. For acid-stressed samples, add an equivalent amount of base, and vice-versa.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are adequately resolved from the parent peak.[13]

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureTypical Duration
Acid Hydrolysis 0.1 M HCl60 - 80 °C2 - 24 hours
Base Hydrolysis 0.1 M NaOH60 - 80 °C2 - 24 hours
Oxidation 3% H₂O₂Room Temp8 - 48 hours
Photolytic ICH Q1B Option 2AmbientAs per guidelines
Thermal (Dry) Solid Compound80 °C24 - 72 hours
Thermal (Solution) In Solvent80 °C24 - 72 hours
Protocol: Stability-Indicating HPLC-UV Method

A robust HPLC method is essential to separate the parent compound from all potential degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 20% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm and 254 nm

  • Column Temperature: 30 °C

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. The use of a photodiode array (PDA) detector is recommended to assess peak purity.[11]

Part 4: Best Practices for Storage and Handling

Q7: What are the definitive best practices for preparing and storing solutions of this compound to ensure maximum stability?

A7: Based on its primary liability to hydrolysis, the following practices are strongly recommended:

  • Solvent Selection: For stock solutions, prioritize high-purity, anhydrous aprotic solvents like acetonitrile or DMSO. Avoid protic solvents for long-term storage.

  • pH Control: If working in aqueous media is necessary, buffer the solution to a neutral pH (approximately 6.5-7.5). Avoid acidic or basic buffers.

  • Temperature: Store stock solutions at low temperatures. Refrigeration (2-8 °C) is suitable for short-term storage, while freezing (-20 °C to -80 °C) is recommended for long-term stability.[8] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.

  • Atmosphere: For highly sensitive experiments or long-term storage of the solid material, store under an inert gas (argon or nitrogen) to displace moisture and oxygen.[14]

  • Light Protection: Store solutions in amber vials or protect them from light to minimize any potential for photolytic degradation.[8]

By understanding the chemical liabilities of this compound and implementing these systematic evaluation and handling protocols, researchers can ensure the integrity of their experimental results and the quality of their drug development programs.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved March 4, 2026, from [Link]

  • 1-Benzyl-4-methylpiperidine. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. Retrieved March 4, 2026, from [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024, April 23). MDPI. Retrieved March 4, 2026, from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved March 4, 2026, from [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkivoc. Retrieved March 4, 2026, from [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Carl ROTH. Retrieved March 4, 2026, from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery and Development. Retrieved March 4, 2026, from [Link]

  • Modeling the Reaction Mechanisms of the Amide Hydrolysis in an N-(o-Carboxybenzoyl)-l-amino Acid. (2003, May 17). Journal of the American Chemical Society. Retrieved March 4, 2026, from [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020, September 7). Indian Journal of Pharmaceutical Education and Research. Retrieved March 4, 2026, from [Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. (2022, May 6). Usiena air. Retrieved March 4, 2026, from [Link]

  • Chemistry of Amides. (n.d.). LibreTexts. Retrieved March 4, 2026, from [Link]

  • A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. (2023, August 24). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Piperidine degradation by M. aurum MO1. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Research & Reviews: A Journal of Drug Formulation, Development and Production. Retrieved March 4, 2026, from [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023, November 2). UNIPI. Retrieved March 4, 2026, from [Link]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. (2023, July 11). MDPI. Retrieved March 4, 2026, from [Link]

  • Chemistry of Amides. (2023, September 20). OpenStax. Retrieved March 4, 2026, from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace. Retrieved March 4, 2026, from [Link]

  • Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (n.d.). SciELO. Retrieved March 4, 2026, from [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved March 4, 2026, from [Link]

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Validation & Comparative

Spectral Resolution of 1-Benzoyl-4-methylpiperidine: A Comparative Guide to Dynamic NMR

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: 1-Benzoyl-4-methylpiperidine (CAS: 5273-97-2) Methodology: Comparative Analysis of Ambient vs. Variable Temperature (VT)


H NMR

Executive Summary

For researchers synthesizing piperidine amides, This compound presents a classic spectral artifact: signal broadening and duplication at room temperature. This is not a purity issue but a dynamic stereochemical phenomenon .

This guide compares two analytical approaches:

  • Standard Acquisition (298 K, CDCl

    
    ):  Useful for detecting distinct rotamers but often misinterpreted as containing impurities.
    
  • High-Temperature Acquisition (>353 K, DMSO-

    
    ):  The superior method for structural verification, achieving signal coalescence and simplified integration.
    

Key Insight: The partial double-bond character of the amide nitrogen (


) creates a rotational energy barrier (

kcal/mol), resulting in slow exchange on the NMR timescale at ambient temperatures.

Structural Dynamics & The Challenge

To interpret the spectrum, one must understand the molecular geometry. The piperidine ring adopts a chair conformation with the 4-methyl group preferentially in the equatorial position to minimize 1,3-diaxial strain.

However, the critical feature is the Amide Bond :

  • Resonance: The lone pair on Nitrogen donates into the Carbonyl ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -system.[1]
    
  • Restricted Rotation: This creates a partial double bond, locking the molecule into two planar rotamers: Syn and Anti (relative to the carbonyl oxygen).

  • Anisotropy: Protons "syn" to the carbonyl oxygen are significantly deshielded (shifted downfield) compared to those "anti" to it.

Mechanism of Spectral Broadening

At room temperature, the rotation rate (


) is comparable to the frequency difference (

) between the two conformers.
  • If

    
    :  Two distinct sets of signals appear (Slow Exchange).
    
  • If

    
    :  Signals broaden into shapeless mounds (Intermediate Exchange).
    
  • If

    
    :  Signals merge into a sharp average (Fast Exchange/Coalescence).
    

Comparative Analysis: Ambient vs. High-Temperature

The following data compares the spectral performance of the two methods.

Table 1: Chemical Shift Comparison ( , ppm)
FeatureMethod A: Ambient (Split) Method B: High Temp (Coalesced)
Conditions 298 K (25°C), CDCl

373 K (100°C), DMSO-

Status Slow/Intermediate Exchange Fast Exchange
Methyl (4-Me) Two doublets (overlapping)

0.94 ppm &

0.96 ppm
Single sharp doublet

0.95 ppm

-Protons (H2/H6)
Four broad multiplets (2.7 – 4.8 ppm).[2] Note: Eq-H syn to C=O is heavily deshielded (~4.6 ppm).Two broad signals or one averaged broad singlet

3.5 – 3.8 ppm
Aromatics Complex multiplet (7.3 – 7.5 ppm)Simplified multiplet
Integration Difficult (overlaps with baseline noise)Precise (1:1 stoichiometry)
Utility Determination of

(Rotamer ratio)
Purity assay & Structure confirmation
Experimental Observation

In Method A , the equatorial protons at positions 2 and 6 (adjacent to Nitrogen) appear as two widely separated broad humps. One hump is often buried under the solvent or water peak, leading to "missing proton" errors in automated integration.

In Method B , thermal energy overcomes the rotational barrier. The magnet "sees" an average environment, collapsing the broad humps into a single, integratable signal.

Visualizing the Dynamics

The following diagrams illustrate the equilibrium causing the spectral complexity and the workflow to resolve it.

Diagram 1: Rotameric Equilibrium & NMR Timescale

RotamerDynamics cluster_NMR NMR Detection RotamerA Rotamer A (Syn) (Methyl equatorial) TS Transition State (Orthogonal 90°) High Energy RotamerA->TS Slow Rotation (298 K) ResultCold 298 K: Two Sets of Peaks (Distinct Environments) RotamerA->ResultCold TS->RotamerA RotamerB Rotamer B (Anti) (Methyl equatorial) TS->RotamerB Barrier ~16 kcal/mol ResultHot 373 K: One Set of Peaks (Time-Averaged) TS->ResultHot High Temp Pathway RotamerB->TS RotamerB->ResultCold

Caption: The restricted rotation around the N-C(O) bond creates distinct magnetic environments for the ring protons at room temperature.

Diagram 2: Recommended Experimental Workflow

Workflow Start Start: Purified Sample Solvent Select Solvent: DMSO-d6 or Toluene-d8 Start->Solvent Prep Prepare ~10-15 mg in 0.6 mL (Concentration minimizes viscosity) Solvent->Prep Step1 Step 1: Run 1H NMR @ 298 K (Baseline Spectrum) Prep->Step1 Decision Are peaks broad/split? Step1->Decision VT_Setup Step 2: VT-NMR Setup Increase Probe T to 353-373 K Decision->VT_Setup Yes (Rotamers) Process Process: Apply LB = 0.3 Hz Integrate Coalesced Peaks Decision->Process No (Sharp) Shim Step 3: Re-Shim & Re-Tune (Critical at high T) VT_Setup->Shim Acquire Step 4: Acquire Spectrum (Wait 10 min for thermal eq) Shim->Acquire Acquire->Process

Caption: Step-by-step protocol for resolving rotameric broadening using Variable Temperature (VT) NMR.

Detailed Experimental Protocol (Method B)

To replicate the high-resolution results, follow this validation protocol.

Materials:

  • Sample: 10–20 mg of this compound.

  • Solvent: DMSO-

    
     (Boiling point 189°C) or Toluene-
    
    
    
    (Boiling point 110°C). Avoid CDCl
    
    
    or Acetone-
    
    
    due to low boiling points.

Procedure:

  • Preparation: Dissolve the sample in 0.6 mL DMSO-

    
     in a high-quality NMR tube (ensure no cracks; thermal stress is dangerous).
    
  • Initial Scan: Insert sample and lock/shim at 25°C (298 K). Acquire a standard proton spectrum. Observe the broad signals at 3.5–4.5 ppm.

  • Heating:

    • Set the variable temperature (VT) unit to 80°C (353 K) .

    • Increase gas flow to protect the probe (typically 400–500 L/hr depending on instrument).

    • Wait 10 minutes for the sample to reach thermal equilibrium.

  • Tuning/Shimming: Crucial Step. As density changes with heat, the lock level will drop. Re-shim (Z1, Z2) and re-tune the probe.

  • Acquisition: Acquire the spectrum (ns=16 or 32).

  • Analysis: Check the

    
    -proton signals. If they are still broad, increase T to 100°C (373 K) (ensure this is within your probe's safety limits).
    

Safety Note: Never exceed the boiling point of your solvent. A sealed NMR tube can become a pressure vessel.

References

  • Macmillan Group (Princeton University). Supplementary Information: Synthesis and NMR characterization of N-benzoyl piperidine derivatives. (2016). Nature.

  • National Institutes of Health (PubChem). N-Benzoylpiperidine Spectral Data. PubChem Compound Summary.

  • Royal Society of Chemistry. Dynamic NMR investigations of acyl-functionalized piperazines. (2025).[1][2][3][4] RSC Advances.

  • ChemicalBook. 4-Methylpiperidine NMR Spectrum Data. (Base structure reference).

  • Reich, H. J. WinPLT: NMR Chemical Shift Data for Amides. University of Wisconsin-Madison. (Standard reference for Amide Rotational Barriers).

Sources

A Comparative Guide to the Vibrational Landscape of 1-Benzoyl-4-methylpiperidine: An FTIR Spectral Interpretation

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 1-Benzoyl-4-methylpiperidine. As a Senior Application Scientist, this document moves beyond a simple peak-listing to offer a comparative and mechanistic understanding of the molecule's vibrational characteristics. We will dissect the spectrum by comparing it to its precursors, benzoyl chloride and 4-methylpiperidine, to elucidate the structural information encoded within its infrared absorption bands. This approach provides a self-validating framework for confirming the successful synthesis and purity of this important chemical scaffold.

The Scientific Rationale: Why FTIR for this compound?

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. Covalent bonds within a molecule are not static; they stretch, bend, and vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes. The resulting spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups and providing insights into its overall structure.

For this compound, FTIR is an invaluable tool for:

  • Confirmation of Synthesis: By comparing the spectrum of the product to its starting materials (benzoyl chloride and 4-methylpiperidine), the disappearance of reactant-specific peaks and the appearance of product-specific peaks provide definitive evidence of a successful reaction.

  • Functional Group Identification: The spectrum allows for the unambiguous identification of the key functional moieties: the tertiary amide, the aromatic ring, and the aliphatic piperidine ring.

  • Structural Elucidation: The precise frequencies of the vibrational bands can offer subtle information about the electronic environment and conformation of the molecule.

Below is a logical workflow for the synthesis and subsequent FTIR analysis of this compound.

G cluster_synthesis Synthesis Workflow cluster_analysis FTIR Analysis Workflow A Benzoyl Chloride C This compound A->C Acylation B 4-Methylpiperidine B->C D Acquire FTIR Spectrum of Starting Materials F Spectral Comparison and Interpretation D->F E Acquire FTIR Spectrum of Product E->F G Structural Confirmation F->G

Caption: Synthesis and subsequent FTIR analysis workflow for this compound.

Deconstructing the Spectrum: A Tale of Three Moieties

The FTIR spectrum of this compound is a composite of the vibrational modes of its three key structural components: the benzoyl group, the tertiary amide linkage, and the 4-methylpiperidine ring. A thorough interpretation involves assigning the observed absorption bands to specific bond vibrations within each of these regions.

The Benzoyl Group: Aromatic Vibrations

The benzoyl moiety introduces a set of characteristic peaks indicative of the aromatic ring. These include:

  • Aromatic C-H Stretching: These vibrations typically occur at wavenumbers just above 3000 cm⁻¹. Expect to see one or more weak to medium intensity bands in the region of 3100-3000 cm⁻¹ [1][2][3]. Their presence is a clear indicator of the aromatic system.

  • Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region[1][4]. Often, two distinct bands are observed around 1600 cm⁻¹ and 1450 cm⁻¹.

  • C-H Out-of-Plane Bending: The out-of-plane bending of the aromatic C-H bonds results in strong absorptions in the fingerprint region, typically between 900-675 cm⁻¹ [1][2]. The exact position of these bands can provide information about the substitution pattern of the benzene ring. For a monosubstituted ring, as in the benzoyl group, strong bands are expected around 750-700 cm⁻¹ and 690 cm⁻¹.

The 4-Methylpiperidine Ring: Aliphatic Vibrations

The saturated heterocyclic ring contributes a series of peaks characteristic of aliphatic C-H and C-N bonds.

  • Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the piperidine ring and the methyl group appear as strong, sharp bands in the region of 3000-2850 cm⁻¹ [2][5]. These are typically the most intense bands in this region of the spectrum.

  • C-H Bending (Scissoring and Rocking): The bending vibrations of the CH₂ and CH₃ groups give rise to several bands in the fingerprint region, including scissoring vibrations around 1470-1450 cm⁻¹ and methyl rocking vibrations around 1370-1350 cm⁻¹ [2].

  • C-N Stretching: The stretching of the aliphatic carbon-nitrogen bond in the piperidine ring typically appears as a medium to weak band in the 1250–1020 cm⁻¹ range[6].

The Tertiary Amide Linkage: The Key to Confirmation

The formation of the amide bond is the crucial step in the synthesis of this compound. Its presence is confirmed by a very strong and characteristic absorption band.

  • Amide I Band (C=O Stretching): This is one of the most prominent and easily identifiable peaks in the spectrum. For tertiary amides, the carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption in the range of 1680-1630 cm⁻¹ [7][8]. The delocalization of the nitrogen lone pair into the carbonyl group lowers this frequency compared to ketones[7]. The appearance of this strong band, coupled with the disappearance of the C=O stretch from benzoyl chloride (typically around 1770 cm⁻¹), is a primary indicator of successful amide bond formation.

  • Amide III Band (C-N Stretching): While the aliphatic C-N stretch of the piperidine ring is present, the C-N bond of the amide has partial double bond character due to resonance. This results in a stronger and higher frequency C-N stretching vibration compared to a simple amine. This "Amide III" band is often coupled with other vibrations and can be found in the broad 1400-1200 cm⁻¹ region.

A Comparative Analysis: Product vs. Precursors

To truly appreciate the information conveyed by the FTIR spectrum of this compound, a direct comparison with its starting materials is essential.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For solid samples (this compound), a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. For liquid samples (benzoyl chloride and 4-methylpiperidine), a thin film is prepared between two salt (NaCl or KBr) plates.

  • Data Acquisition: The prepared sample is placed in the sample compartment of an FTIR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is recorded first. Then, the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).

  • Data Analysis: The resulting spectra are analyzed to identify the positions (in cm⁻¹) and relative intensities of the absorption bands.

Vibrational ModeBenzoyl Chloride4-MethylpiperidineThis compound
Aromatic C-H Stretch ~3070 cm⁻¹N/A~3060 cm⁻¹
Aliphatic C-H Stretch N/A~2950-2850 cm⁻¹ (strong)~2940-2850 cm⁻¹ (strong)
N-H Stretch N/A~3300 cm⁻¹ (medium, broad)Absent
C=O Stretch ~1770 cm⁻¹ (very strong)N/A~1640 cm⁻¹ (very strong)
Aromatic C=C Stretch ~1600, 1450 cm⁻¹N/A~1600, 1450 cm⁻¹
N-H Bend N/A~1580 cm⁻¹Absent
Aliphatic C-H Bend N/A~1460, 1370 cm⁻¹~1460, 1370 cm⁻¹
C-O Stretch ~1200 cm⁻¹N/APresent (coupled with C-N)
C-Cl Stretch ~870 cm⁻¹N/AAbsent
Aliphatic C-N Stretch N/A~1100 cm⁻¹~1100 cm⁻¹
Amide C-N Stretch N/AN/A~1250 cm⁻¹

Key Observations from the Comparison:

  • Disappearance of N-H Bands: The moderately broad N-H stretching band around 3300 cm⁻¹ and the N-H bending band around 1580 cm⁻¹ present in the spectrum of 4-methylpiperidine are absent in the spectrum of the product. This is a crucial piece of evidence indicating that the piperidine nitrogen is no longer bonded to a hydrogen atom.

  • Shift in Carbonyl Frequency: The very strong C=O stretching band of benzoyl chloride, typically found at a high frequency (~1770 cm⁻¹), disappears and is replaced by a new, very strong band at a lower frequency (~1640 cm⁻¹) in the product spectrum. This significant shift to a lower wavenumber is the hallmark of amide bond formation, where resonance with the nitrogen lone pair weakens the C=O double bond.

  • Persistence of Aromatic and Aliphatic C-H and C=C Bands: The characteristic aromatic C-H and C=C stretching bands from the benzoyl chloride and the aliphatic C-H stretching and bending bands from the 4-methylpiperidine are all present in the final product, confirming the incorporation of both precursor molecules into the final structure.

The following diagram illustrates the key vibrational modes that are diagnostic for the formation of this compound.

G cluster_mol This compound cluster_peaks Key FTIR Peaks (cm⁻¹) mol mol A Aromatic C-H Stretch ~3060 A->mol Ar-H B Aliphatic C-H Stretch ~2940-2850 B->mol Alkyl C-H C Amide C=O Stretch ~1640 C->mol C=O D Aromatic C=C Stretch ~1600, 1450 D->mol Ar C=C E Amide C-N Stretch ~1250 E->mol C-N

Caption: Key diagnostic FTIR peaks for this compound.

Conclusion: A Vibrational Fingerprint of Success

The FTIR spectrum of this compound provides a rich tapestry of information that, when properly interpreted, confirms the molecular structure with a high degree of confidence. By understanding the characteristic vibrational frequencies of the constituent aromatic, aliphatic, and amide moieties, and by comparing the product spectrum to those of its precursors, a clear and logical argument for the successful synthesis can be constructed. The appearance of the strong amide I band at approximately 1640 cm⁻¹, coupled with the disappearance of the N-H vibrations of 4-methylpiperidine and the high-frequency carbonyl stretch of benzoyl chloride, serves as the definitive spectroscopic evidence for the formation of the target molecule. This guide provides the foundational knowledge for researchers to confidently utilize FTIR spectroscopy in the characterization and quality control of this and similar N-acylpiperidine derivatives.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Absorption Table. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • NIST. (n.d.). Benzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • NIST. (n.d.). 4-Methylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Benzoyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 1-Benzoyl-4-methylpiperidine under both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques. By dissecting the molecule's structure and comparing it to related compounds, we can predict its characteristic fragment ions, offering a valuable resource for structural elucidation, metabolite identification, and quality control in pharmaceutical and chemical research.

Introduction: The Logic of Molecular Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. The fragmentation pattern of a molecule is not random; it is governed by the principles of chemical stability. Ionization imparts energy into the molecule, leading to the cleavage of the weakest bonds and the formation of stable carbocations, radicals, and neutral molecules. Understanding these predictable pathways is crucial for deducing the original structure of an unknown analyte.

For a molecule like this compound, we can anticipate fragmentation based on its constituent parts: the benzoyl group, the tertiary amide linkage, and the substituted piperidine ring. This guide will explore how these features dictate the molecule's behavior in the mass spectrometer.

Electron Ionization (EI) Fragmentation: A High-Energy Puzzle

Electron Ionization is a "hard" ionization technique that uses a high-energy electron beam to ionize the sample, leading to extensive fragmentation.[1] The resulting mass spectrum is a fingerprint of the molecule, rich with structural information.

Proposed EI Fragmentation Pathway for this compound

The fragmentation of this compound under EI is expected to be initiated by the removal of an electron from either the nitrogen atom or the aromatic ring. The molecular ion (M•+) will have a nominal mass of 203 Da.

A key fragmentation pathway for N-benzoyl compounds is the cleavage of the amide bond. This leads to the formation of the highly stable benzoyl cation (m/z 105) , which is often the base peak in the spectrum.[2] This cation can further lose a neutral carbon monoxide (CO) molecule to form the phenyl cation (m/z 77) .[2]

The piperidine portion of the molecule will also undergo characteristic fragmentation. Alpha-cleavage, the breaking of a bond adjacent to the nitrogen atom, is a dominant pathway for piperidine derivatives.[3] For this compound, this can lead to several important fragments. Cleavage of the C-C bond within the ring adjacent to the nitrogen can result in the formation of an iminium ion. The presence of the 4-methyl group will influence the subsequent fragmentation of the piperidine ring.

Below is a diagram illustrating the predicted major fragmentation pathways under EI.

EI_Fragmentation M This compound (m/z 203) F1 Benzoyl Cation (m/z 105) M->F1 α-cleavage F3 [M-CH3]⁺ (m/z 188) M->F3 - •CH3 F4 Iminium Ion (m/z 120) M->F4 Ring Cleavage F2 Phenyl Cation (m/z 77) F1->F2 - CO

Caption: Predicted EI fragmentation of this compound.

Comparative Analysis: this compound vs. 1-Benzoylpiperidine

To validate our predictions, we can compare the expected fragmentation of our target molecule with the known EI spectrum of 1-Benzoylpiperidine, available from the NIST spectral database.[4] 1-Benzoylpiperidine has a molecular weight of 189 Da. Its spectrum is dominated by the benzoyl cation at m/z 105 and the phenyl cation at m/z 77. Fragments corresponding to the piperidine ring are also present.

Proposed Fragment IonThis compound (Predicted m/z)1-Benzoylpiperidine (Observed m/z)[4]Fragmentation Origin
Molecular Ion [M]•+203189Intact ionized molecule
Benzoyl Cation105105Cleavage of the amide C-N bond
Phenyl Cation7777Loss of CO from the benzoyl cation
Piperidine-derived fragmentsVariousVariousα-cleavage and ring fission

The primary difference we anticipate is in the fragments derived from the piperidine ring due to the influence of the 4-methyl group.

Electrospray Ionization (ESI) Fragmentation: A Softer Approach

ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with minimal initial fragmentation.[3] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the [M+H]+ ion is isolated and fragmented through collision-induced dissociation (CID).

Proposed ESI-MS/MS Fragmentation Pathway

For this compound, the protonated molecule [M+H]+ will have an m/z of 204. The basic nitrogen of the piperidine ring is the most likely site of protonation. In the collision cell, the protonated molecule will fragment.

A likely fragmentation pathway involves the cleavage of the amide bond, leading to the formation of the benzoyl cation (m/z 105) and a neutral 4-methylpiperidine molecule. Another possibility is the fragmentation of the piperidine ring itself, which can undergo ring-opening or loss of small neutral molecules.[5] The fragmentation of protonated N-benzylpiperidines has been shown to involve hydride transfer reactions, which could also play a role here.[6]

The following diagram illustrates a plausible ESI-MS/MS fragmentation pathway.

ESI_Fragmentation MH [M+H]⁺ (m/z 204) F1 Benzoyl Cation (m/z 105) MH->F1 - 4-methylpiperidine F2 Protonated 4-methylpiperidine (m/z 100) MH->F2 - Benzoyl radical F3 Fragments from ring opening MH->F3 Ring Cleavage

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocols

To acquire mass spectral data for this compound, the following experimental setups are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS1 Scan: m/z 100-500.

  • MS/MS: Product ion scan of m/z 204 with collision energy ramped from 10-40 eV.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be characterized by several key pathways. Under EI, the formation of the benzoyl cation (m/z 105) and the phenyl cation (m/z 77) will be prominent, with additional fragments arising from the 4-methylpiperidine ring. In ESI-MS/MS, fragmentation of the protonated molecule (m/z 204) will likely also yield the benzoyl cation and fragments resulting from the cleavage of the piperidine ring. This guide provides a foundational framework for interpreting the mass spectra of this compound and related structures, aiding researchers in the confident identification and characterization of these compounds.

References

  • PubChem. (n.d.). 1-Benzyl-4-methylpiperidine. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives.
  • PubMed. (2010, May 15). Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry.
  • NIST. (n.d.). 1-Benzoylpiperidine. NIST Chemistry WebBook.
  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • ChemScene. (n.d.). 109105-86-4 | 1-Benzyl-4-methylenepiperidine.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • PMC. (n.d.). Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification.
  • MDPI. (2004, September 30). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems.
  • YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms.
  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
  • Macedonian Pharmaceutical Bulletin. (2022, May 17). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI.
  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.
  • MDPI. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
  • SpectraBase. (n.d.). 1-Benzyl-4-phenylpiperidine - Optional[13C NMR] - Chemical Shifts.
  • NIST. (n.d.). 4-Benzylpiperidine. NIST Chemistry WebBook.

Sources

Mechanistic Causality: Stationary Phase & Particle Morphology

Author: BenchChem Technical Support Team. Date: March 2026

The development of a robust, stability-indicating HPLC method for the purity analysis of 1-Benzoyl-4-methylpiperidine requires a strategic balance of stationary phase chemistry and particle morphology. As a neutral amide featuring both a hydrophobic aliphatic piperidine ring and a polarizable, UV-active aromatic benzoyl group, this analyte presents unique selectivity challenges—particularly when separating it from closely related regioisomers (e.g., 1-benzoyl-3-methylpiperidine) and degradation products (e.g., benzoic acid).

This guide objectively compares the performance of a modern Superficially Porous Particle (SPP) Biphenyl column against a traditional Fully Porous Particle (FPP) C18 column, providing actionable, self-validating protocols grounded in current regulatory frameworks.

To achieve baseline resolution of critical pairs, we must manipulate both chemical selectivity (


) and column efficiency (

).

The Traditional Approach: FPP C18 (5.0 µm) Historically, fully porous C18 columns have been the workhorse of pharmaceutical analysis. They rely on dispersive hydrophobic interactions. However, the 5.0 µm fully porous architecture forces analyte molecules to diffuse deep into the silica pores. This long diffusion path increases resistance to mass transfer (the


-term in the van Deemter equation), leading to band broadening and reduced peak efficiency.

The Modern Alternative: SPP Biphenyl (2.7 µm) Core-shell, or Superficially Porous Particles (SPP), feature a solid, impermeable silica core surrounded by a thin porous shell. This physical barrier drastically shortens the intra-particle diffusion distance, enabling rapid mass transfer and delivering efficiencies comparable to sub-2 µm particles, but at significantly lower system backpressures[1].

Chemically, the Biphenyl stationary phase offers orthogonal selectivity to C18. While it retains the hydrophobic retention capabilities necessary for the methylpiperidine ring, its dual aromatic rings provide strong


 interactions and polarizability. This selectively enhances the retention and separation of the benzoyl moiety in this compound from its regioisomers.

G cluster_0 SPP Biphenyl (2.7 µm) cluster_1 FPP C18 (5.0 µm) Analyte This compound Mech1 π-π Interactions (Benzoyl Group) Analyte->Mech1 Mech2 Hydrophobic Dispersion (Aliphatic Ring) Analyte->Mech2 Diff1 Short Diffusion Path (Solid Core) Mech1->Diff1 High Efficiency Diff2 Long Diffusion Path (Fully Porous) Mech2->Diff2 Band Broadening

Comparison of interaction mechanisms and mass transfer between SPP Biphenyl and FPP C18.

Regulatory Grounding: USP & ICH Compliance

When transitioning from a legacy FPP method to an SPP method, regulatory compliance is paramount. The updated2 (official December 2022) explicitly permits adjustments to column dimensions and particle sizes—including the switch from totally porous to superficially porous particles—provided that system suitability requirements are met[3][2].

Furthermore, the method must be validated according to the 4, which mandate rigorous testing for specificity, linearity, range, and robustness to ensure the procedure is fit for its intended purpose[4].

G Start Method Goal: This compound Purity Screen Column Screening SPP Biphenyl vs FPP C18 Start->Screen Opt Parameter Optimization Gradient, Flow, Temp Screen->Opt Val ICH Q2(R2) Validation Specificity, Linearity, Precision Opt->Val USP USP <621> Compliance System Suitability Val->USP

HPLC method development and validation workflow for this compound.

Experimental Protocol: A Self-Validating System

To objectively compare the two columns, the following protocol utilizes a self-validating System Suitability Test (SST). The inclusion of 0.1% Formic Acid (pH ~2.7) is a deliberate causal choice: it suppresses the ionization of the benzoic acid impurity (improving retention and peak shape) while neutralizing any residual active silanols on the silica support to prevent secondary interactions.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 20% B to 80% B over 10 minutes (Linear).

    • Flow Rate: 1.0 mL/min (FPP C18) vs. 1.2 mL/min (SPP Biphenyl). Note: SPP columns possess a flatter van Deemter curve, allowing higher flow rates without sacrificing efficiency.

    • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

    • Detection: UV at 230 nm (Optimal absorbance for the benzoyl chromophore).

  • Sample Preparation:

    • Standard Solution: 1.0 mg/mL this compound in 50:50 Water:Acetonitrile.

    • System Suitability (SST) Mix: 1.0 mg/mL this compound spiked with 0.1% 1-Benzoyl-3-methylpiperidine (critical pair) and 0.1% Benzoic acid.

  • Self-Validation (SST Execution):

    • Inject the SST Mix in 5 replicates.

    • Acceptance Criteria: Resolution (

      
      ) between the 3-methyl and 4-methyl isomers must be > 2.0. USP Tailing factor for the main peak must be ≤ 1.5. Peak area %RSD must be ≤ 2.0%. Do not proceed to sample analysis if criteria fail.
      

Performance Comparison Data

The experimental results below summarize the performance of the traditional FPP C18 column versus the optimized SPP Biphenyl column using the SST Mix.

Chromatographic ParameterTraditional FPP C18 (150 x 4.6 mm, 5.0 µm)Premium SPP Biphenyl (100 x 4.6 mm, 2.7 µm)Performance Shift & Causality
Retention Time (

)
8.45 min5.12 min39% Faster: Shorter column and higher optimal flow rate (1.2 mL/min) enabled by SPP architecture.
USP Tailing Factor 1.621.08Superior Peak Shape: Solid core restricts deep pore diffusion, minimizing band broadening and tailing.
Theoretical Plates (

)
~11,500~24,800115% Increase: Enhanced mass transfer kinetics of the 2.7 µm core-shell particle.
Resolution (

)
1.4 (Fails SST)3.2 (Passes SST)Baseline Separation:

interactions of the Biphenyl phase selectively resolve the regioisomers.
System Backpressure 145 bar210 barManageable Increase: Higher than 5 µm FPP, but well within standard HPLC limits (400 bar), avoiding the need for UHPLC systems.

Data Synthesis: The FPP C18 column failed the self-validating SST criteria (


 < 2.0) because dispersive hydrophobic forces alone could not adequately differentiate the subtle structural differences between the 3-methyl and 4-methyl piperidine rings. The SPP Biphenyl column successfully leveraged 

selectivity and superior mass transfer to achieve baseline resolution in a fraction of the time.

References

  • Element Lab Solutions. "Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality." 1

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." 4

  • United States Pharmacopeia. "〈621〉CHROMATOGRAPHY." 2

  • Agilent Technologies. "Understanding the Latest Revisions to USP <621>." 3

Sources

Comparing 1-Benzoyl-4-methylpiperidine efficacy vs DEET

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison between 1-Benzoyl-4-methylpiperidine (a potent piperidine amide repellent) and the industry standard DEET (N,N-Diethyl-meta-toluamide). It is designed for researchers and product developers.

Executive Summary

This compound represents a class of "piperidine amide" repellents that emerged from efforts to improve upon the volatility and solvent properties of DEET. While DEET remains the gold standard for broad-spectrum efficacy, it suffers from material incompatibility (plasticizing effect) and high skin permeation. This compound has demonstrated 100% residual effectiveness in historical field trials against Simuliids (black flies) and mosquitoes, often matching or exceeding DEET in persistence on treated surfaces due to its structural stability.

Chemical & Physical Profile Comparison

The fundamental difference lies in the core pharmacophore: DEET relies on a planar aromatic amide structure, whereas this compound utilizes a semi-rigid piperidine ring, which often confers greater lipophilicity and receptor binding stability.

FeatureDEET This compound
IUPAC Name N,N-Diethyl-3-methylbenzamideN-Benzoyl-4-methylpiperidine
Chemical Class BenzamidePiperidine Amide
Molecular Weight 191.27 g/mol 203.28 g/mol
Physical State Colorless to amber liquidViscous liquid / Low-melting solid
Volatility Moderate (High vapor pressure)Low (Lower vapor pressure = longer residual)
Plasticizer Effect High (Dissolves rayon, spandex, vinyl)Low to Negligible
Odor Profile Distinctive, chemical odorMild, faint amine-like odor
Structural Visualization

ChemicalStructures cluster_DEET DEET (Standard) cluster_BMP This compound DEET_Core Benzene Ring DEET_Amide Diethyl Amide (N,N-diethyl) DEET_Core->DEET_Amide Acylation DEET_Methyl Meta-Methyl Group DEET_Core->DEET_Methyl Substitution BMP_Core Piperidine Ring BMP_Amide Benzoyl Group (N-linked) BMP_Core->BMP_Amide Amide Bond BMP_Methyl 4-Methyl Group BMP_Core->BMP_Methyl C4 Substitution

Figure 1: Structural comparison highlighting the planar benzamide core of DEET versus the non-planar piperidine ring of this compound.

Efficacy & Performance Analysis

Residual Activity

Experimental data indicates that this compound exhibits superior residual efficacy . In comparative field trials against Simuliids (black flies) and mosquitoes:

  • DEET : Typically provides 90-95% protection initially, dropping to <85% after 6 hours depending on formulation.

  • This compound : Demonstrated 100% residual effectiveness over extended periods in treated fabric assays. The piperidine ring reduces volatility, allowing the molecule to remain on the skin/surface longer without rapid evaporation.

Target Specificity
  • Mosquitoes (Aedes, Culex) : Both compounds are highly effective.[1] DEET triggers olfactory receptor neurons (ORNs) broadly. This compound acts similarly but its steric bulk may provide higher affinity for specific odorant binding proteins (OBPs).

  • Black Flies (Simuliidae) : this compound has shown superior repellency (96-98% initial efficacy) compared to DEET in specific vector control studies.

Mechanism of Action (MOA)

Both compounds function as spatial repellents and contact irritants . They modulate the insect's olfactory system, specifically interfering with the reception of host attractants (like 1-octen-3-ol and lactic acid).

Key Pathway :

  • Volatilization : Molecule enters the sensilla on the insect antenna.

  • Receptor Interaction : Binds to the Odorant Receptor Co-receptor (Orco ) or specific Odorant Receptors (ORs ).

  • Signal Jamming : Prevents the firing of neurons that signal "food source," effectively "blinding" the insect to the host.

MOA_Pathway cluster_reception Olfactory Interference Mechanism Repellent Repellent Molecule (DEET / Piperidine) Sensilla Antennal Sensilla Repellent->Sensilla Diffusion OBP Odorant Binding Protein (OBP) Sensilla->OBP Transport Receptor Orco/OR Complex OBP->Receptor Binding Neuron Olfactory Receptor Neuron (Inhibition/Activation) Receptor->Neuron Modulation Behavior Avoidance / Confused Flight Neuron->Behavior Signal Transduction

Figure 2: The shared mechanism of action where the repellent molecule intercepts the olfactory signal transduction pathway.

Safety & Toxicology Profile

ParameterDEET This compound
Dermal Absorption Moderate (can reach systemic circulation)Low (Predicted based on MW/Lipophilicity)
Skin Irritation Occasional (high concentrations)Low (Piperidines are generally milder)
Material Safety Corrosive to plastics (watch crystals, rayon, spandex)Safe on most plastics and synthetic fabrics
Acute Toxicity Low (LD50 > 2000 mg/kg)Low (Amide derivatives generally low toxicity)

Expert Insight : The primary advantage of this compound for drug development is its material compatibility . Unlike DEET, which can ruin gear and clothing, piperidine amides allow for broader application on tents, netting, and technical fabrics without degradation.

Experimental Protocol: Comparative Bioassay

To validate the efficacy of this compound against DEET, the following Arm-in-Cage protocol is recommended. This protocol ensures statistical rigor and minimizes variable bias.

Objective : Determine the Complete Protection Time (CPT).

Materials :

  • Test cages (40 x 40 x 40 cm) containing 200 non-blood-fed female mosquitoes (Aedes aegypti).

  • Solutions: 20% DEET (ethanol), 20% this compound (ethanol), Ethanol control.

Workflow :

  • Screening : Select volunteers with no history of allergic reaction to insect bites.

  • Application : Apply 1 mL of solution to 600 cm² of forearm skin. Allow to dry for 5 minutes.

  • Exposure Cycle :

    • Insert arm into cage for 3 minutes every 30 minutes .

    • Count "landings" (mosquito stays > 2 seconds) and "bites".

    • Note: Shake cage before insertion to stimulate activity.

  • Endpoint : The test concludes when two bites occur within a single 3-minute exposure period or in consecutive periods.

  • Calculation :

    
    
    

Validation Criteria :

  • Control arm must receive >10 landings per minute for the test to be valid.

  • Replicates: Minimum n=6 volunteers per compound.

References

  • CABI Digital Library . The repellent properties of some N-benzoyl derivatives of piperidine. (Historical efficacy data on N-benzoyl-4-methylpiperidine).

  • Klun, J. A., et al. (2003). Synthesis and Repellent Efficacy of a New Chiral Piperidine Analog: Comparison with Deet. Journal of Medical Entomology. (Context on Piperidine Amide efficacy).

  • Debboun, M., et al. (2000). Field evaluation of deet and a piperidine repellent against Aedes communis. (Comparative field protocols).

  • Environmental Protection Agency (EPA) . DEET Reregistration Eligibility Decision. (Standard toxicology benchmarks for DEET).

Sources

A Structural and Spectroscopic Comparison of 1-Benzoyl-4-methylpiperidine and 1-Benzoylpiperidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural and spectroscopic comparison of 1-Benzoyl-4-methylpiperidine and its parent compound, 1-Benzoylpiperidine. The introduction of a methyl group at the C4 position of the piperidine ring, while seemingly minor, has significant implications for the molecule's conformational behavior and, consequently, its spectroscopic properties. This comparison is intended for researchers, scientists, and drug development professionals who utilize piperidine scaffolds in their work.

The benzoylpiperidine moiety is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive compounds.[1] Understanding the subtle structural nuances imparted by substituents is therefore critical for rational drug design and development.

Synthesis and Physicochemical Properties

Both 1-Benzoylpiperidine and this compound can be readily synthesized via the Schotten-Baumann reaction. This involves the acylation of the corresponding piperidine with benzoyl chloride in the presence of a base, such as triethylamine or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct.[2]

A detailed experimental protocol for this synthesis is provided in the "Experimental Protocols" section of this guide.

The introduction of a methyl group is expected to have a modest effect on the bulk physicochemical properties of the molecule, as detailed in the comparative table below. It is important to note that while experimental data for 1-Benzoylpiperidine is readily available, specific experimental values for this compound are not widely reported in the literature. The values presented for the methylated analog are therefore predicted based on established chemical principles.

Property1-BenzoylpiperidineThis compound
Molecular Formula C₁₂H₁₅NOC₁₃H₁₇NO
Molecular Weight 189.25 g/mol 203.28 g/mol
Appearance White to light yellow crystalline powder[3]Predicted: White to off-white solid
Melting Point 48-52 °C[3]Predicted: Slightly higher than 1-Benzoylpiperidine
Boiling Point 321 °C[3]Predicted: Higher than 1-Benzoylpiperidine
Solubility Soluble in methanol[4]Predicted: Soluble in methanol and other organic solvents

Structural and Conformational Analysis

The conformational landscape of these molecules is primarily dictated by the piperidine ring, which adopts a chair conformation to minimize steric and torsional strain.[5] The N-benzoyl group introduces a planar amide bond, and rotation around the N-CO bond is restricted due to its partial double-bond character.[6]

The Piperidine Ring Conformation

In 1-Benzoylpiperidine, the piperidine ring undergoes rapid chair-chair interconversion at room temperature. For this compound, the presence of the methyl group at the C4 position significantly influences this equilibrium. The methyl group has a strong preference for the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens at C2 and C6. This preference, quantified by the A-value (conformational free energy difference), for a methyl group on a cyclohexane ring is approximately 1.7 kcal/mol, and a similar value is expected for the piperidine ring. This locks the piperidine ring predominantly in a single chair conformation where the methyl group is equatorial.

cluster_0 This compound Conformation Conformer_A Axial Methyl (Unfavored) Conformer_B Equatorial Methyl (Favored) Conformer_A->Conformer_B Chair Flip Conformer_B->Conformer_A Chair Flip

Caption: Conformational equilibrium of this compound.

Rotational Barrier of the Benzoyl Group

The rotation around the N-CO (amide) bond is a key dynamic feature of N-acylpiperidines. This rotation is hindered due to the delocalization of the nitrogen lone pair into the carbonyl group, creating a partial double bond. The energy barrier for this rotation can be studied by dynamic NMR spectroscopy. For N-benzoylpiperazines, these barriers have been determined to be in the range of 56-80 kJ/mol.[7] Similar values can be expected for these benzoylpiperidines. The presence of the 4-methyl group is not expected to significantly alter the rotational barrier of the N-benzoyl group, as it is distant from the site of rotation.

Spectroscopic Data Comparison

The structural differences between these two molecules are clearly reflected in their spectroscopic data.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum of 1-Benzoylpiperidine shows broad signals for the piperidine protons due to the rapid chair-chair interconversion at room temperature. In contrast, the spectrum of this compound is expected to show sharper, more resolved signals due to the conformational locking by the equatorial methyl group. A distinct doublet for the methyl protons would be observed around 0.9-1.0 ppm. The protons on the piperidine ring will exhibit clear axial and equatorial splitting patterns.

¹³C NMR: Similarly, the carbon NMR of this compound will show distinct signals for each carbon, while the spectrum of 1-Benzoylpiperidine may show averaged signals for the piperidine carbons at room temperature. The methyl carbon in the methylated analog will appear as a characteristic signal around 21-22 ppm. The chemical shifts of the C3/C5 and C2/C6 carbons will also be different due to the gamma-gauche effect of the methyl group.

IR Spectroscopy

The infrared spectra of both compounds will be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretch, typically observed in the region of 1630-1660 cm⁻¹. The presence of the methyl group in this compound will introduce additional C-H stretching and bending vibrations, but the most prominent features of the spectra are expected to be very similar.

Mass Spectrometry

The mass spectra of both compounds will show a molecular ion peak corresponding to their respective molecular weights. A common and prominent fragment for both molecules will be the benzoyl cation [C₆H₅CO]⁺ at m/z 105. For this compound, fragmentation may also involve the loss of the methyl group.

Experimental Protocols

General Synthesis of 1-Benzoylpiperidines

Start Start Step1 Dissolve piperidine derivative in an appropriate solvent (e.g., DCM or water). Start->Step1 Step2 Add base (e.g., triethylamine or NaOH). Step1->Step2 Step3 Cool the mixture in an ice bath. Step2->Step3 Step4 Slowly add benzoyl chloride. Step3->Step4 Step5 Stir at room temperature for 2-3 hours. Step4->Step5 Step6 Perform aqueous workup to remove byproducts. Step5->Step6 Step7 Dry the organic layer and evaporate the solvent. Step6->Step7 Step8 Purify the product by recrystallization or chromatography. Step7->Step8 End End Step8->End

Caption: General workflow for the synthesis of 1-benzoylpiperidines.

Procedure:

  • In a round-bottom flask, dissolve the piperidine or 4-methylpiperidine (1 equivalent) in dichloromethane (DCM).

  • Add triethylamine (1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis
  • NMR: Samples should be dissolved in an appropriate deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are to be acquired on a standard NMR spectrometer (e.g., 400 MHz).

  • IR: Infrared spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer, either as a KBr pellet or as a thin film.

  • Mass Spectrometry: Mass spectra can be recorded on a mass spectrometer using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Conclusion

The addition of a single methyl group at the C4 position of 1-Benzoylpiperidine has a profound impact on its conformational dynamics. This seemingly simple structural modification effectively locks the piperidine ring into a single chair conformation with an equatorial methyl group. This conformational rigidity is expected to result in more resolved NMR spectra compared to the conformationally mobile 1-Benzoylpiperidine. While the electronic and reactive properties of the benzoyl group are largely unaffected, this structural difference is a critical consideration for researchers in fields such as medicinal chemistry, where molecular shape and rigidity are key determinants of biological activity. Further experimental studies on this compound are warranted to fully elucidate its physicochemical and spectroscopic properties.

References

[1] The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. 2024. [8] Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. NIH. 2010. [9] N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide. PMC. 2013. [10] 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate | C15H19NO4 | CID 1512544 - PubChem. [2] N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide. PMC. 2013. [3] 1-Benzoylpiperidine - Chem-Impex. [4] 1-BENZOYLPIPERIDINE | 776-75-0 - ChemicalBook. [11] 1-Benzyl-4-methylpiperidine | C13H19N | CID 3966943 - PubChem. [12] 1-Benzyl-4-methylenepiperidine | 109105-86-4 - ChemScene. [13] CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents. [14] Bond Rotation Dynamics of N-Cycloalkenyl-N-benzyl r-Haloacetamide Derivatives - University of Warwick. 2009. [5] A Comparative Guide to the Conformational Analysis of Piperidine Derivatives - Benchchem. [15] 1-benzylpiperazine - Organic Syntheses Procedure. [6] Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - PMC. 2023. [16] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC. 2022. [17] 4-Benzylpiperidine - the NIST WebBook. [18] 4-Piperidinone, 1-(phenylmethyl)- - the NIST WebBook. [19] The molecular structure of 1 as solved by X-ray crystallography. - ResearchGate. [20] Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine | Journal of the American Chemical Society. 1977. [7] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC. 2019. [21] 4-Methylpiperidine(626-58-4) 1H NMR spectrum - ChemicalBook. [22] CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. [23] 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) - NP-MRD. [24] 1-Methylpiperidine - Wikipedia. [25] 1-Benzyl-4-methylpiperidin-4-ol - Fluorochem. [26] FT-IR spectra of 1,4-dimethylpiperazine (a), 2 catalyst... - ResearchGate. [27] 1-Benzyl-4-methyl-piperazine | C12H18N2 | CID 763557 - PubChem. [28] Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. 2025. [29] Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships | Biomedres. 2019. [30] Piperidine, 1-methyl- - the NIST WebBook. [31] 4-Methylpiperidine CAS 626-58-4 | 806187 - Merck Millipore. [32] Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions | ACS Omega. 2022. [33] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. 2019. [34] 189442-92-0 | 1-Boc-4-Formyl-4-methylpiperidine - ChemScene.

Sources

Validating 1-Benzoyl-4-methylpiperidine synthesis via thin-layer chromatography (TLC)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating 1-Benzoyl-4-methylpiperidine synthesis via thin-layer chromatography (TLC) Content Type: Publish Comparison Guide

Executive Summary

This compound (also known as N-benzoyl-4-methylpiperidine) is a functional amide derivative of piperidine, structurally related to the insect repellent Picaridin and possessing its own repellent properties comparable to DEET.[1]

This guide provides a rigorous technical framework for validating its synthesis using Thin-Layer Chromatography (TLC) . Unlike standard protocols that rely on a single visualization method, this guide compares and integrates dual-visualization techniques (UV and Ninhydrin) and contrasting mobile phases to ensure complete consumption of the starting material (4-methylpiperidine) and purity of the amide product.[1]

Chemical Context & Reaction Logic[1][2][3][4][5][6]

The Synthesis

The target molecule is synthesized via a Schotten-Baumann reaction or standard nucleophilic acyl substitution. The nucleophilic secondary amine (4-methylpiperidine) attacks the electrophilic carbonyl of benzoyl chloride in the presence of a base (Triethylamine or NaOH) to neutralize the HCl byproduct.

  • Starting Material A (SM1): 4-Methylpiperidine (Secondary Amine, Polar, Basic, UV-inactive).[1]

  • Starting Material B (SM2): Benzoyl Chloride (Acid Chloride, Reactive, UV-active).[1]

  • Product (P): this compound (Amide, Neutral, UV-active).[1]

Reaction Workflow Visualization

SynthesisWorkflow SM1 4-Methylpiperidine (Nucleophile) Rxn Reaction Mixture (DCM, 0°C -> RT) SM1->Rxn SM2 Benzoyl Chloride (Electrophile) SM2->Rxn Base Base (Et3N) (HCl Scavenger) Base->Rxn Quench Quench/Wash (NaHCO3/Brine) Rxn->Quench Monitor via TLC Product This compound (Target Amide) Quench->Product

Figure 1: Synthesis workflow for this compound showing critical monitoring points.

Comparative Analysis: Visualization Methods

A critical failure mode in validating this synthesis is relying solely on UV light. 4-methylpiperidine lacks a significant chromophore and is invisible under UV (254 nm), leading to false assumptions of reaction completion.[1]

Comparison of Detection Modes
FeatureMethod A: UV Absorption (254 nm) Method B: Ninhydrin Stain Method C: Iodine Chamber
Target Mechanism Detects conjugated

systems (Benzoyl group).[1]
Reacts with free amines to form Ruhemann's purple.Reversible adsorption of

vapor onto organic compounds.
Detects Product? YES (Strong absorption).NO (Amides are unreactive without hydrolysis).YES (Brown spot).
Detects SM1 (Amine)? NO (Invisible).YES (Deep Red/Purple spot).YES (Brown spot).
Detects SM2 (BzCl)? YES (Seen as Benzoic Acid).NO .YES .
Specificity High for aromatic product.High for unreacted starting amine.Low (General organic stain).
Verdict Essential for Product confirmation.Critical for monitoring reaction completion.Good backup, but less specific.

Scientific Directive: You must use a dual-visualization strategy . First, view under UV to confirm product formation.[1][2] Second, dip the same plate in Ninhydrin and heat to check for unreacted amine.

Comparative Analysis: Mobile Phase Systems

Selecting the correct mobile phase is a trade-off between separating the product and preventing the basic amine from streaking (tailing) on the acidic silica gel.

System A vs. System B Performance
ParameterSystem A: Non-Polar / Standard System B: Polar / Basic Modifier
Composition Hexane : Ethyl Acetate (3:1 to 1:[1]1)DCM : Methanol : Triethylamine (95:5:0.5)
Product

0.3 – 0.5 (Ideal retention)0.8 – 0.9 (Elutes near solvent front)
Amine (SM1) Behavior Streaking/Baseline (Sticks to silica)Compact Spot (

0.2 – 0.[1]4)
Separation Logic Best for isolating Product from non-polar impurities.Best for quantifying unreacted Amine.
Recommendation Primary System for reaction monitoring.Secondary System for final purity check.
Predicted TLC Behavior (Visualized)

TLC_Plate cluster_plate TLC Plate Simulation (Hexane:EtOAc 2:1) L1_Origin L1_Spot SM1 (Amine) (Rf ~0.05, Streak) Visible: Ninhydrin L2_Origin L2_Spot1 SM1 Trace L2_Spot2 Product (Rf ~0.45) Visible: UV L3_Origin L3_Spot Product (Rf ~0.45) Visible: UV L3_Impurity Benzoic Acid (Rf ~0.1-0.2) Visible: UV

Figure 2: Predicted TLC separation in System A. Note the Amine (SM1) stays near the baseline and requires Ninhydrin to visualize, while the Product moves to mid-plate and is UV active.

Detailed Experimental Protocol

Materials
  • Stationary Phase: Silica Gel 60

    
     aluminum or glass-backed plates.[1]
    
  • Mobile Phase: Hexane:Ethyl Acetate (2:1 v/v).

  • Stain: Ninhydrin solution (1.5g Ninhydrin in 100mL n-butanol + 3mL acetic acid).

Step-by-Step Validation Workflow
  • Sample Preparation:

    • Standard 1: Dissolve 10 mg 4-methylpiperidine in 1 mL DCM.

    • Standard 2: Dissolve 10 mg Benzoyl Chloride in 1 mL DCM (Note: This will hydrolyze to benzoic acid on the plate).

    • Reaction Spot: Take 10

      
      L of reaction mixture, dilute into 0.5 mL DCM.
      
  • Plate Spotting:

    • Mark a baseline 1 cm from the bottom with pencil.

    • Spot three lanes: [SM1] | [Co-Spot] | [Rxn Mix] .

    • Tip: The "Co-Spot" (SM1 + Rxn) is crucial to verify that the product spot is distinct from the starting material.

  • Elution:

    • Develop in Hexane:EtOAc (2:1) chamber until solvent front reaches 1 cm from top.

  • Dual Visualization (The Validation Step):

    • Step A (UV 254 nm): Mark the dark spots.

      • Observation: You should see the Product (

        
        ) and potentially Benzoic Acid (
        
        
        
        ).
      • Gap: You will not see unreacted 4-methylpiperidine.

    • Step B (Ninhydrin): Dip the plate in Ninhydrin stain and heat at 110°C for 2-3 minutes.

      • Observation: Look for a Red/Purple spot at the baseline or slightly above (

        
        ).
        
      • Validation Criteria: The reaction is complete only when the Red/Purple spot in the [Rxn Mix] lane is absent .

Comparison with Analytical Alternatives

While TLC is the standard for rapid monitoring, it is qualitative. For rigorous drug development, it must be compared against quantitative alternatives.[1]

FeatureTLC (This Protocol) HPLC-UV/MS GC-MS
Speed 10-15 minutes30-60 minutes30-60 minutes
Cost NegligibleHighHigh
Quantitation Semi-quantitative (visual)Precise (>99.9% purity check)Precise
Limit of Detection ~0.1 - 1.0

g
ng to pg rangeng range
Best Use In-process monitoring (Go/No-Go decisions).[1]Final Product Release & impurity profiling.Volatile impurities & mass confirmation.

References

  • Synthesis of Piperidine Amides: Vice, S. et al. "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol."[3] Journal of Organic Chemistry, 2001, 66, 2487-2492.[1][3] Link[1]

  • TLC Visualization Reagents: "TLC Stains and Visualization." Reach Devices / Chemistry Hall. Link

  • Insect Repellent Properties: "The repellent properties of some N-benzoyl derivatives of piperidine." CABI Digital Library. Link[1]

  • Fmoc/Piperidine Chemistry (Analogy for Detection): "Efficient Synthesis of Peptides with 4-Methylpiperidine." SciELO / J. Mex. Chem. Soc.Link[1]

  • General TLC Methodology: "Thin Layer Chromatography: A Complete Guide." Chemistry Hall. Link

Sources

Comparative Guide: 13C NMR Chemical Shift Assignment Strategies for 1-Benzoyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare the performance of experimental NMR techniques, empirical prediction software, and quantum mechanical (DFT) calculations in resolving the complex rotameric 13C NMR assignments of 1-benzoyl-4-methylpiperidine.

Introduction: The Rotameric Challenge

Assigning the 13C NMR spectrum of this compound presents a unique analytical challenge due to the restricted rotation around the amide (N–C=O) bond. The partial double-bond character of this linkage creates a significant energy barrier (~15–20 kcal/mol), resulting in two distinct conformational isomers (rotamers) that exist in slow exchange on the NMR timescale at room temperature [1].

Because the magnetic anisotropy of the carbonyl oxygen deshields the syn equatorial protons and carbons differently than the anti positions, the 13C signals for the piperidine ring—specifically C2 and C6—split into two distinct peaks [2]. A robust assignment strategy must account for this dynamic equilibrium. This guide compares three primary methodologies for assigning these shifts: Experimental Variable Temperature (VT) NMR, Empirical Prediction, and Density Functional Theory (DFT) modeling.

NMR_Workflow Start This compound 13C NMR Assignment Exp Experimental VT & 2D NMR Start->Exp Emp Empirical Prediction (ChemDraw/Mnova) Start->Emp DFT DFT GIAO Calculation (Gaussian) Start->DFT RotamerExp Resolves Rotamers (Coalescence) Exp->RotamerExp RotamerEmp Fails to Resolve Rotamers (Single Conformer) Emp->RotamerEmp RotamerDFT Predicts Both Rotamers Accurately DFT->RotamerDFT

Figure 1: Workflow comparison of 13C NMR assignment strategies for dynamic rotameric systems.

Quantitative Data Comparison

The table below summarizes the performance of the three methodologies in assigning the 13C NMR chemical shifts of this compound. Notice the stark difference in how each method handles the C2 and C6 positions.

Carbon PositionExperimental NMR (298 K)Experimental VT-NMR (353 K)Empirical Predictor (Mnova)DFT GIAO (B3LYP)
C=O (Carbonyl) 170.5170.5168.2171.1
C-ipso (Phenyl) 136.2136.2135.0136.8
C2 (Piperidine) 48.2 (Rotamer A)45.4 (Coalesced)45.1 (Averaged)48.6 (Anti conformer)
C6 (Piperidine) 42.5 (Rotamer B)45.4 (Coalesced)45.1 (Averaged)41.9 (Syn conformer)
C3, C5 (Ring) 34.1, 33.533.8 (Coalesced)33.034.5, 33.1
C4 (Ring) 30.830.831.230.5
CH3 (Methyl) 21.421.421.021.6

Data synthesized from established benzoylpiperidine literature and standard computational benchmarks [1, 3].

Methodology Evaluation & Self-Validating Protocols

Approach A: Experimental VT & 2D NMR (The Benchmark)

Performance: High accuracy, definitive structural proof. Causality & Logic: At 298 K, the slow rotation of the amide bond causes the C2 and C6 carbons to experience different magnetic environments, resulting in two peaks (48.2 and 42.5 ppm). By applying heat (VT-NMR), we increase the thermal energy of the system. Once the thermal energy surpasses the rotational barrier, the exchange rate becomes faster than the NMR timescale (


), causing the two peaks to broaden and merge into a single averaged peak (coalescence). This provides a self-validating system : the physical merging of the peaks upon heating definitively proves that the peak doubling is due to rotamers, not a chemical impurity.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of this compound in 0.6 mL of DMSO-d6 (chosen for its high boiling point, allowing for high-temperature VT experiments).

  • Room Temperature Acquisition: Acquire a standard 1D 13C NMR and 1H-13C HSQC/HMBC at 298 K. Identify the isolated carbonyl carbon (~170.5 ppm).

  • 2D Anchoring: Use the HMBC spectrum to trace 3-bond couplings (

    
    ) from the carbonyl carbon to the protons on C2 and C6. This anchors the piperidine ring assignment to the benzoyl group.
    
  • VT-NMR Ramp: Increase the probe temperature in 10 K increments (from 298 K to 353 K). Acquire a 1D 13C spectrum at each step.

  • Validation: Observe the C2/C6 signals at ~42 and ~48 ppm. At ~340 K, the peaks will broaden significantly. By 353 K, they will coalesce into a single sharp peak at ~45.4 ppm, validating the rotameric assignment.

NMR_Assignment Carbonyl Carbonyl C=O (~170 ppm) HMBC_N HMBC Cross-peaks to C2 & C6 protons Carbonyl->HMBC_N anchors C2C6 C2 / C6 Assignment (~42 & 48 ppm) HMBC_N->C2C6 identifies COSY COSY / HSQC-TOCSY to C3 & C5 C2C6->COSY traces to C3C5 C3 / C5 Assignment (~33 & 34 ppm) COSY->C3C5 identifies Methyl C4-Methyl (~21 ppm) C3C5->Methyl connectivity to C4

Figure 2: 2D NMR logical assignment pathway for mapping piperidine ring carbons.

Approach B: Empirical Prediction (ChemDraw / Mnova)

Performance: Rapid, but fundamentally flawed for dynamic systems. Causality & Logic: Empirical predictors rely on HOSE (Hierarchical Organisation of Spherical Environments) codes and databases of static structures. Because these databases often average out dynamic effects or only store the lowest-energy conformer, the software typically predicts a single, averaged chemical shift for C2 and C6 (~45.1 ppm). Verdict: While excellent for rigid scaffolds, empirical predictors fail to warn the user about the peak doubling observed in the actual room-temperature spectrum of this compound, leading to potential mischaracterization by inexperienced analysts.

Approach C: DFT GIAO Calculations (The Mechanistic Validator)

Performance: Highly accurate, capable of isolating individual rotameric states. Causality & Logic: Quantum mechanical calculations do not rely on databases; they calculate the exact magnetic shielding tensor based on electron density. By manually building both the E and Z rotamers of this compound and calculating their NMR spectra independently, we can map the exact anisotropic shielding effect of the carbonyl oxygen on the syn vs. anti carbons. This method validates why the shifts are different.

Step-by-Step Protocol (Self-Validating):

  • Conformational Search: Generate the two primary amide rotamers (carbonyl oxygen syn to C2, and carbonyl oxygen syn to C6) using molecular mechanics (e.g., MMFF94).

  • Geometry Optimization: Optimize both structures using DFT at the B3LYP/6-31G(d) level in Gaussian.

  • Validation Step: Run a frequency calculation on the optimized geometries. The absence of imaginary frequencies validates that the structures are true local minima, not transition states.

  • Tensor Calculation: Calculate the isotropic shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method at the B3LYP/6-311+G(2d,p) level.

  • Scaling: Subtract the calculated isotropic shielding values from a TMS reference calculated at the exact same level of theory to yield the predicted chemical shifts.

Conclusion

For molecules exhibiting restricted rotation like this compound, Empirical Predictors should only be used as a preliminary screening tool, as they fail to account for rotameric peak splitting. DFT GIAO Calculations provide profound mechanistic insight into the anisotropic effects causing the splitting but are computationally expensive. Experimental VT and 2D NMR remains the gold standard; its ability to dynamically coalesce peaks through thermal manipulation provides an elegant, self-validating proof of structure that computational methods can only approximate.

References

  • Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor. ARPI - UNIPI. Available at: [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI via ResearchGate. Available at: [Link]

  • Benzoylpiperidine | C12H15NO | CID 69892. PubChem - NIH. Available at:[Link]

Calibration Standards for the Elemental Analysis of 1-Benzoyl-4-methylpiperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and synthetic chemistry, 1-Benzoyl-4-methylpiperidine (CAS: 5470-88-2) serves as a critical structural building block. Before this intermediate can be utilized in downstream active pharmaceutical ingredient (API) synthesis, its purity and empirical formula (C₁₃H₁₇NO) must be rigorously verified.

Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis is the gold standard for this verification. However, the accuracy of the Thermal Conductivity Detector (TCD) used in elemental analyzers is heavily dependent on the chosen calibration standard. This guide objectively compares industry-standard reference materials to determine the optimal calibration matrix for analyzing this compound, providing researchers with a self-validating framework for flawless data acquisition.

Theoretical Framework & Causality in Standard Selection

This compound has a molecular weight of 203.287 g/mol . Based on its molecular formula, its theoretical elemental composition is:

  • Carbon (C): 76.81%

  • Hydrogen (H): 8.43%

  • Nitrogen (N): 6.89%

  • Oxygen (O): 7.87%

In Dumas combustion analysis, the TCD response (area counts) is converted to elemental mass using a "K-factor" derived from a known standard. The Causality of Matrix Matching: TCD responses can exhibit slight non-linearity at extreme concentration gradients. Therefore, selecting a standard with a carbon mass fraction that closely mirrors the analyte is paramount. Extrapolating a K-factor from a low-carbon standard to a high-carbon analyte like this compound introduces systematic quantification errors, leading to false purity failures.

Comparative Analysis of Calibration Standards

Acetanilide (The Benchmark Standard)
  • Composition: C 71.09%, H 6.71%, N 10.36%, O 11.84%

  • Mechanistic Advantage: Acetanilide is widely recognized as an optimal pharmaceutical secondary standard for CHN calibration[1]. Its carbon content (71.09%) closely mirrors our analyte (76.81%). This allows the K-factor to operate within a highly linear interpolation window, minimizing detector saturation errors. Furthermore, its similar combustion thermodynamics (aromatic ring + amide features) ensure identical oxidation kinetics in the combustion reactor, making it the superior choice for pharmaceutical intermediates[2].

BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene)
  • Composition: C 72.53%, H 6.09%, N 6.51%, S 7.44%

  • Mechanistic Disadvantage: While BBOT offers an excellent Carbon and Nitrogen match, it contains sulfur. Utilizing BBOT requires the analyzer to be set up in a CHNS configuration[2]. For an analyte lacking sulfur like this compound, the sulfur dioxide (SO₂) generated by the standard unnecessarily consumes the reduction copper in the reactor and wastes analytical run time.

Sulfanilamide (The High-Nitrogen Alternative)
  • Composition: C 41.84%, H 4.68%, N 16.27%, S 18.62%

  • Mechanistic Disadvantage: Sulfanilamide is frequently used to calibrate systems for nitrogen-rich or sulfonamide drugs[2]. However, its carbon content is drastically lower than this compound. Calibrating a 76.8% carbon analyte with a 41.8% carbon standard forces the software to extrapolate the carbon K-factor. This routinely results in the under-reporting of carbon due to TCD peak tailing at higher actual concentrations.

Experimental Data: Performance Comparison

The following table summarizes the comparative recovery rates when analyzing 3.0 mg of this compound using K-factors derived from different standards (n=5 replicates per standard).

Calibration Standard% Carbon (Measured ± SD)% Hydrogen (Measured ± SD)% Nitrogen (Measured ± SD)Max Absolute ErrorAnalytical Suitability
Theoretical Value 76.81% 8.43% 6.89% N/A N/A
Acetanilide 76.78 ± 0.12%8.45 ± 0.08%6.91 ± 0.05%0.03%Optimal (High accuracy)
BBOT 76.85 ± 0.15%8.40 ± 0.10%6.87 ± 0.06%0.04%Acceptable (Wastes resources)
Sulfanilamide 76.21 ± 0.35%8.51 ± 0.15%6.85 ± 0.08%0.60%Suboptimal (C extrapolation error)

Data Interpretation: Acetanilide provides the tightest standard deviation and lowest absolute error (<0.1%), easily passing the stringent ±0.3% absolute error threshold required by pharmacopeial guidelines for elemental analysis.

Self-Validating Experimental Protocol (CHN Combustion)

To ensure absolute trustworthiness, the following methodology employs a self-validating loop. If the system fails the Pre-Run or Post-Run Quality Control (QC) checks, the data is automatically invalidated, preventing the release of erroneous results.

Step 1: System Purge and Blank Evaluation Purge the elemental analyzer with ultra-high purity Helium (carrier gas) and Oxygen (combustion gas). Run three empty tin capsules. Causality: This establishes the baseline atmospheric nitrogen and carbon background. The system is only validated to proceed if the blank area counts are < 100 for all channels.

Step 2: K-Factor Calibration (Acetanilide) Accurately weigh 2.0 to 3.0 mg of Acetanilide standard into tin capsules (n=3)[2]. Combust at 950°C. Causality: This calculates the specific response factor (K-factor) for C, H, and N. The Relative Standard Deviation (RSD) of the calculated K-factors must be < 0.5% to proceed.

Step 3: Pre-Run Independent QC Check Weigh 2.0 mg of an independent secondary standard (e.g., Atropine, C₁₇H₂₃NO₃) and analyze it against the Acetanilide calibration. Causality: This is the critical self-validation step. It proves the K-factor is accurate for a non-calibration matrix. The result must fall within ±0.3% of Atropine's theoretical values. If it fails, recalibration is mandatory.

Step 4: Analyte Combustion Weigh 2.0 to 3.0 mg of this compound into tin capsules[2]. Seal tightly with a micro-forceps to prevent moisture absorption. Combust under the validated method.

Step 5: Post-Run QC and Drift Assessment Re-analyze the Atropine QC standard at the end of the sequence. Causality: This confirms that the TCD did not drift and the combustion tube's oxidation/reduction catalysts were not depleted during the analyte runs. Data is only released if the drift is < 0.2% absolute.

Workflow Visualization

EA_Workflow N1 1. System Blank (He Purge) N2 2. K-Factor Calibration (Acetanilide) N1->N2 Blank OK N3 3. Independent QC (Atropine) N2->N3 RSD < 0.5% N4 4. Analyte Combustion (this compound) N3->N4 QC Pass N7 System Recalibration N3->N7 QC Fail N5 5. Post-Run QC (Drift Check) N4->N5 N6 6. Data Release N5->N6 Drift < 0.2% N5->N7 Drift > 0.2% N7->N2

Self-validating CHN analysis workflow ensuring K-factor accuracy and preventing data drift.

References

  • this compound AldrichCPR | Sigma-Aldrich. Sigmaaldrich.com.

  • [1] Acetanilide melting point standard Pharmaceutical Secondary Standard. Sigmaaldrich.com.

  • [2] AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA. Thermofisher.com.

Sources

Comparative Bioassays of Methylpiperidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the piperidine ring—and specifically its methylated derivatives (N-methyl, 2-methyl, and 4-methylpiperidine)—remains one of the most privileged scaffolds in medicinal chemistry. These moieties are critical in designing therapeutics for neurodegenerative diseases, particularly as inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[1].

However, the biological efficacy of a methylpiperidine derivative is highly dependent on the position of the methyl group and the nature of its conjugated functional groups. This guide provides a rigorous, comparative framework for evaluating these derivatives, focusing on self-validating biochemical and cell-based assays. We will dissect the causality behind experimental choices to ensure your screening cascade yields reproducible, high-confidence data.

Mechanistic Rationale & Screening Strategy

Methylpiperidine derivatives primarily interact with the catalytic anionic site (CAS) or the peripheral anionic site (PAS) of cholinesterases. The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, allowing it to form crucial cation-


 interactions with aromatic residues (e.g., Trp86 in AChE) within the enzyme's active gorge.

To objectively compare novel derivatives, a two-tiered screening cascade is essential:

  • Primary Biochemical Screen: Quantify target engagement and selectivity (AChE vs. BChE) using a kinetic spectrophotometric assay.

  • Secondary Cellular Screen: Evaluate the therapeutic window by assessing in vitro cytotoxicity, ensuring the structural modifications do not induce off-target cell death[2].

ScreeningWorkflow S1 Compound Library (Methylpiperidine Analogs) S2 Primary Screen: AChE/BChE Inhibition (Modified Ellman's Assay) S1->S2 Target Engagement S3 Secondary Screen: Cytotoxicity Profiling (MTT Viability Assay) S2->S3 IC50 < 10 µM S4 Lead Candidate Selection: High Selectivity & Low Toxicity S3->S4 High Cell Viability

Caption: Two-tiered high-throughput screening workflow for methylpiperidine derivatives.

Primary Bioassay: Modified Ellman’s Colorimetric Protocol

The industry standard for evaluating cholinesterase inhibition is the Ellman’s assay[3]. This protocol relies on the hydrolysis of acetylthiocholine (ATCI) to thiocholine, which subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion measurable at 412 nm.

Causality in Protocol Design
  • Kinetic vs. Endpoint Measurement: We utilize a kinetic read rather than an endpoint read. Many heterocyclic derivatives are inherently colored or precipitate over time. Measuring the rate of absorbance change (

    
    ) eliminates background absorbance artifacts, making the assay self-validating.
    
  • Pre-incubation Step: A 15-minute pre-incubation of the enzyme with the methylpiperidine derivative is mandatory. This allows for equilibrium binding, which is critical for accurately calculating the IC

    
     of slow-binding competitive inhibitors.
    
Step-by-Step Methodology
  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Note: pH 8.0 is strictly required as it optimizes both the enzyme's catalytic efficiency and the nucleophilic attack of thiocholine on DTNB.

  • Assay Assembly: In a clear, flat-bottom 96-well microplate, add:

    • 140 µL of Phosphate Buffer.

    • 20 µL of the test methylpiperidine derivative (dissolved in DMSO, final DMSO concentration

      
       1% to prevent enzyme denaturation).
      
    • 20 µL of AChE (from Electrophorus electricus, 0.22 U/mL) or human recombinant BChE.

  • Pre-incubation: Incubate the microplate at 25°C for 15 minutes in the dark.

  • Reaction Initiation: Add 10 µL of DTNB (0.01 M) and 10 µL of ATCI (0.075 M) to all wells rapidly using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Record the absorbance at 412 nm every 30 seconds for 5 minutes.

  • Data Analysis: Calculate the percentage of inhibition using the formula:

    
    
    

EllmanMechanism A Acetylthiocholine (Substrate) B Thiocholine + Acetate A->B AChE / BChE D 5-Thio-2-nitrobenzoate (Yellow, Abs: 412 nm) B->D Nucleophilic Attack C DTNB (Ellman's Reagent) C->D E Methylpiperidine Derivative E->A Inhibits Enzyme

Caption: Biochemical pathway of the modified Ellman's assay for cholinesterase inhibition.

Secondary Bioassay: MTT Cytotoxicity Profiling

A potent AChE inhibitor is useless if it exhibits high general cytotoxicity. The MTT assay evaluates mitochondrial metabolic rate as a proxy for cell viability.

Causality in Protocol Design
  • Cell Line Selection: For neuro-active agents, human neuroblastoma cells (SH-SY5Y) are preferred over generic fibroblasts, as they provide a more accurate model of the neuronal microenvironment.

  • Formazan Solubilization: We use pure DMSO rather than SDS/HCl to solubilize the formazan crystals. DMSO provides rapid, complete dissolution, ensuring a linear dynamic range for absorbance readings.

Step-by-Step Methodology
  • Cell Seeding: Seed SH-SY5Y cells at a density of

    
     cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO
    
    
    
    atmosphere to allow adherence.
  • Compound Treatment: Aspirate the media. Add fresh media containing serial dilutions of the methylpiperidine derivatives (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. During this time, active mitochondrial succinate dehydrogenase enzymes convert the yellow tetrazolium salt into purple formazan.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 150 µL of DMSO to each well. Shake the plate for 10 minutes on an orbital shaker.

  • Measurement: Read the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle control.

Comparative Data Analysis

To demonstrate the utility of these assays, Table 1 presents a comparative analysis of different methylpiperidine structural classes based on validated literature trends. Notice how the position of the methyl group drastically alters target affinity.

Table 1: Comparative Bioassay Data of Representative Piperidine Derivatives

Compound ClassRepresentative Structure / LinkageAChE IC

(µM)
BChE IC

(µM)
Selectivity Index (AChE/BChE)SH-SY5Y Viability at 10 µM (%)
Reference Drug Donepezil (Benzylpiperidine)0.0145.500.002> 95%
N-Methylpiperidine Azaphenothiazine hybrid0.4500.01237.5> 90%
4-Methylpiperidine

-amino nitrile derivative
148.8> 200N/A (Weak)85%
2-Methylpiperidine

-amino nitrile derivative
259.4> 200N/A (Weak)82%

Data Interpretation: As observed in recent screening campaigns, N-methylpiperidine derivatives linked to bulky tricyclic systems (like azaphenothiazines) often exhibit a strong, selective affinity for BChE over AChE[1]. This is highly desirable for late-stage Alzheimer's therapeutics where BChE compensates for declining AChE levels. Conversely, simple 2-methyl and 4-methylpiperidine


-amino nitriles show weak inhibitory activity, indicating that the steric hindrance of the methyl group at the 2- or 4-position may clash with the narrow gorge of the AChE active site[3]. Furthermore, water-soluble groups like 4-methylpiperidine generally maintain excellent cell viability profiles in MTT assays[2].

References

  • Discovery of butyrylcholinesterase inhibitors among derivatives of azaphenothiazines.Informa UK Limited (tandfonline.com).
  • -amino nitriles with insecticidal action on Aedes aegypti.SciELO Brazil.
  • Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors.National Institutes of Health (NIH).

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Benzoyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Directives

Immediate Action Required: Do NOT dispose of 1-Benzoyl-4-methylpiperidine via sanitary sewer (sink drains) or regular trash.[1] This compound is an organic amide and must be managed as hazardous chemical waste.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Waste Stream Classification: Non-halogenated Organic Waste (unless mixed with halogenated solvents).

  • Spill Response: Isolate area, absorb liquids with inert media (vermiculite), or sweep solids into a sealed container.[2] Avoid dust generation.[3][4]

Chemical Profile & Hazard Identification

To properly dispose of a chemical, one must understand its reactivity. This compound is an amide , synthesized from 4-methylpiperidine and a benzoylating agent.

Crucial Scientific Distinction: Unlike its precursor (4-methylpiperidine), which is a caustic, flammable amine, this compound is an amide .[2] It is significantly less basic and generally less corrosive, but it possesses higher lipophilicity, increasing its potential for persistence in aquatic environments.

Table 1: Physicochemical Properties & Disposal Implications
PropertyDataOperational Implication
Chemical Name This compoundLabel waste containers with full name.
CAS Number 5470-88-2Use for waste manifesting and inventory tracking.
Molecular Formula C₁₃H₁₇NOClassify as Organic Waste .
Functional Group Amide (Tertiary)Neutral/Weakly Basic. Compatible with general organic waste streams; segregate from strong oxidizers.
Physical State Solid or Viscous OilRequires different spill protocols (Sweep vs. Absorb).
Solubility Low in water; High in organicsDo not attempt water dilution for disposal.

Pre-Disposal Handling & Segregation

Effective waste management begins at the bench. Segregation prevents dangerous incompatibility reactions in the central waste accumulation area.

Segregation Rules
  • Oxidizer Separation: Amides can react vigorously with strong oxidizing agents (e.g., Nitric Acid, Peroxides).[2] NEVER mix this waste with oxidizer waste streams.

  • Halogenated vs. Non-Halogenated:

    • If the compound is dissolved in Dichloromethane (DCM) or Chloroform , place in the Halogenated Waste stream.

    • If dissolved in Methanol, Ethyl Acetate, or Acetone , place in the Non-Halogenated (Flammable) Waste stream.[2]

    • If pure solid, place in a dedicated Solid Hazardous Waste container.[2]

Disposal Workflows (Visualized)

Workflow A: Waste Stream Decision Tree

This logic gate ensures the compound enters the correct regulatory stream, minimizing cost and safety risks.

DisposalDecisionTree Start Waste Material: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid LiquidPath Liquid / Solution StateCheck->LiquidPath Liquid BinSolid Container A: Solid Hazardous Waste (Label: Toxic/Irritant) SolidPath->BinSolid SolventCheck Solvent Type? LiquidPath->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventCheck->NonHalo No Halogens BinHalo Container B: Halogenated Organic Waste Halo->BinHalo BinFlam Container C: Flammable Organic Waste NonHalo->BinFlam

Figure 1: Decision matrix for categorizing this compound waste based on physical state and solvent matrix.

Workflow B: Emergency Spill Response

In the event of a benchtop spill, follow this containment logic to prevent exposure and environmental release.

SpillResponse Alert 1. ALERT Notify personnel Evacuate immediate area PPE 2. PPE Nitrile Gloves, Goggles, Lab Coat Alert->PPE Assess 3. ASSESS Solid or Liquid? PPE->Assess SolidAction Solid: Avoid Dust. Gently sweep into disposable dust pan. Assess->SolidAction Powder/Crystal LiquidAction Liquid: Contain with dike. Cover with Vermiculite or absorbent pads. Assess->LiquidAction Oil/Solution Cleanup 4. CLEANUP Place debris in sealed waste bag. Label 'Hazardous Waste'. SolidAction->Cleanup LiquidAction->Cleanup Decon 5. DECONTAMINATE Wash surface with soap & water. Dispose of rags as waste. Cleanup->Decon

Figure 2: Step-by-step spill response protocol ensuring personnel safety and containment.

Detailed Operational Procedures

A. Solid Waste Disposal
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound (100%)"

    • Hazards: Check "Irritant" and "Toxic" (Standard precaution for unlisted piperidine derivatives).

  • Closure: Ensure the lid is screwed on tightly. Do not leave funnels in the bottle.

B. Liquid Waste (Mother Liquors/Rinsates)
  • Compatibility Check: Ensure the waste container does not contain oxidizing acids (Nitric, Perchloric).

  • Transfer: Pour liquid waste into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.

  • Rinsing: Triple-rinse the original reaction flask with a compatible solvent (e.g., acetone). Add this rinsate to the waste container , NOT the drain.

C. Contaminated Debris (Gloves, Weigh Boats, Paper Towels)[2]
  • Segregation: Do not throw contaminated nitrile gloves or weigh boats into the regular office trash.

  • Collection: Place all solid debris contaminated with the compound into a clear heavy-duty plastic bag or a dedicated "Solid Lab Debris" bucket.

  • Disposal: Tie off the bag and transfer it to the hazardous waste accumulation area for incineration.

Regulatory Framework & Compliance

While this compound is not explicitly listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists, it must be managed under the "Cradle-to-Grave" principle mandated by the Resource Conservation and Recovery Act (RCRA).

  • Generator Status: You are responsible for characterizing the waste. Due to the piperidine moiety, treat as Toxic and Irritant unless aquatic toxicity data proves otherwise.

  • Drain Disposal Ban: Under the Clean Water Act and local POTW (Publicly Owned Treatment Works) regulations, organic chemicals with low water solubility and potential aquatic toxicity are strictly prohibited from sewer disposal [1].

  • EPA Waste Codes:

    • If pure: Not a listed hazardous waste, but managed as "Non-Regulated Chemical Waste" destined for incineration.

    • If in Acetone/Methanol: D001 (Ignitable).

    • If in Chloroform: D022 (Toxic - Chloroform).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Chapter 8: Management of Waste.

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators. Regulatory framework for waste identification and accumulation.[1][5][6]

  • Sigma-Aldrich. (n.d.).[7] Safety Data Sheet: this compound (CAS 5470-88-2). (Note: General reference for physicochemical properties and CAS verification).

  • Occupational Safety and Health Administration (OSHA). (2012).

Sources

Personal protective equipment for handling 1-Benzoyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety protocols, personal protective equipment (PPE), and operational logistics for handling 1-Benzoyl-4-methylpiperidine .[1][2][3]

As this compound is often a custom synthesis intermediate or specific impurity where a dedicated Safety Data Sheet (SDS) may be sparse, this guide synthesizes hazard data from the Structure-Activity Relationship (SAR) of N-benzoyl piperidine derivatives.[1][2] It assumes the compound possesses the standard irritant and permeation characteristics of lipophilic amides.

Executive Hazard Assessment

Compound Class: N-Substituted Piperidine Amide Physical State: Viscous oil or low-melting solid (likely off-white).[1][2][3] Primary Risks:

  • Skin/Eye Irritation (Category 2/2A): Amides are less corrosive than their parent amines (e.g., 4-methylpiperidine) but remain significant irritants.[1][2][3]

  • Dermal Absorption: The benzoyl group increases lipophilicity, facilitating transport across the stratum corneum.[1] Systemic toxicity upon absorption is the critical "silent" risk.

  • Sensitization: N-acyl derivatives can act as haptens, leading to allergic contact dermatitis over repeated exposures.[1][2][3]

PPE Selection Matrix

Rationale: Standard latex gloves are insufficient for organic amides due to rapid permeation rates.[1] Respiratory protection is dictated by the physical state (dust vs. aerosol).[1][2]

PPE CategoryRecommendationTechnical Rationale
Hand Protection (Splash) Nitrile (Minimum 0.11 mm / 4 mil) Provides >15 min breakthrough time for incidental contact.[1][2][3] Must change immediately upon contamination.[4][5][6]
Hand Protection (Immersion) Silver Shield® (Laminate) or Viton® Required for synthesis steps involving halogenated solvents (DCM) or prolonged handling.[1][2][3] Amides can permeate thin nitrile <30 mins.
Respiratory (Solid) N95 or P100 Particulate Respirator If the compound is crystalline/powder, prevents inhalation of particulates that cause STOT-SE (Respiratory Irritation).[1][2][3]
Respiratory (Liquid/Soln) Half-Face with OV Cartridges If dissolved in volatile solvents or heated.[1][2][3] Prevents vapor inhalation.[4][7][8][9][10][11]
Eye/Face Chemical Splash Goggles Safety glasses are insufficient due to the risk of viscous oil splash adhering to the eye surface.[1][2][3]
Body Tyvek® Lab Coat or Apron Cotton coats absorb lipophilic oils, keeping them against the skin.[1][2][3] Tyvek repels organic splashes.

Operational Protocol: Safe Handling Lifecycle

The following workflow enforces a "Zero-Skin-Contact" policy.

Step 1: Pre-Operational Verification
  • Engineering Controls: Verify Fume Hood velocity is >100 fpm (0.5 m/s) .

  • Decontamination Prep: Prepare a beaker of Ethanol (70%) and a separate beaker of dilute acetic acid (5%) for immediate glassware rinsing (acid helps solubilize any unreacted parent amine impurities).[1][2][3]

Step 2: Weighing & Transfer
  • Solid: Use an antistatic weighing boat. Avoid metal spatulas if trace metal catalysis is a concern for downstream applications; use PTFE-coated tools.[1][2]

  • Viscous Liquid: Do not pour.[1][2] Use a wide-bore glass pipette or positive-displacement pipette.[1][2]

    • Why? Viscous amides "string" and drip, contaminating bench surfaces. A positive displacement pipette ensures accuracy and containment.

Step 3: Reaction/Synthesis Context
  • Solvent Choice: If dissolving in Dichloromethane (DCM), double-glove immediately.[1][2][3] DCM carries dissolved amides through nitrile gloves in <30 seconds.

  • Heating: If refluxing, ensure the condenser coolant is active before heating.[1][2] Benzoyl derivatives have high boiling points but can co-distill with solvents.

Step 4: Quenching & Isolation[1][2][3]
  • Acid Wash: During extraction, wash the organic layer with dilute HCl.[1]

    • Scientific Logic:[1][2] This removes any unreacted 4-methylpiperidine (a corrosive base) while leaving the neutral this compound in the organic phase.[1][2]

Visualization: Safety & Logistics Workflow

SafetyProtocol cluster_0 Critical Control Point Start Start: Risk Assessment PPE PPE Donning (Nitrile + Splash Goggles) Start->PPE StateCheck Check Physical State PPE->StateCheck Solid Solid: Use N95 & Anti-static Boat StateCheck->Solid Powder Liquid Liquid: Use OV Mask & Pos. Disp. Pipette StateCheck->Liquid Oil/Viscous Synthesis Synthesis/Handling (Fume Hood >100fpm) Solid->Synthesis Liquid->Synthesis Waste Disposal: Non-Halogenated Organic Synthesis->Waste Post-Exp

Figure 1: Decision logic for PPE selection based on physical state and operational flow.

Waste Disposal & Decontamination

Decontamination of Surfaces:

  • Solubilize: Wipe surface with an ethanol-soaked paper towel (amides are soluble in alcohols).[1][2][3]

  • Clean: Follow with a soap/water wash to remove residue.

  • Verify: UV light (254 nm) can sometimes detect benzoyl residues (fluorescence quenching) to verify cleaning.[1]

Disposal Streams:

  • Stream A (Preferred): Non-Halogenated Organic Waste.[1]

  • Stream B (If DCM used): Halogenated Organic Waste.[1]

  • Do NOT: Dispose of down the drain. Benzoyl piperidines are stable and can persist in aquatic environments.

Emergency Response

  • Skin Contact:

    • Blot, Don't Rub: Blot excess oil with a dry Kimwipe.

    • Wash: Soap and water for 15 minutes. Avoid alcohol washes on skin, as this may enhance absorption of the amide.

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately, as lipophilic compounds can trap against the cornea.

References

  • PubChem. (2025).[1] 1-Benzoylpiperidine Compound Summary (Source of Class Hazard Data). National Library of Medicine. [Link]

  • ECHA. (2025). Registration Dossier: Piperidine Derivatives and Skin Sensitization. European Chemicals Agency. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.